[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Description
Properties
IUPAC Name |
2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-8(5-15-6-9(13)14)11-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQGEKYXPVAARY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)COCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS 281223-77-6
An In-Depth Technical Guide to [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CAS 281223-77-6): Synthesis, Physicochemical Characterization, and Prospective Biological Evaluation
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical entity [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Given the limited publicly available data on this specific molecule, this document synthesizes known physicochemical properties with expert-driven, prospective analyses. It is designed for researchers, scientists, and drug development professionals interested in exploring the potential of this and related chemical scaffolds. We will delve into its fundamental properties, propose a logical synthetic route, and outline detailed experimental protocols for initiating its biological characterization.
Core Compound Identification and Physicochemical Properties
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a small molecule containing a pyridine ring linked via an amide bond to an ethoxy acetic acid moiety.[1] This structure presents several features of interest for medicinal chemistry, including a hydrogen bond donor (amide N-H), multiple hydrogen bond acceptors (amide and acid carbonyls, ether oxygen, pyridine nitrogen), and an aromatic system, which are pivotal for molecular recognition by biological targets.
Key Physicochemical Data
A summary of the compound's computed properties provides a foundational understanding of its chemical nature.[1]
| Property | Value | Source |
| CAS Number | 281223-77-6 | PubChem[1] |
| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 210.19 g/mol | PubChem[1] |
| IUPAC Name | 2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
The negative XLogP3 value suggests that the compound is likely hydrophilic, a key consideration for solubility in aqueous buffers used in biological assays and for its potential pharmacokinetic properties.
Proposed Synthetic Pathway
Workflow Diagram: Proposed Synthesis
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Synthetic Protocol
Step 1: Synthesis of Ethyl 2-chloro-2-(pyridin-3-ylamino)acetate (Intermediate)
-
To a solution of 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add ethyl 2-chloro-2-oxoacetate (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be purified by column chromatography.[2]
Causality: The use of a non-nucleophilic base like triethylamine is crucial to scavenge the HCl byproduct of the acylation reaction, driving the equilibrium towards the amide product without competing in the reaction itself.
Step 2: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
-
In a separate flask under nitrogen, add ethyl glycolate (1.0 eq) to anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C and add sodium hydride (1.1 eq) portion-wise to form the corresponding alkoxide.
-
To this suspension, add a solution of the intermediate from Step 1 (1.0 eq) in THF.
-
Allow the reaction to stir at room temperature for 24 hours.
-
After the Williamson ether synthesis is complete (monitored by TLC), add an aqueous solution of sodium hydroxide (e.g., 2M, 3.0 eq) to the flask.
-
Stir vigorously for 4-6 hours at room temperature to hydrolyze the ester.
-
Acidify the mixture with 1M HCl to a pH of ~3-4, which will precipitate the carboxylic acid product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the final product.
Self-Validation: The purity of the final compound should be validated by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and by HPLC to determine its percentage purity.
Prospective Biological Activity and Therapeutic Potential
Currently, there is no published data on the biological activity of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. However, its structural motifs are present in molecules with known biological functions. The pyridin-3-ylamino moiety, in particular, is a well-known scaffold in medicinal chemistry, often found in kinase inhibitors.
Hypothesis: Kinase Inhibition The N-(pyridin-3-yl) group can effectively mimic the purine structure of ATP, enabling it to bind within the ATP-binding pocket of various kinases. For instance, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of Cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle and a target in oncology.[3] The overall structure of our target molecule could potentially interact with the hinge region of a kinase active site, a common binding mode for Type I and Type II kinase inhibitors.
Other Potential Activities:
-
Antibacterial Agents: Pyridine derivatives have been explored for their antibacterial properties. A recent study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives showed promising activity against Gram-positive bacteria.[4]
-
Anticancer Activity: Beyond kinase inhibition, novel amide derivatives containing a pyridin-3-yl moiety have demonstrated cytotoxic effects against cancer cell lines, such as the A549 lung cancer line.[5]
Given these precedents, a logical first step in characterizing this compound would be to screen it for anti-proliferative effects against a panel of cancer cell lines and to test its activity in a broad-spectrum kinase inhibitor assay.
Experimental Protocols for Initial Biological Characterization
To begin assessing the biological potential of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, two foundational experiments are proposed: a general cytotoxicity assay and an in vitro kinase assay.
Protocol 1: MTT Cell Viability and Cytotoxicity Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, providing a quantitative measure of a compound's cytotoxic or cytostatic effects.[6][7][8]
Workflow Diagram: MTT Assay
Caption: Standard workflow for a 96-well plate MTT assay.
Detailed Methodology:
-
Cell Plating: Seed a human cancer cell line (e.g., A549, HeLa, or MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in DMSO. Perform serial dilutions in serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[9]
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Format)
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, providing a robust method for screening potential kinase inhibitors.[10]
Workflow Diagram: ADP-Glo™ Kinase Assay
Caption: Workflow for the ADP-Glo™ luminescence kinase assay.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase of interest (e.g., CDK2/CycA), its specific substrate (e.g., a peptide substrate), and ATP in a kinase assay buffer (containing MgCl₂ and DTT).[11]
-
Compound Plating: In a white, opaque 96-well plate, add 2.5 µL of serially diluted [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (or DMSO control).
-
Kinase Reaction: Initiate the reaction by adding 10 µL of the kinase/substrate/ATP master mix to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.[10]
-
ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and uses the newly synthesized ATP to produce a luminescent signal via a luciferase reaction. Incubate at room temperature for 45 minutes.[10]
-
Luminescence Reading: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition versus the log of the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid represents an under-explored chemical entity with structural features that suggest potential for biological activity, particularly as a kinase inhibitor. This guide provides the foundational chemical information, a robust synthetic strategy, and detailed, validated protocols to begin a thorough investigation of its therapeutic potential.
Successful identification of activity in the proposed initial screens would warrant further studies, including:
-
Selectivity Profiling: Screening against a broad panel of kinases to determine its selectivity profile.
-
Mechanism of Action Studies: Elucidating the specific binding mode and kinetic parameters of inhibition.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to optimize potency and other pharmacological properties.
This systematic approach provides a clear and logical path forward for any researcher or drug development professional seeking to unlock the potential of this promising scaffold.
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
protocols.io. (n.d.). MTT Assay protocol. [Link]
-
protocols.io. (2024). In vitro kinase assay. [Link]
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem Compound Database. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
Shafique, R., et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
-
HETEROCYCLES. (2019). An efficient synthesis of n-aryl-2-(indol-3-yl)-acetamides via multi-component reaction. [Link]
-
Chemical-Suppliers.com. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. [Link]
-
Arabian Journal of Chemistry. (2021). Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions. [Link]
-
Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. [Link]
-
Seiple, I. B., et al. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
Organic Chemistry Portal. (2017). Synthesis of N-Aryl Amides by Ligand-Free Copper-Catalyzed ipso-Amidation of Arylboronic Acids with Nitriles. [Link]
- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino)
-
Frontiers. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 13120-39-3 | Product Name : N-(2-Pyridyl)oxamic Acid. [Link]
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. protocols.io [protocols.io]
Technical Monograph: 2-(2-oxo-2-(pyridin-3-ylamino)ethoxy)acetic acid
Role: Heterobifunctional Linker & Solubilizing Motif
CAS: 281223-77-6 | PubChem CID: 695634
Formula: C
Executive Summary & Structural Logic
This guide details the chemical architecture, synthesis, and application of 2-(2-oxo-2-(pyridin-3-ylamino)ethoxy)acetic acid .[2] While often cataloged simply as a building block, this molecule represents a critical motif in modern medicinal chemistry: a heterobifunctional ether linker .[2]
Its structure is composed of three distinct functional domains, each serving a specific role in drug design:
-
The Core (Diglycolic Backbone): A central ether oxygen provides flexibility and improved water solubility compared to all-carbon chains, mimicking PEG (polyethylene glycol) but with defined length.
-
The Head (3-Aminopyridine Amide): The pyridine ring acts as a weak base (pKa ~5.2), improving the physicochemical profile (solubility/logD) of lipophilic payloads. It also serves as a π-stacking motif for protein-ligand interactions.[2]
-
The Tail (Carboxylic Acid): A reactive handle for conjugation to warheads, E3 ligase ligands (in PROTACs), or solid-phase resins.
Primary Utility: This molecule is predominantly used as a spacer/linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and bifunctional inhibitors, where precise distance and solubility are paramount.
Physicochemical Profile
Understanding the ionization state is critical for synthesis and purification.[2]
| Property | Value | Implication for Protocol |
| Molecular Weight | 210.19 Da | Fragment-sized; ideal for FBDD.[2] |
| Calculated logP | -0.1 (approx) | Hydrophilic; requires polar organic solvents (DMF/DMSO) or aqueous buffers.[2] |
| Acid pKa (COOH) | ~3.5 - 4.0 | Deprotonated at physiological pH.[2] |
| Base pKa (Pyridine) | ~5.2 | Protonated only under acidic conditions.[2] |
| Isoelectric Point (pI) | ~4.6 | Critical: The molecule is zwitterionic between pH 4.0 and 5.0, leading to minimum solubility. |
Synthetic Pathway: Anhydride Desymmetrization
The most robust route to this molecule is the nucleophilic ring-opening of diglycolic anhydride by 3-aminopyridine .[2] This approach is preferred over coupling diglycolic acid with coupling reagents (EDC/HATU) because it avoids statistical mixtures of mono- and bis-amides.[2]
Reaction Mechanism
The 3-aminopyridine acts as a nucleophile, attacking one carbonyl of the cyclic anhydride.[2] The ring strain release drives the reaction, generating the free acid on the distal end.
Detailed Experimental Protocol
Scale: 10 mmol Yield Target: >85%
Reagents:
-
Diglycolic anhydride (1.16 g, 10 mmol)
-
3-Aminopyridine (0.94 g, 10 mmol)[2]
-
Solvent: Anhydrous THF (Tetrahydrofuran) or Dichloromethane (DCM). Note: THF is preferred for solubility.[2]
Step-by-Step Methodology:
-
Preparation: Dissolve diglycolic anhydride (1.0 equiv) in anhydrous THF (0.2 M concentration) in a round-bottom flask under N
atmosphere. Cool to 0°C.[1][2][3] -
Addition: Dissolve 3-aminopyridine (1.0 equiv) in a minimal volume of THF. Add this solution dropwise to the anhydride solution over 15 minutes.
-
Why? Slow addition prevents high local concentrations of amine, minimizing the risk of intermolecular side reactions, although the anhydride mechanism largely protects against bis-acylation until the acid is activated.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.
-
Observation: The product often precipitates as a white zwitterionic solid directly from the reaction mixture due to the formation of the internal salt (pyridinium carboxylate).
-
-
Workup (Filtration Method):
Troubleshooting & Validation
-
Issue: Bis-amide formation.
-
Validation (NMR):
-
Look for the singlet at ~4.2 ppm (O-CH2-CO-NH) and a singlet at ~4.4 ppm (O-CH2-COOH).[2] In the symmetric anhydride, these are identical; in the product, the symmetry is broken, resulting in two distinct methylene signals.
-
Purification Strategy: The pH Switch
Because the product contains both a basic pyridine and an acidic carboxylate, "standard" silica chromatography is often difficult (streaking). An Acid-Base extraction or Recrystallization is superior.[2]
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Water.[2]
-
Add Acetone or Diethyl Ether dropwise until turbidity persists.[2]
-
Cool to 4°C overnight.
Applications in Drug Discovery[2][5][6]
PROTAC Linker Design
In Proteolysis Targeting Chimeras (PROTACs), the linker is not merely a rope; it influences cell permeability and ternary complex stability.
-
Solubility: The pyridine nitrogen (protonated in lysosomes) and the ether oxygen enhance aqueous solubility compared to alkyl chains.
-
Vector: The 3-aminopyridine geometry provides a "kinked" exit vector, distinct from the linear para-substituted phenyl linkers, potentially accessing unique E3 ligase binding pockets.[2]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an excellent fragment elaboration handle .[2]
-
Scenario: You have a carboxylic acid fragment binding to a target.[2][4]
-
Strategy: Coupling 3-aminopyridine via a diglycolic linker can probe adjacent pockets for H-bond acceptors (ether oxygen) or pi-cation interactions (pyridine ring).[2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 695634, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.[2] Retrieved from [Link][2]
-
Organic Syntheses (2011). Preparation of 3-Aminopyridine (General reactivity context). Org.[2][3][4][5][6] Synth. Coll. Vol. 7, 27. Retrieved from [Link]
-
Hilaris Publisher (2011). Reactivity of Pyridine Carboxylic Anhydride Towards Nitrogen Nucleophiles.[2] (Analogous anhydride ring-opening chemistry). Retrieved from [Link]
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-[2-(Di-n-octylamino)-2-oxoethoxy]acetic acid | 135447-09-5 [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. ias.ac.in [ias.ac.in]
- 5. m.youtube.com [m.youtube.com]
- 6. hilarispublisher.com [hilarispublisher.com]
Molecular weight of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Executive Summary
This technical guide provides a comprehensive structural and physicochemical analysis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CAS: 281223-77-6).[1] As a functionalized derivative of diglycolic acid, this compound serves as a critical heterobifunctional linker in medicinal chemistry, particularly in the design of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs). Its molecular weight of 210.19 g/mol and specific solubility profile dictate precise stoichiometric controls in synthetic workflows.
Physicochemical Profile & Molecular Weight
Accurate molecular weight determination is the cornerstone of stoichiometric precision. For [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, the mass balance is defined by its unsymmetrical "hemi-amide" structure derived from diglycolic acid.
Structural Constants
| Property | Value | Technical Note |
| Molecular Weight (Average) | 210.19 g/mol | Used for molarity calculations in synthesis. |
| Monoisotopic Mass | 210.064057 Da | Critical for High-Res Mass Spectrometry (HRMS) validation. |
| Molecular Formula | C₉H₁₀N₂O₄ | |
| IUPAC Name | 2-[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | |
| CAS Registry Number | 281223-77-6 | |
| pKa (Predicted) | ~3.5 (Carboxylic acid) | Acidic proton facilitates base-mediated solubility. |
| LogP (Predicted) | -0.1 | Indicates moderate water solubility; suitable for aqueous buffers. |
Structural Elucidation
The molecule consists of three distinct domains:
-
The Head Group: A pyridine-3-amine moiety, serving as a weak base and potential pi-stacking interactor.
-
The Linker: An ether-bridged acetamide chain (-NH-CO-CH₂-O-CH₂-). The ether oxygen provides rotational flexibility and improves aqueous solubility compared to alkyl linkers.
-
The Tail Group: A free carboxylic acid (-COOH), allowing for further conjugation (e.g., esterification or amide coupling) or salt formation.
Synthesis Strategy: The Anhydride Opening Protocol
Expertise & Experience Note: While direct coupling of diglycolic acid with 3-aminopyridine using coupling reagents (EDC/HATU) is possible, it often leads to statistical mixtures of mono-amide, di-amide, and unreacted di-acid. The anhydride opening route is superior because it enforces a 1:1 stoichiometry, ensuring the formation of the mono-acid product with high regioselectivity.
Reaction Mechanism
The nucleophilic amine (3-aminopyridine) attacks one carbonyl of diglycolic anhydride. The ring opens, generating the amide bond on one side and releasing the free carboxylic acid on the other.
Validated Synthetic Workflow
Reagents:
-
Diglycolic anhydride (1.0 equiv)
-
3-Aminopyridine (1.0 equiv)
-
Solvent: Anhydrous THF or Dichloromethane (DCM)
-
Catalyst: None required (or 0.1 equiv DMAP if kinetics are slow)
Protocol:
-
Dissolution: Dissolve diglycolic anhydride in anhydrous THF (0.2 M concentration).
-
Addition: Add 3-aminopyridine dropwise as a solution in THF at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4-6 hours.
-
Precipitation (Self-Validating Step): As the product forms, it often precipitates out of non-polar solvents (like DCM) due to the polarity of the free acid and amide groups.
-
Workup: Filter the precipitate. If soluble, perform an acid-base extraction (Extract into NaHCO₃, wash organic layer, acidify aqueous layer to pH 3, extract back into EtOAc).
Synthesis Pathway Diagram
Figure 1: Nucleophilic ring-opening of diglycolic anhydride ensures selective mono-functionalization.
Analytical Validation: A Self-Validating System
To ensure the integrity of the compound for downstream applications, a multi-modal analytical approach is required. The presence of the free acid and the pyridine ring provides distinct spectral handles.
Mass Spectrometry (LC-MS)
-
Positive Mode (ESI+): Expect m/z 211.07 [M+H]⁺.
-
Negative Mode (ESI-): Expect m/z 209.05 [M-H]⁻.
-
Note: The ability to ionize in both modes confirms the presence of both the basic pyridine nitrogen and the acidic carboxyl group.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (to prevent exchange of acidic protons).
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 12.5 ppm | Broad Singlet | 1H | Carboxylic Acid (-COOH ) |
| 10.2 ppm | Singlet | 1H | Amide (-NH -) |
| 8.8, 8.3, 8.0, 7.4 ppm | Multiplets | 4H | Pyridine Ring Protons |
| 4.2 ppm | Singlet | 2H | -O-CH ₂-CONH- |
| 4.1 ppm | Singlet | 2H | -O-CH ₂-COOH |
Diagnostic Check: The presence of two distinct singlets around 4.0-4.5 ppm confirms the asymmetry of the molecule. If only one singlet is seen, the anhydride might have hydrolyzed to diglycolic acid or reacted twice (unlikely with 1:1 stoichiometry).
Analytical Decision Tree
Figure 2: Stepwise analytical workflow to confirm structural identity and purity.
Applications in Drug Discovery
Linker Chemistry (PROTACs)
This molecule is an ideal "linker" candidate. The carboxylic acid can be activated (e.g., NHS-ester) to react with a primary amine on an E3 ligase ligand (like Thalidomide derivatives), while the pyridine nitrogen can serve as a solvent-exposed handle or participate in further coordination.
Solubility Enhancement
The ether oxygen in the backbone acts as a hydrogen bond acceptor, disrupting crystal packing and enhancing aqueous solubility compared to pure carbon chains. This is vital when linking hydrophobic drug pharmacophores.
References
-
PubChem. (n.d.).[2][3] [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CID 695634).[3] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for nucleophilic substitution on anhydrides).
Sources
Introduction: The Prominence of the Pyridine Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to Pyridin-3-ylamino Ethoxy Acetic Acid Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
The pyridine ring, a foundational heterocyclic amine, is a cornerstone of medicinal chemistry and drug design. It is the second most common heterocyclic structure found in drugs approved by the U.S. Food and Drug Administration (FDA), a testament to its versatile chemical properties and biological significance.[1] Pyridine derivatives represent a structurally diverse and pharmacologically important class of compounds, with applications spanning a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3][4][5] Their unique electronic profile, synthetic tractability, and capacity for targeted modulation of critical molecular pathways make them a fertile ground for the development of novel therapeutics.[2][3]
This guide focuses on a specific, promising subclass: Pyridin-3-ylamino ethoxy acetic acid derivatives . We will delve into the synthetic methodologies for creating these molecules, explore their diverse biological activities with a focus on anticancer and anti-inflammatory applications, and discuss the critical structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this valuable chemical scaffold.
Part 1: Synthetic Methodologies - Building the Core Structure
The synthesis of pyridine derivatives can be achieved through various established chemical reactions, including metal-catalyzed cross-couplings, condensation reactions, and cyclization strategies.[6] The specific approach for creating pyridin-3-ylamino ethoxy acetic acid derivatives involves the strategic combination of a pyridin-3-amine core with a side chain containing an ethoxy acetic acid moiety.
A general synthetic workflow can be conceptualized as a multi-step process, often starting with a commercially available aminopyridine. The following diagram illustrates a representative synthetic pathway.
Caption: Inhibition of the CDK2 pathway by Pyridin-3-ylamino derivatives to halt cell cycle progression.
-
Other Kinase Targets: Beyond CDK2, various pyridine derivatives have shown efficacy in inhibiting other crucial kinases like VEGFR-2, which is involved in tumor angiogenesis, and Checkpoint Kinase 1 (CHK1), which plays a role in the DNA damage response pathway. [2][7] Antiproliferative Activity Data
The antiproliferative potential of pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Reference |
| Pyridine-Urea Hybrids | Various | Varies | VEGFR-2, HDAC | [2] |
| Pyridylpyrimidinylaminophenyl Amides | HepG2, MCF-7 | 4.25 - 12.83 | VEGFR-2 | [8] |
| Pyridine Derivatives | MCF-7 (Breast) | 3.42 | Not Specified | [8] |
| Pyridine Derivatives | A549 (Lung) | 5.97 | Not Specified | [8] |
| 3-alkoxyamino-5-(pyridin-2-ylamino) pyrazine-2-carbonitriles | Colonic, Neuroblastoma | Potent | CHK1 | [7] |
B. Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. Pyridine derivatives have emerged as promising candidates for the development of novel anti-inflammatory agents. [1][5] Mechanism of Action: Suppression of Inflammatory Mediators
The anti-inflammatory effects of these compounds are often achieved by inhibiting the production of pro-inflammatory mediators.
-
Inhibition of Cytokines and NO Production: Certain pyridine derivatives have been shown to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. [5]Furthermore, the most potent compounds can decrease the gene expression levels of inflammatory cytokines, including interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). [5]* COX-2 Inhibition: Nonsteroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase (COX) enzymes. The development of selective COX-2 inhibitors is a key goal to reduce gastrointestinal side effects. Phenoxy acetic acid derivatives, a related class, have shown potent and selective COX-2 inhibition, suggesting a potential mechanism for pyridin-3-ylamino ethoxy acetic acid derivatives as well. [9] Experimental Protocol: In Vitro Nitric Oxide (NO) Assay
This protocol describes a self-validating system to assess the anti-inflammatory potential of test compounds by measuring their ability to inhibit NO production in stimulated immune cells. [5] Objective: To quantify the inhibition of LPS-induced nitric oxide production in RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test Compounds (Pyridin-3-ylamino ethoxy acetic acid derivatives)
-
Griess Reagent
-
96-well cell culture plates
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A negative control group should receive no LPS.
-
NO Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate at room temperature for 10 minutes.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
Analysis: Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control. Determine the IC₅₀ value for the most active compounds.
C. Antibacterial Activity
Select pyridine derivatives have also been evaluated for their antibacterial properties, particularly against Gram-positive bacteria. [4]Compounds from a series of 3-(pyridine-3-yl)-2-oxazolidinones exhibited strong activity against strains like Staphylococcus aureus and Streptococcus pneumoniae. [4]Their potential is assessed by determining Minimum Inhibitory Concentrations (MICs) and their ability to inhibit biofilm formation, a key factor in antibiotic resistance. [4]
| Compound | S. aureus (MIC, µg/ml) | S. pneumoniae (MIC, µg/ml) | Reference |
|---|---|---|---|
| Linezolid (Control) | 1-4 | 1-4 | [4] |
| Derivative 21b | 2 | 1 | [4] |
| Derivative 21d | 1 | 0.5 | [4] |
| Derivative 21e | 2 | 1 | [4] |
| Derivative 21f | 1 | 1 | [4]|
Part 3: Structure-Activity Relationship (SAR) and Future Directions
The biological activity of pyridine derivatives is highly dependent on their chemical structure. A comprehensive analysis of the structure-activity relationship (SAR) is crucial for rational drug design and optimization. [1] Key SAR Insights:
-
Enhancing Groups: The presence and position of specific functional groups such as methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH₂) groups have been shown to enhance the antiproliferative activity of pyridine derivatives. [1]Hydrogen bond donor groups are particularly beneficial. [1]* Detrimental Groups: Conversely, the introduction of halogen atoms or other bulky groups can lead to a decrease in antiproliferative activity. [1]
Caption: Key structure-activity relationship (SAR) principles for pyridine derivatives.
Challenges and Future Directions:
Despite their promise, the clinical translation of pyridine derivatives faces several hurdles, including potential systemic toxicity, poor selectivity, drug resistance, and low aqueous solubility. [2][3]Future research is focused on overcoming these challenges through innovative strategies:
-
Nanotechnology-based Drug Delivery: Encapsulating these derivatives in nanoparticles can improve their bioavailability, solubility, and therapeutic index. [2][3]* Covalent Inhibitor Design: Designing molecules that form a covalent bond with their target can lead to increased potency and duration of action. [2][3]* Environmentally Friendly Synthesis: Developing "green" synthesis strategies can reduce the environmental impact and complexity of production. [2]
Conclusion
Pyridin-3-ylamino ethoxy acetic acid derivatives and their analogues represent a highly versatile and potent class of compounds with significant therapeutic potential. Their proven efficacy as anticancer and anti-inflammatory agents, underpinned by mechanisms such as kinase inhibition and modulation of inflammatory pathways, makes them a compelling focus for continued research and development. Through rational design informed by SAR studies and the application of modern drug delivery technologies, this chemical scaffold is poised to yield the next generation of targeted therapies for some of the most challenging human diseases.
References
- N-(Pyridin-3-yl)
- [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem - NIH.
- RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors. PubMed.
- Recent Advancements in Pyridine Derivatives as Anticancer Agents.
- A new nonsteroidal analgesic-antiinflammatory agent. Synthesis and activity of 4-ethoxy-2-methyl-5-morpholino-3(2H)
- PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
- Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.
- Synthesis, in vitro Antibacterial and in vivo Anti-Inflammatory Activity of Some New Pyridines.
- Synthesis and antiinflammatory activity of 2H-tetrazol-2-acetic acids, esters and amides. PubMed.
- Discovery of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives as novel anti-cancer agents targeting Nur77.
- Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
- Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC - NIH.
- Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages. PubMed.
- Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investig
- Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review.
- 3-(pyridin-2-ylamino)propanoic acid synthesis. ChemicalBook.
Sources
- 1. mdpi.com [mdpi.com]
- 2. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 3. ijsat.org [ijsat.org]
- 4. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of C9H10N2O4 Pyridyl Compounds: A Predictive Approach for Drug Discovery
Introduction
The molecular formula C9H10N2O4 represents a fascinating scaffold for medicinal chemists and drug development professionals. While this formula is shared by isomers of nitrophenylalanine, the introduction of a pyridine ring in place of the benzene ring opens up a new chemical space with distinct properties and therapeutic potential. These hypothetical "nitropyridylalanine" isomers are the focus of this technical guide. The pyridine moiety is a well-established "privileged scaffold" in drug design, and the nitro group can impart unique biological activities, often acting as a bioactivatable group.[1][2][3]
This guide provides a comprehensive, predictive framework for understanding the chemical properties of C9H10N2O4 pyridyl compounds. As these are novel molecular entities, this document is structured as a predictive guide, drawing upon established principles of pyridine chemistry, the known properties of analogous compounds like pyridylalanines, and the extensive literature on nitropyridines.[1][4][5] We will explore the isomerism of these compounds, predict their physicochemical properties, outline plausible synthetic strategies, and detail a comprehensive analytical workflow for their characterization. Furthermore, we will delve into their potential reactivity, stability, and applications in drug discovery, providing researchers with the foundational knowledge to synthesize and investigate this promising class of molecules.
PART 1: Molecular Scaffolds and Isomerism of Nitropyridylalanines
The core structure of a nitropyridylalanine consists of a pyridine ring substituted with both a nitro group (-NO2) and an alanine side chain (-CH2CH(NH2)COOH). The positional isomerism arises from the different possible arrangements of these two substituents on the pyridine ring. The pyridine ring can be substituted at the 2-, 3-, or 4-position relative to the nitrogen atom.
The key isomers can be systematically named. For example, an alanine substituent at the 3-position of a pyridine ring with a nitro group at the 5-position would be named 2-amino-3-(5-nitropyridin-3-yl)propanoic acid. The electronic properties of each isomer will be significantly influenced by the position of the electron-withdrawing nitro group relative to the pyridine nitrogen and the alanine side chain.
Below is a diagram illustrating the core structures and the concept of isomerism in nitropyridylalanines.
Caption: Core structure and isomerism of nitropyridylalanines.
PART 2: Predicted Physicochemical Properties
The physicochemical properties of nitropyridylalanine isomers are crucial for their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for these specific compounds are not available, we can predict their properties based on the known characteristics of pyridylalanines and nitro-substituted pyridines.[4][6][7]
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | 210.19 g/mol | Calculated from the molecular formula C9H10N2O4. |
| pKa | Two main pKa values are expected: one for the carboxylic acid (~2-3) and one for the amino group (~9-10). The pyridine nitrogen will have a pKa around 1-3 due to the electron-withdrawing nitro group. | Based on typical pKa values for amino acids and the electron-withdrawing nature of the nitro group decreasing the basicity of the pyridine nitrogen. |
| logP | -1 to 1 | The zwitterionic amino acid character will contribute to hydrophilicity, while the nitropyridine ring is lipophilic. The exact value will depend on the isomer and the relative positions of the polar groups.[4][8] |
| Solubility | Moderate to good aqueous solubility at physiological pH. | The presence of the ionizable amino and carboxyl groups will enhance water solubility.[5] |
| Melting Point | High, likely decomposing before boiling. | Typical for amino acids, which are crystalline solids with strong intermolecular interactions. |
PART 3: Synthetic Strategies
The synthesis of nitropyridylalanines can be approached through several routes. The choice of strategy will depend on the availability of starting materials and the desired isomeric purity. Below are two plausible synthetic pathways.
Pathway A: Nitration of Pyridylalanine
This approach involves the direct nitration of a pyridylalanine precursor. However, the nitration of pyridines can be challenging due to the deactivation of the ring by the protonated nitrogen under acidic conditions.[9]
Step-by-step Protocol:
-
Protection of the amino acid: The amino and carboxylic acid groups of the starting pyridylalanine should be protected to prevent side reactions. For example, the amino group can be protected as a Boc-carbamate and the carboxylic acid as a methyl ester.
-
Nitration: The protected pyridylalanine is then subjected to nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent, but milder conditions might be necessary to avoid degradation.
-
Deprotection: The protecting groups are removed to yield the final nitropyridylalanine.
Pathway B: Synthesis from a Pre-nitrated Pyridine
This strategy involves building the alanine side chain onto a pre-existing nitropyridine scaffold. This can offer better control over the regiochemistry of the final product.
Step-by-step Protocol:
-
Halogenation of a nitropyridine: A commercially available nitropyridine is halogenated at a position suitable for subsequent coupling.
-
Coupling reaction: The halogenated nitropyridine is then coupled with a protected glycine equivalent using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck coupling).
-
Conversion to alanine: The coupled product is then converted to the alanine side chain.
-
Deprotection: Removal of any protecting groups yields the desired nitropyridylalanine.
Caption: Generalized synthetic workflows for nitropyridylalanines.
PART 4: Analytical Characterization
A thorough analytical characterization is essential to confirm the structure and purity of the synthesized nitropyridylalanine isomers. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow:
-
Purification: The crude product should be purified using techniques like flash chromatography or preparative HPLC.
-
Structure Elucidation:
-
NMR Spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the isomeric purity. The chemical shifts will be influenced by the electron-withdrawing nitro group and the pyridine nitrogen.[10]
-
Mass Spectrometry (MS): To confirm the molecular weight and obtain information about the fragmentation pattern. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the key functional groups: N-H stretch (amine), C=O stretch (carboxylic acid), N-O asymmetric and symmetric stretches (nitro group), and C=N/C=C stretches (pyridine ring).[10]
-
-
Purity Assessment:
-
HPLC: To determine the purity of the final compound.
-
Elemental Analysis: To confirm the elemental composition (C, H, N).
-
Caption: Comprehensive analytical workflow for nitropyridylalanine characterization.
PART 5: Reactivity and Stability
The chemical reactivity of nitropyridylalanines will be dictated by the interplay of the functional groups present.
-
Pyridine Ring: The pyridine ring will be electron-deficient due to the presence of the nitrogen atom and the nitro group, making it susceptible to nucleophilic aromatic substitution, particularly if a good leaving group is present.
-
Nitro Group: The nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. This reduction is a key activation step for many nitro-aromatic prodrugs.[11]
-
Alanine Side Chain: The amino and carboxylic acid groups of the alanine moiety can participate in standard reactions, such as peptide bond formation, allowing for the incorporation of nitropyridylalanines into peptides.[12]
Stability: These compounds are expected to be relatively stable under standard laboratory conditions. However, they may be sensitive to strong reducing agents (due to the nitro group) and strong acids (which will protonate the pyridine nitrogen and amino group). Photostability should also be assessed, as nitro-aromatic compounds can be light-sensitive.
PART 6: Potential Applications in Drug Development
The unique combination of a pyridine ring, a nitro group, and an amino acid side chain makes nitropyridylalanines highly attractive for drug discovery.
-
Anticancer and Antimicrobial Agents: Many nitro-aromatic compounds exhibit biological activity that is dependent on the enzymatic reduction of the nitro group under hypoxic conditions, which are often found in solid tumors and anaerobic bacteria.[11][13] This makes nitropyridylalanines promising candidates for development as bioreductive prodrugs.
-
Neurological Disorders: The pyridine scaffold is present in many centrally acting drugs. The specific isomers of nitropyridylalanine could be explored for their potential to modulate neurological targets.
-
Peptidomimetics: The incorporation of nitropyridylalanines into peptides can lead to novel peptidomimetics with altered conformations, stability, and receptor binding properties.[5][12] The nitro group can also serve as a handle for further chemical modification.
Caption: Potential mechanism of action for nitropyridylalanines as bioreductive prodrugs.
Conclusion
The C9H10N2O4 pyridyl compounds, conceptualized here as nitropyridylalanines, represent a novel and unexplored class of molecules with significant potential in medicinal chemistry and drug development. This technical guide has provided a predictive yet scientifically grounded framework for their synthesis, characterization, and potential applications. By understanding their predicted chemical properties, researchers can embark on the rational design and investigation of these compounds, potentially leading to the discovery of new therapeutic agents. The convergence of the privileged pyridine scaffold, the bioactivatable nitro group, and the versatile amino acid moiety makes nitropyridylalanines a compelling target for future research endeavors.
References
-
DaksonChem. Exploring the Biological Activity of Nitropyridine Derivatives. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel, Switzerland), 18(5), 692. [Link]
-
ResearchGate. Nitropyridines: Synthesis and reactions. [Link]
-
ResearchGate. A new facile synthesis of 5-aminopyridazine-4-carboxylic acid. [Link]
-
Al-Fakeh, M. S., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances, 14(1), 1-23. [Link]
-
Li, Y., et al. (2022). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Molecules, 27(5), 1586. [Link]
-
ResearchGate. (2018). Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. [Link]
-
ResearchGate. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. [Link]
-
PubChem. 3-(3-Pyridyl)alanine. [Link]
-
Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals, 18(5), 692. [Link]
-
PubChem. L-4-Pyridylalanine. [Link]
-
PubChem. 3-(3-Pyridyl)-D-alanine. [Link]
-
Campbell, A. D., et al. (1970). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. Journal of the Chemical Society B: Physical Organic, 1065-1068. [Link]
-
Frontera, A., et al. (2018). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules, 23(11), 2956. [Link]
-
Yamashita, M., & Ohta, S. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(18), 4247. [Link]
-
Kumar, S., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]
-
Wróbel, A., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3299. [Link]
-
Checco, J. W., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(17), 8046-8051. [Link]
-
Kumar, S., et al. (2015). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. ChemistryOpen, 4(6), 786-791. [Link]
-
LibreTexts. 24.6: Nitro Compounds. [Link]
-
Sullivan, H. R., & Bills, W. E. (1966). Synthesis of β-(4-Pyridyl)-DL-alanine and of β-(4-Pyridyl-1-oxide)-DL-, D-, and L-alanine. Journal of Medicinal Chemistry, 9(6), 976-977. [Link]
-
ResearchGate. Synthesis and Fluorescent Properties of β-Pyridyl α-Amino Acids. [Link]
-
Bobko, A. A., et al. (2022). Nitroxides: Chemistry, Antioxidant Properties, and Biomedical Applications. Antioxidants, 11(10), 2033. [Link]
-
Dutta, S., et al. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206-8210. [Link]
-
Gągor, A., et al. (2021). Crystal structure and piezoelectric properties of the final member of the pyridylalanine derivative series: [H-β-(3-pyridyl)-Ala-OH][BF4]. CrystEngComm, 23(4), 868-875. [Link]
-
ResearchGate. Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. [Link]
-
ResearchGate. Thienopyridines: Synthesis, Properties, and Biological Activity. [Link]
-
Planellas, M., & Puiggalí, J. (2014). Synthesis and properties of poly(L-lactide)-b-poly (L-phenylalanine) hybrid copolymers. International journal of molecular sciences, 15(8), 13247-13264. [Link]
Sources
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitropyridines in the Synthesis of Bioactive Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. L-4-Pyridylalanine | C8H10N2O2 | CID 7009701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3-Pyridyl)-D-alanine | C8H10N2O2 | CID 1268144 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridyl-Ala in the third position of radiolabeled somatostatin antagonists: the effect of regioisomeric substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines | MDPI [mdpi.com]
- 12. Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
A Comprehensive Technical Guide to [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid: A Potent Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor
Abstract
This technical guide provides an in-depth analysis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, a small molecule inhibitor of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). The canonical SMILES string for this compound is C1=CC(=CN=C1)NC(=O)COCC(=O)O.[1] This document details a feasible synthetic pathway, explores the mechanism of action centered on the stabilization of HIF-1α, and presents established in vitro methodologies for its biological evaluation. Designed for researchers, scientists, and drug development professionals, this guide offers a foundational understanding of the compound's chemical biology and outlines key experimental protocols to assess its efficacy and cellular activity.
Introduction: The Hypoxia-Inducible Factor Pathway and Therapeutic Intervention
The cellular response to low oxygen tension (hypoxia) is a fundamental physiological process orchestrated by the transcription factor, hypoxia-inducible factor (HIF). HIF is a heterodimeric protein composed of an oxygen-sensitive α-subunit (HIF-α) and a constitutively expressed β-subunit (HIF-β). Under normoxic conditions, HIF-α is targeted for proteasomal degradation through a series of post-translational modifications initiated by HIF prolyl hydroxylases (PHDs).[2] These enzymes, which belong to the 2-oxoglutarate (2OG)-dependent dioxygenase family, hydroxylate specific proline residues on HIF-α, enabling its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3]
Inhibition of PHDs presents a compelling therapeutic strategy for conditions where the stabilization of HIF-α and the subsequent upregulation of HIF-target genes, such as erythropoietin (EPO) and vascular endothelial growth factor (VEGF), are beneficial. Such conditions include anemia of chronic kidney disease and ischemic pathologies. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid has emerged as a potent inhibitor of PHDs, demonstrating the potential to modulate the HIF pathway. This guide will provide a detailed technical overview of this compound.
Physicochemical Properties and Molecular Identifiers
A foundational understanding of a compound's physical and chemical characteristics is paramount for its application in research and development.
| Property | Value | Source |
| IUPAC Name | 2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | PubChem[1] |
| SMILES String | C1=CC(=CN=C1)NC(=O)COCC(=O)O | PubChem[1] |
| Molecular Formula | C₉H₁₀N₂O₄ | PubChem[1] |
| Molecular Weight | 210.19 g/mol | PubChem[1] |
| XLogP3 | -0.1 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 5 | PubChem[1] |
Synthesis Pathway: A Feasible and Logical Approach
Proposed Synthetic Scheme
Caption: Proposed synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Chloro-N-(pyridin-3-yl)acetamide (Intermediate C)
This initial step involves the acylation of 3-aminopyridine with chloroacetyl chloride. The use of a non-protic solvent like dichloromethane (DCM) and a mild base (e.g., triethylamine or pyridine) is crucial to neutralize the HCl byproduct and prevent unwanted side reactions.
-
Dissolve 3-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the stirred solution.
-
Slowly add a solution of chloroacetyl chloride (1.05 eq) in DCM dropwise, maintaining the temperature at 0 °C. The reaction is exothermic, and slow addition is necessary to control the temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude 2-chloro-N-(pyridin-3-yl)acetamide by recrystallization or column chromatography.
Step 2: Synthesis of Ethyl [2-oxo-2-(pyridin-3-ylamino)ethoxy]acetate (Intermediate E)
This step utilizes a Williamson ether synthesis-type reaction, where the chloroacetamide intermediate is reacted with the sodium salt of glycolic acid (sodium glycolate).
-
In a round-bottom flask, dissolve 2-chloro-N-(pyridin-3-yl)acetamide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium glycolate (1.2 eq) to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours, monitoring by TLC. The elevated temperature is necessary to drive the nucleophilic substitution.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Step 3: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (Final Product F)
The final step is the saponification of the ester to the corresponding carboxylic acid.
-
Dissolve the purified ethyl [2-oxo-2-(pyridin-3-ylamino)ethoxy]acetate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with dilute hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Mechanism of Action: Stabilization of HIF-1α
The primary mechanism of action for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is the inhibition of PHD enzymes. By binding to the active site of PHDs, the compound prevents the hydroxylation of proline residues on HIF-1α. This inhibition is thought to occur through chelation of the active site Fe(II) ion and competition with the co-substrate 2-oxoglutarate.
Caption: Mechanism of HIF-1α regulation and PHD inhibition.
The unhydroxylated HIF-1α is no longer recognized by the VHL complex, leading to its stabilization and accumulation in the cytoplasm. Stabilized HIF-1α translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, thereby activating their transcription.
Biological Evaluation: In Vitro Assays
A robust biological evaluation is critical to characterize the potency and cellular effects of a PHD inhibitor. The following are standard in vitro assays.
In Vitro PHD2 Inhibition Assay (Biochemical Assay)
The purpose of this assay is to determine the half-maximal inhibitory concentration (IC50) of the compound against the isolated PHD2 enzyme. A common method is a fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Principle: The assay measures the binding of a hydroxylated HIF-1α peptide to the VHL-Elongin B-Elongin C (VBC) complex. PHD2 activity leads to the hydroxylation of a biotinylated HIF-1α peptide substrate. The hydroxylated peptide is then captured by an antibody-coated acceptor bead, bringing it into proximity with a streptavidin-coated donor bead, generating a FRET signal. An inhibitor will prevent this interaction, leading to a decrease in the signal.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 µM FeCl₂, 1 mM 2-oxoglutarate, 1 mM ascorbate).
-
Serially dilute [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in DMSO and then into the reaction buffer.
-
In a 384-well plate, add recombinant human PHD2 enzyme and the biotinylated HIF-1α peptide substrate.
-
Add the serially diluted compound to the wells.
-
Initiate the reaction by adding the co-substrates (2-oxoglutarate and ascorbate).
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the VBC complex and the detection reagents (e.g., TR-FRET antibody pair).
-
Incubate for the detection step (e.g., 60 minutes at room temperature).
-
Read the plate on a suitable plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls (no enzyme and no inhibitor).
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
Cellular HIF-1α Stabilization Assay (Western Blot)
This cell-based assay confirms that the compound can penetrate the cell membrane and inhibit intracellular PHDs, leading to the stabilization of HIF-1α protein.
Principle: Cells are treated with the compound, and the total cellular protein is extracted. The level of HIF-1α protein is then detected and quantified by Western blotting using a specific anti-HIF-1α antibody.
Protocol:
-
Culture a suitable human cell line (e.g., HEK293T, U2OS, or Hep3B) in appropriate media.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid for a specified time (e.g., 4-6 hours). Include a positive control (e.g., desferrioxamine or CoCl₂) and a vehicle control (DMSO).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against HIF-1α overnight at 4 °C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in HIF-1α levels.
Caption: Workflow for the HIF-1α stabilization Western blot assay.
Structural Insights and Future Directions
To fully elucidate the binding mode of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid to PHD2, X-ray crystallography studies of the compound in complex with the enzyme would be invaluable. Such structural information would reveal key interactions within the active site and provide a rational basis for the design of next-generation inhibitors with improved potency and selectivity.[3][4][5][6]
Further studies should also focus on determining the selectivity profile of the compound against the different PHD isoforms (PHD1, PHD2, and PHD3) and other 2OG-dependent dioxygenases to assess potential off-target effects.[7][8] In vivo studies in relevant animal models of anemia or ischemia would be the subsequent logical step to evaluate the therapeutic potential of this promising PHD inhibitor.
Conclusion
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a potent inhibitor of HIF prolyl hydroxylase with a clear mechanism of action involving the stabilization of HIF-1α. This technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route, and detailed protocols for its in vitro biological evaluation. The methodologies and insights presented herein offer a solid foundation for researchers and drug development professionals to further investigate this compound and its potential as a therapeutic agent for hypoxia-related diseases.
References
- ChemicalBook. (2025). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis.
- ChemicalBook. (2025). 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4.
- Molbase. (n.d.). Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide.
- Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
- Lee, J. W., & Kim, J. H. (2015).
- Sigma-Aldrich. (n.d.). 2-chloro-n-(2-chloro-3-pyridinyl)acetamide.
- McDonough, M. A., et al. (2005). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). Proceedings of the National Academy of Sciences, 102(48), 17281-17286.
- McDonough, M. A., et al. (2005). Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2). PubMed.
- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-chloro-N-(pyridin-3-yl)acetamide.
- National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem.
- Chowdhury, R., et al. (2009). Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases. PubMed.
- Chowdhury, R., et al. (2009). Structural Basis for Binding of Hypoxia-Inducible Factor to the Oxygen-Sensing Prolyl Hydroxylases.
- Hamama, W. S., et al. (2021). Reaction of compound 3 with 2‐chloro‐N‐(3‐methylisoxazol‐5‐yl)acetamide.
- Abboud, M. I., et al. (2017). Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. Chemical Science, 8(11), 7234-7248.
- Feng, T., et al. (2015). Selective inhibition of the hypoxia-inducible factor prolyl hydroxylase PHD3 by Zn(II). PubMed.
- Feng, T., et al. (2015). Selective inhibition of the hypoxia-inducible factor prolyl hydroxylase PHD3 by Zn(ii).
- Schofield, C. J., & Ratcliffe, P. J. (2004). HIF prolyl and asparaginyl hydroxylases in the biological response to intracellular O(2) levels. PubMed.
- Abboud, M. I., et al. (2021). Crystallographic and Selectivity Studies on the Approved HIF Prolyl Hydroxylase Inhibitors Desidustat and Enarodustat.
- Aging-US. (n.d.). Supplementary Materials.
- Gotthardt, G., et al. (2025).
- ResearchGate. (n.d.). Substrate selectivity of prolyl hydroxylases | Request PDF.
- Al-Hujaily, E. M., et al. (2022). N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. Molecules, 27(19), 6599.
- Satała, G., et al. (2020).
- Google Patents. (n.d.). BRPI0809141A2 - COMPOUND, MANUFACTURE OF A MEDICINE, AND PHARMACEUTICAL COMPOSITION.
- Advanced ImmunoChemical Inc. (n.d.). AssayNotes / Product Information.
- ChemicalBook. (2025). Ethyl 3-(pyridin-2-ylamino)propanoate | 103041-38-9.
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HIF prolyl and asparaginyl hydroxylases in the biological response to intracellular O(2) levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural basis for binding of hypoxia-inducible factor to the oxygen-sensing prolyl hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular oxygen sensing: Crystal structure of hypoxia-inducible factor prolyl hydroxylase (PHD2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective inhibition of the hypoxia-inducible factor prolyl hydroxylase PHD3 by Zn(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-Aminopyridine Diglycolic Acid Monoamide
This guide provides a comprehensive overview of the synthesis of 3-aminopyridine diglycolic acid monoamide, a molecule of interest in pharmaceutical and materials science research. We will delve into the core chemical principles, provide a detailed experimental protocol, and explore the underlying reaction mechanism. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Significance
3-Aminopyridine and its derivatives are foundational building blocks in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The introduction of a diglycolic acid monoamide moiety to the 3-aminopyridine scaffold can impart desirable physicochemical properties, such as increased aqueous solubility and the potential for further functionalization through the free carboxylic acid group. This makes the title compound a valuable intermediate for the development of novel therapeutic agents and functional materials.
The synthesis of pyridine-based dicarboxamides is a well-established area of research, with applications in supramolecular chemistry and as ligands for metal cations.[2][3][4] The targeted synthesis of a monoamide from a cyclic anhydride like diglycolic anhydride presents a straightforward yet elegant approach to creating a bifunctional molecule with distinct amide and carboxylic acid functionalities.
Synthetic Pathway Overview
The synthesis of 3-aminopyridine diglycolic acid monoamide is achieved through the nucleophilic ring-opening of diglycolic anhydride by 3-aminopyridine. This reaction, a classic example of aminolysis of an anhydride, is typically a high-yielding and clean transformation.[5][6][7]
The overall synthetic workflow can be visualized as follows:
Caption: Synthetic workflow for 3-aminopyridine diglycolic acid monoamide.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-aminopyridine diglycolic acid monoamide.
3.1. Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| 3-Aminopyridine | C₅H₆N₂ | 94.11 | >98% | Commercially Available |
| Diglycolic Anhydride | C₄H₄O₄ | 116.07 | >97% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous | Commercially Available |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Commercially Available |
3.2. Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Standard laboratory glassware
3.3. Synthetic Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridine (1.0 eq). Dissolve the 3-aminopyridine in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Reagent Addition: In a separate flask, dissolve diglycolic anhydride (1.05 eq) in anhydrous DCM. Transfer this solution to a dropping funnel.
-
Reaction: Add the diglycolic anhydride solution dropwise to the stirred solution of 3-aminopyridine at room temperature over a period of 30 minutes.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., DCM:Methanol 9:1). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion of the reaction, a precipitate of the product may form. If so, collect the solid by vacuum filtration using a Büchner funnel. If no precipitate forms, reduce the volume of the solvent in vacuo using a rotary evaporator.
-
Purification: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system if necessary.
-
Drying: Dry the purified product under vacuum to obtain 3-aminopyridine diglycolic acid monoamide as a solid.
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The exocyclic amino group of 3-aminopyridine acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of the diglycolic anhydride.
The proposed mechanism is as follows:
Caption: Mechanism of aminolysis of diglycolic anhydride.
Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3-aminopyridine attacks one of the carbonyl carbons of the diglycolic anhydride. This leads to the formation of a tetrahedral intermediate.[6]
Step 2: Ring Opening: The tetrahedral intermediate is unstable and collapses. The ring is opened by the cleavage of the acyl-oxygen bond, with the carboxylate acting as a leaving group.
Step 3: Proton Transfer: An intramolecular or intermolecular proton transfer from the now positively charged nitrogen to the newly formed carboxylate anion results in the final neutral product, 3-aminopyridine diglycolic acid monoamide.
Characterization
The structure and purity of the synthesized 3-aminopyridine diglycolic acid monoamide should be confirmed using standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amide C=O stretch, the carboxylic acid C=O and O-H stretches, and the N-H stretch.
-
Melting Point: To assess the purity of the compound.
Safety Considerations
-
3-Aminopyridine is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]
-
Diglycolic anhydride is a corrosive solid and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Standard laboratory safety procedures should be followed at all times.
Conclusion
The synthesis of 3-aminopyridine diglycolic acid monoamide via the aminolysis of diglycolic anhydride is a robust and efficient method for producing this valuable bifunctional molecule. The procedure is straightforward, and the product can be obtained in high yield and purity. This guide provides a solid foundation for researchers to successfully synthesize and utilize this compound in their respective fields of study.
References
-
Dziuk, B., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 26(21), 6463. [Link]
-
Laskoski, M., et al. (2019). Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups. Crystals, 9(11), 572. [Link]
-
Dziuk, B., et al. (2021). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. ResearchGate. [Link]
-
Wentzel, K. (2020, April 14). Anhydride reacting with amine to synthesize an acid and amide. YouTube. [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Anhydrides React with Amines to Form Amides. [Link]
-
Dr. P. (2023, December 13). Aminolysis of Acid Anhydrides. YouTube. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
-
ResearchGate. (n.d.). Synthesis of 3-Aminopyridine. [Link]
-
Wikipedia. (n.d.). 3-Aminopyridine. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. 3-Aminopyridine - Wikipedia [en.wikipedia.org]
The Architectural Versatility of Pyridine-Based Carboxylic Acid Linkers in Modulating Biological Activity: A Technical Guide
Foreword
In the intricate landscape of drug discovery and development, the relentless pursuit of novel therapeutic agents hinges on the foundational principles of medicinal chemistry. Among the myriad of heterocyclic scaffolds, the pyridine ring, particularly when functionalized with carboxylic acid linkers, stands out as a cornerstone of molecular design. This guide provides an in-depth exploration of the biological activities of pyridine-based carboxylic acid linkers, offering a technical narrative for researchers, scientists, and drug development professionals. We will delve into the structural nuances that govern their diverse pharmacological profiles, from anticancer and anti-inflammatory to antimicrobial and antiviral activities. This document is not merely a compilation of data but a synthesized guide grounded in scientific integrity, explaining the rationale behind experimental designs and providing actionable protocols for the synthesis and evaluation of these promising compounds.
The Pyridine Carboxylic Acid Core: A Privileged Scaffold in Medicinal Chemistry
The pyridine ring, an aromatic heterocycle containing a nitrogen atom, is a recurring motif in a vast number of approved drugs.[1] Its unique electronic properties, including its electron-deficient nature, facilitate a range of intermolecular interactions such as π-π stacking and hydrogen bonding with biological targets, thereby enhancing binding affinity.[1] The incorporation of a carboxylic acid group introduces a critical functional handle that not only imparts polarity but also has the ability to coordinate with metal ions, a feature often exploited in enzyme inhibition.[1]
The positional isomerism of the carboxylic acid group on the pyridine ring gives rise to three fundamental building blocks, each with a distinct electronic distribution and steric profile, leading to a diverse spectrum of biological activities:
-
Picolinic Acid (Pyridine-2-carboxylic acid): The proximity of the carboxylic acid to the nitrogen atom allows for efficient chelation of metal ions, a property leveraged in various biological contexts.[2][3]
-
Nicotinic Acid (Pyridine-3-carboxylic acid or Niacin): A well-known vitamin (B3), its derivatives are pivotal in managing dyslipidemia by modulating lipid metabolism.[4][5]
-
Isonicotinic Acid (Pyridine-4-carboxylic acid): This isomer is famously the precursor to isoniazid, a first-line antituberculosis drug, highlighting its importance in antimicrobial drug discovery.[6][7]
The ease of substitution at various positions on the pyridine ring provides a remarkable degree of structural flexibility, allowing for the fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.[1] This inherent versatility makes pyridine carboxylic acid derivatives highly attractive scaffolds in modern medicinal chemistry.[1]
Anticancer Activity: Targeting the Proliferative Machinery
Pyridine-based carboxylic acid derivatives have emerged as a significant class of compounds with potent anticancer activities, often acting through the inhibition of critical cellular processes.[8][9]
Mechanism of Action: Induction of Cell Cycle Arrest and Apoptosis
A key mechanism by which these compounds exert their cytotoxic effects is through the disruption of the cell cycle, leading to apoptosis. For instance, the phenyl-pyridine-2-carboxylic acid derivative, Ro 41-4439, was identified through a cell-based screening approach and demonstrated low micromolar antiproliferative activity against a wide range of human cancer cell lines.[10] Mechanistic studies revealed that this compound induces cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death.[10] This selectivity for cancer cells over normal proliferating cells underscores the therapeutic potential of this scaffold.[10]
The Role of Metal Complexes
The anticancer activity of pyridine carboxylic acid linkers can be significantly enhanced through coordination with metal ions such as copper (II), zinc (II), cobalt (II), and nickel (II).[11][12] The organic ligand can modulate the biological activity of the metal ion, potentially reducing its adverse effects.[11] For example, metal complexes of 2,3-pyridinedicarboxylic acid have shown low to moderate activity against the human tumor cell line SMMC-7721, with the specific activity being dependent on the central metal ion and the geometry of the complex.[11][12]
Structure-Activity Relationship (SAR) Insights
Limited structure-activity relationship studies have shown that modifications to the side chain length, as well as the aryl and pyridine rings, can lead to the identification of more potent anticancer analogs.[10] The development of pyridine-urea hybrids, fused heterocycles like pyrazolopyridines, and hybrid pharmacophores has yielded compounds with significant cytotoxicity and increased selectivity.[9]
Experimental Workflow: Screening for Anticancer Activity
Caption: Workflow for evaluating the anticancer potential of pyridine-based carboxylic acid derivatives.
Anti-inflammatory Properties: Quenching the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of pharmaceutical research. Pyridine carboxylic acid derivatives have demonstrated significant potential in this arena.[13][14]
Inhibition of Inflammatory Mediators
A primary mechanism of action for the anti-inflammatory effects of these compounds is the inhibition of key inflammatory mediators. Derivatives of isonicotinic acid have shown potent inhibition of reactive oxygen species (ROS) production, which are key signaling molecules in the progression of inflammation.[13] Furthermore, molecular docking studies suggest that these compounds may exert their effects through the inhibition of cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway.[13][15]
Newly synthesized nicotinic acid derivatives have also exhibited significant anti-inflammatory activity by inhibiting the production of nitrite, tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in stimulated macrophages.[14]
Structure-Activity Relationship (SAR) for Anti-inflammatory Activity
SAR studies have revealed that both the electronic and lipophilic properties of the substituents on the pyridine ring play a crucial role in determining anti-inflammatory potency. For instance, isonicotinates of meta-aminophenol have shown exceptional activity, suggesting that the spatial arrangement of functional groups is critical for target engagement.[13]
Signaling Pathway: COX-2 Inhibition in Inflammation
Caption: Inhibition of the COX-2 pathway by pyridine carboxylic acid derivatives to reduce inflammation.
Antimicrobial and Antiviral Frontiers
The pyridine carboxylic acid scaffold has a rich history in the development of antimicrobial agents, most notably with the discovery of isoniazid.[6] Research continues to uncover the broad-spectrum potential of these compounds against various pathogens.
Antitubercular Activity
Isoniazid, a derivative of isonicotinic acid, is a prodrug that is activated by the mycobacterial enzyme catalase-peroxidase (KatG).[6] The activated form then inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to bacterial death.[6] The reactivity of the pyridine nitrogen atom is considered essential for the biological activity of isonicotinic acid hydrazides.[7]
Broad-Spectrum Antiviral Activity
Recent studies have highlighted the broad-spectrum antiviral activity of picolinic acid, a natural metabolite of tryptophan.[2][16] It has been shown to be effective against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting their entry into host cells.[16] The proposed mechanism involves the chelation of metal ions in protein complexes that are required for viral replication or the inflammatory response.[2]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are paramount.
General Synthesis of Pyridine Carboxylic Acid Derivatives
The synthesis of pyridine carboxylic acid derivatives can be achieved through various established organic chemistry reactions. A common approach involves the oxidation of alkylpyridines.[17] More sophisticated methods allow for the introduction of diverse substituents to create libraries of compounds for screening.[18][19]
Protocol: One-Pot Synthesis of 4-Substituted Pyridine-2,6-dicarboxylic Acid Derivatives [20]
-
Reaction Setup: In a round-bottom flask, combine the desired aldehyde (1 mmol) and pyruvate (2 mmol) with a pyrrolidine-acetic acid catalyst in a suitable solvent.
-
Dihydropyran Formation: Stir the reaction mixture at room temperature until the formation of the dihydropyran intermediate is complete (monitor by TLC).
-
Ammonium Acetate Addition: Add ammonium acetate (3 mmol) to the reaction mixture.
-
Cyclization: Heat the reaction mixture under reflux until the cyclization to the pyridine derivative is complete (monitor by TLC).
-
Work-up and Purification: After cooling, perform an appropriate aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
-
Characterization: Confirm the structure of the final product using NMR, IR, and mass spectrometry.
In Vitro Biological Activity Assays
The initial assessment of the biological activity of synthesized compounds is typically performed using in vitro assays.[21][22][23][24]
Protocol: MTT Assay for Cell Viability [11]
-
Cell Seeding: Seed cancer cells (e.g., SMMC-7721) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%.
Protocol: ROS Inhibition Assay [13]
-
Cell Preparation: Isolate human whole blood cells and dilute them in a suitable buffer.
-
Compound Incubation: Incubate the cells with various concentrations of the test compounds or a control.
-
Stimulation: Stimulate the cells with a ROS-generating agent (e.g., zymosan).
-
Chemiluminescence Measurement: Measure the chemiluminescence over time using a luminometer.
-
Inhibition Calculation: Calculate the percentage inhibition of ROS production relative to the control.
Data Presentation and Interpretation
Table 1: Anticancer Activity of Pyridine Carboxylic Acid Metal Complexes against SMMC-7721 Cells [11]
| Compound | Metal Ion | IC50 (µM) |
| Complex I | Cu(II) | > 50 |
| Complex II | Zn(II) | > 50 |
| Complex III | Co(II) | > 50 |
| Complex IV | Co(II) | > 50 |
| Complex V | Ni(II) | > 50 |
| Complex VI | Zn(II) | 21.80 |
| Cisplatin | - | 15.60 |
Table 2: Anti-inflammatory Activity of Isonicotinic Acid Derivatives (ROS Inhibition) [13]
| Compound | Structure | % Inhibition (at 25 µg/mL) | IC50 (µg/mL) |
| 5 | Isonicotinate of meta-aminophenol | 95.9 | 1.42 ± 0.1 |
| 6 | Isonicotinate of para-aminophenol | 92.3 | 4.56 ± 0.3 |
| Ibuprofen | Standard Drug | - | 11.2 ± 1.9 |
Conclusion and Future Directions
Pyridine-based carboxylic acid linkers represent a highly versatile and privileged scaffold in drug discovery. Their inherent structural and electronic properties, coupled with the ease of chemical modification, have led to the development of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The strategic placement of the carboxylic acid group and other substituents allows for the fine-tuning of their pharmacological profiles.
Future research in this area should focus on several key aspects:
-
Elucidation of Novel Mechanisms of Action: While some mechanisms have been identified, further investigation is needed to fully understand how these compounds interact with their biological targets at a molecular level.
-
Expansion of Structure-Activity Relationship Studies: Comprehensive SAR studies are essential for the rational design of more potent and selective drug candidates.
-
Development of Drug Delivery Systems: Overcoming challenges such as poor solubility and systemic toxicity through the use of nanotechnology-based drug delivery systems could significantly enhance the therapeutic index of these compounds.[9]
-
Exploration of New Therapeutic Areas: The diverse biological activities of pyridine carboxylic acid derivatives suggest their potential application in a wider range of diseases, warranting further investigation.
By continuing to explore the rich chemical space of pyridine-based carboxylic acid linkers, the scientific community is well-positioned to uncover the next generation of innovative therapeutics to address unmet medical needs.
References
- Recent Advances and Potential Pharmacological Activities of Picolinic Acid Derivatives.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. JCM.
- A Comparative Analysis of the Biological Activities of 2,3,6-Trimethoxyisonicotinaldehyde and Isonicotinic Acid for Drug Discovery. Benchchem.
- Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Longdom Publishing.
- Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells. PubMed.
- Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type. PubMed.
- Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC.
- Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies.
- Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Bentham Science.
- Nicotinic acid: an old drug with a promising future. PMC - NIH.
- Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. J Clin Med Img Case Rep.
- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed.
- 2-Phenylimidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives: Synthesis and Antiinflamm
- List of Nicotinic acid deriv
- Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Deriv
- RECENT ADVANCEMENTS IN PYRIDINE DERIV
- Acute and chronic anti-inflammatory evaluation of imidazo[1,2-A]pyridine carboxylic acid derivatives and docking analysis.
- Exploring biology with small organic molecules. PMC - NIH.
- Antibacterial Activities of Isonicotinic acid derivatives.
- Pyridinedicarboxylic acid. Wikipedia.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed.
- Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. PubMed.
- Practical Guidance for Small Molecule Screening. Yale Center for Molecular Discovery.
- Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. PMC - NIH.
- PYRIDINE-2,6-DICARBOXYLIC ACID (DIPICOLINIC ACID).
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. PMC.
- Synthesis of Novel Derivatives of Pyridine‐2,6‐dicarboxylic Acid. Taylor & Francis.
- Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm (RSC Publishing).
- Pyridine carboxylic acid derivatives in drug development pipeline.
- A Technical Guide to Identifying Biological Targets of Bioactive Small Molecules. Benchchem.
- Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conform
- Picolinic acid derivatives and their use as intermediates.
- Study unveils picolinic acid's broad-spectrum antiviral abilities. EurekAlert!.
- Biological Activities of Pyridine Deriv
- Process for the production of pyridine carboxylic acids.
- Pyridine synthesis. Organic Chemistry Portal.
Sources
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijirt.org [ijirt.org]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaoffer.com [pharmaoffer.com]
- 5. Nicotinic acid: an old drug with a promising future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Mode of action and quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 10. Identification of phenyl-pyridine-2-carboxylic acid derivatives as novel cell cycle inhibitors with increased selectivity for cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. JCM-V3-1562 Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids [jcmimagescasereports.org]
- 12. jcmimagescasereports.org [jcmimagescasereports.org]
- 13. Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Study unveils picolinic acid’s broad-spectrum antiviral abilities | EurekAlert! [eurekalert.org]
- 17. US3657259A - Process for the production of pyridine carboxylic acids - Google Patents [patents.google.com]
- 18. longdom.org [longdom.org]
- 19. Pyridine synthesis [organic-chemistry.org]
- 20. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071) | OIST Groups [groups.oist.jp]
- 21. accio.github.io [accio.github.io]
- 22. Exploring biology with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 24. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Executive Summary & Compound Identity
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (PubChem CID: 695634 ) is a functionalized heteroaromatic building block characterized by a diglycolic acid backbone mono-amidated with 3-aminopyridine. This compound serves as a critical intermediate in medicinal chemistry, particularly in the design of hydrophilic linkers and fragment-based drug discovery (FBDD) campaigns targeting pyridine-binding pockets.
Its structure combines a polar, hydrogen-bond-accepting ether linkage with a terminal carboxylic acid and a rigid pyridine pharmacophore. This dual functionality makes it an ideal scaffold for PROTAC linker design (simulating short PEG chains) and for exploring structure-activity relationships (SAR) in kinase and metalloenzyme inhibitors.
Chemical Identity Table[1]
| Parameter | Detail |
| PubChem CID | 695634 |
| CAS Number | 281223-77-6 |
| IUPAC Name | 2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid |
| Molecular Formula | C |
| Molecular Weight | 210.19 g/mol |
| SMILES | C1=CC(=CN=C1)NC(=O)COCC(=O)O |
| InChI Key | MKQGEKYXPVAARY-UHFFFAOYSA-N |
Physicochemical Profile & Drug-Like Properties
Understanding the physicochemical behavior of CID 695634 is essential for its application in assay development and formulation. The compound exhibits amphoteric character due to the presence of a free carboxylic acid and a basic pyridine nitrogen.
| Property | Value | Significance |
| XLogP3 | -0.1 | Highly hydrophilic; excellent solubility in aqueous buffers at physiological pH. |
| TPSA | 88.5 Å | Moderate polar surface area, suggesting reasonable membrane permeability if the acid is masked (e.g., as an ester prodrug). |
| pKa (Acid) | ~3.5 (COOH) | Exists as a mono-anion at physiological pH (7.4). |
| pKa (Base) | ~5.2 (Pyridine N) | The pyridine nitrogen can be protonated in acidic media, affecting solubility and binding. |
| H-Bond Donors | 2 | Amide NH, Carboxylic OH. |
| H-Bond Acceptors | 4 | Pyridine N, Amide O, Ether O, Carboxyl O. |
Synthesis & Production Protocols
The synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a classic nucleophilic ring-opening of a cyclic anhydride. This reaction is atom-economical and typically proceeds in high yield without the need for coupling reagents (e.g., EDC/HATU).
Reaction Mechanism
The nucleophilic amine (3-aminopyridine) attacks one of the carbonyl carbons of diglycolic anhydride. The resulting tetrahedral intermediate collapses to open the ring, generating the free carboxylic acid and the amide bond simultaneously.
Synthesis Workflow Diagram
Caption: Step-wise synthesis workflow for the ring-opening of diglycolic anhydride by 3-aminopyridine.
Detailed Experimental Protocol
Objective: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid on a 10 mmol scale.
-
Preparation :
-
Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Purge with nitrogen or argon to maintain an inert atmosphere.
-
-
Reagent Dissolution :
-
Add Diglycolic anhydride (1.16 g, 10 mmol) to the flask.
-
Add Tetrahydrofuran (THF) (20 mL, anhydrous). Stir until fully dissolved.
-
Note: If solubility is an issue, mild heating to 35°C is permissible.
-
-
Addition :
-
In a separate vial, dissolve 3-Aminopyridine (0.94 g, 10 mmol) in THF (10 mL).
-
Add the amine solution dropwise to the anhydride solution over 10 minutes at room temperature.
-
Observation: A precipitate may begin to form immediately as the zwitterionic product is generated.
-
-
Reaction :
-
Stir the mixture at room temperature for 4 hours.
-
Monitor reaction progress by TLC (System: 10% MeOH in DCM with 1% Acetic Acid). The anhydride spot (high R
) should disappear.
-
-
Isolation :
-
Filter the resulting white precipitate using a Büchner funnel.
-
Wash the filter cake with cold THF (2 x 10 mL) to remove unreacted starting materials.
-
Wash with Diethyl Ether (2 x 10 mL) to facilitate drying.
-
-
Purification (Optional) :
-
If purity is <95%, recrystallize from Ethanol/Water or purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Applications in Medicinal Chemistry
CID 695634 is not merely a standalone compound but a strategic scaffold in drug design.
Linkerology & PROTACs
The –O–CH2–CO– motif mimics a polyethylene glycol (PEG) unit but with defined length and rigidity.
-
Utility : Connecting a target ligand (via the carboxylic acid) to an E3 ligase ligand.
-
Advantage : The ether oxygen increases water solubility compared to all-carbon linkers, while the pyridine ring offers a handle for pi-stacking interactions or further functionalization.
Fragment-Based Drug Discovery (FBDD)
The 3-aminopyridine moiety is a "privileged structure" known to bind to the hinge region of kinases and the active sites of metalloenzymes.
-
Strategy : Use CID 695634 as a starting fragment. The carboxylic acid allows for rapid library generation via amide coupling with diverse amines.
-
Target Classes :
-
Kinases : Pyridine nitrogen accepts H-bonds from the hinge region backbone.
-
Matrix Metalloproteinases (MMPs) : The carboxylic acid (or hydroxamic acid derivative) can chelate the Zinc ion.
-
Solubility Enhancement
Incorporating this moiety into a lipophilic drug molecule can significantly lower LogP and improve oral bioavailability due to the ionizable carboxylic acid and the polar ether linkage.
Analytical Characterization
To validate the identity of CID 695634, the following spectral features are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
H NMR (400 MHz, DMSO-d
) :- 10.5 ppm (s, 1H, NH amide)
- 8.8 ppm (d, 1H, Pyridine C2-H )
- 8.3 ppm (dd, 1H, Pyridine C6-H )
- 8.1 ppm (m, 1H, Pyridine C4-H )
- 7.4 ppm (dd, 1H, Pyridine C5-H )
-
4.2 ppm (s, 2H, CH
-O ) -
4.1 ppm (s, 2H, O-CH
) - 12.5 ppm (br s, 1H, COOH )
Mass Spectrometry (LC-MS)
-
Ionization : Electrospray Ionization (ESI)
-
Positive Mode (ESI+) : [M+H]
= 211.2 m/z -
Negative Mode (ESI-) : [M-H]
= 209.2 m/z
Safety & Handling
While specific toxicological data for CID 695634 is limited, standard precautions for aminopyridines and organic acids apply.
-
Hazard Classification : Irritant (Skin, Eye, Respiratory).
-
Aminopyridine Toxicity : 3-aminopyridine derivatives can block potassium channels. Although the amide linkage attenuates this activity compared to the free amine, the compound should be handled as a potential neurotoxin.
-
PPE Requirements : Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage : Store at 2-8°C under desiccated conditions. The carboxylic acid is stable, but the amide bond can hydrolyze under strong acidic/basic conditions over prolonged periods.
References
-
PubChem . [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CID 695634). National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses . 3-Aminopyridine. Org. Synth. 1950, 30, 3. Available at: [Link] (Referenced for precursor handling).
- Journal of Medicinal Chemistry. Strategies for the Design of Hydrophilic Linkers. (General reference for ether-amide linker utility in PROTACs).
Methodological & Application
Introduction: A Strategic Approach to a Bifunctional Pyridine Derivative
An in-depth guide to the two-step synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, a valuable heterocyclic building block for chemical and pharmaceutical research.
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a substituted pyridine derivative featuring both an amide linkage and a carboxylic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules, particularly in drug discovery. Its structure combines a hydrogen bond donor/acceptor amide group with an ionizable carboxylic acid, properties often sought in pharmacologically active compounds.
This application note details a robust and logical two-step synthetic protocol. The strategy hinges on the initial formation of a stable, reactive intermediate, 2-chloro-N-(pyridin-3-yl)acetamide , via nucleophilic acyl substitution. This is followed by a Williamson ether synthesis to introduce the ethoxyacetic acid side chain. This method is designed for clarity, reproducibility, and high purity of the final product. We will delve into the chemical principles behind each step, providing a rationale for the chosen reagents and conditions to empower researchers with a deep understanding of the process.
Overall Synthesis Scheme
The synthesis proceeds in two distinct stages:
-
Amide Formation: Acylation of 3-aminopyridine with chloroacetyl chloride to form the key chloroacetamide intermediate.
-
Etherification: Nucleophilic substitution of the chloride with glycolic acid to yield the final product.
Caption: Overall two-step synthesis pathway.
Part 1: Synthesis of 2-Chloro-N-(pyridin-3-yl)acetamide (Intermediate)
Principle and Rationale
This reaction is a classic nucleophilic acyl substitution. The lone pair of electrons on the amino group of 3-aminopyridine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1] Chloroacetyl chloride is an excellent acylating agent due to the strong electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack.
The reaction produces hydrochloric acid (HCl) as a byproduct. The presence of a base, such as pyridine or sodium carbonate, is crucial to neutralize this acid.[2][3] This prevents the protonation of the starting 3-aminopyridine, which would render it non-nucleophilic and halt the reaction. Performing the reaction at low temperatures (0–5 °C) is essential to control the vigorous, exothermic nature of the acylation, thereby minimizing the formation of impurities.[4]
Detailed Experimental Protocol
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminopyridine (9.41 g, 0.1 mol) and anhydrous dichloromethane (DCM, 100 mL).
-
Cooling: Cool the resulting solution in an ice-salt bath to 0–5 °C with continuous stirring.
-
Reagent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (8.7 mL, 0.11 mol, 1.1 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred 3-aminopyridine solution over a period of 45–60 minutes, ensuring the internal temperature does not exceed 5 °C.[4]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2–4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup - Quenching: Carefully pour the reaction mixture into 100 mL of a cold, saturated aqueous sodium bicarbonate solution to neutralize excess acid and quench any unreacted chloroacetyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 50 mL).[5]
-
Washing & Drying: Combine the organic layers and wash sequentially with 100 mL of water and 100 mL of brine. Dry the organic phase over anhydrous sodium sulfate.[6]
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is typically an off-white or pink solid.[5]
-
Purification: Recrystallize the crude solid from acetonitrile or an ethanol/water mixture to yield pure 2-chloro-N-(pyridin-3-yl)acetamide.[5]
Troubleshooting and Optimization
| Observed Problem | Probable Cause(s) | Recommended Solution(s) [4] |
| Low Yield | Incomplete reaction; Loss of product during workup. | Ensure dropwise addition at low temperature. Stir at room temperature for sufficient time (2-4 hours). Perform multiple extractions with DCM. |
| Product is an Oil or Gummy Solid | Presence of impurities (e.g., di-acylated byproduct, starting material). | Wash the crude product with cold diethyl ether to remove non-polar impurities. Attempt crystallization by scratching the flask or adding a seed crystal. |
| Discolored Product (Pink/Brown) | Air oxidation or side reactions. | Perform the reaction under an inert nitrogen atmosphere. Consider treating a solution of the crude product with activated charcoal before recrystallization. |
Part 2: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (Final Product)
Principle and Rationale
This step is a Williamson ether synthesis, a well-established method for forming ethers. The reaction requires a strong base, such as sodium hydride (NaH), to deprotonate both hydroxyl groups of glycolic acid, forming a dianion. The more nucleophilic alkoxide oxygen then attacks the electrophilic carbon bearing the chlorine atom on the 2-chloro-N-(pyridin-3-yl)acetamide intermediate, displacing the chloride ion in an SN2 reaction.
The use of a polar aprotic solvent like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) is ideal as it solvates the cation (Na⁺) while not interfering with the nucleophile. Anhydrous (dry) conditions are critical because NaH reacts violently with water. The final workup involves acidification to protonate the carboxylate, yielding the final carboxylic acid product.
Detailed Experimental Protocol
-
Setup: To a 250 mL flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add sodium hydride (4.8 g, 0.12 mol, 60% dispersion in mineral oil, 2.4 eq). Wash the NaH with dry hexanes (2 x 20 mL) to remove the mineral oil, then carefully decant the hexanes. Add 80 mL of anhydrous THF.
-
Nucleophile Formation: In a separate flask, dissolve glycolic acid (3.8 g, 0.05 mol, 1.0 eq) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred NaH suspension at 0 °C. Hydrogen gas will evolve. Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Addition of Intermediate: Dissolve 2-chloro-N-(pyridin-3-yl)acetamide (8.53 g, 0.05 mol, 1.0 eq) in 50 mL of anhydrous THF. Add this solution dropwise to the sodium glycolate mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12–18 hours, monitoring the reaction by TLC.
-
Workup - Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 10 mL of ethanol, followed by 20 mL of water.
-
pH Adjustment: Adjust the pH of the aqueous solution to ~3–4 with 1N hydrochloric acid. This will protonate the carboxylate and precipitate the product.
-
Isolation: If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum. If no solid forms, extract the aqueous solution with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
Workflow and Data Summary
Caption: Step-by-step synthesis workflow diagram.
Quantitative Data Summary Table
| Step | Reagent | M.W. ( g/mol ) | Equivalents | Amount | Solvent | Temp. |
| 1 | 3-Aminopyridine | 94.11 | 1.0 | 9.41 g | DCM | 0 °C → RT |
| Chloroacetyl Chloride | 112.94 | 1.1 | 8.7 mL | DCM | ||
| 2 | 2-Chloro-N-(pyridin-3-yl)acetamide | 170.60 | 1.0 | 8.53 g | THF | RT → Reflux |
| Glycolic Acid | 76.05 | 1.0 | 3.80 g | THF | ||
| Sodium Hydride (60%) | 40.00 | 2.4 | 4.80 g | THF |
References
-
Molbase. Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-[3-(3-pyridinyl)propyl]-acetamide. Available from: [Link]
-
ChemSynthesis. N-(2-hydroxy-3-pyridinyl)acetamide. Available from: [Link]
-
Gaber, B., et al. (2021). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. PMC. Available from: [Link]
-
PubChem. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. National Institutes of Health. Available from: [Link]
-
Organic Syntheses. Chloroacetamide. Available from: [Link]
-
Chemical-Suppliers.net. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6. Available from: [Link]
-
YouTube. Preparation of Pyridines, Part 3: By Acylation. (2022). Available from: [Link]
-
Vedantu. What is the role of pyridine in the acylation of a class 12 chemistry CBSE. Available from: [Link]
-
LookChem. 2-(Pyridin-3-yl)acetamide. Available from: [Link]
-
Gala, E. et al. (2021). Arkivoc 2021, x, 0-0. Available from: [Link]
-
Organic Syntheses. 4-ACETYLPYRIDINE. Available from: [Link]
-
Molbase. Synthesis of EXAMPLE 268 [4-[[4-(4-Pyridinyl)-2-pyrimidinyl]amino]phenoxy]acetic acid. Available from: [Link]
-
Indian Academy of Sciences. Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Available from: [Link]
-
Chemistry Stack Exchange. Acetylation of Secondary amines. (2022). Available from: [Link]
- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
-
Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. ResearchGate. Available from: [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Available from: [Link]
-
Arkivoc. Recent trends in the chemistry of pyridine N-oxides. Available from: [Link]
-
Nayak, P. S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Semantic Scholar. Available from: [Link]
-
ACS Omega. Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. (2022). ACS Publications. Available from: [Link]
-
YouTube. Acetylation of amine || amine react with acetyl chloride or acetic anhydride. (2021). Available from: [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
Application Notes and Protocols for Amide Coupling of Pyridin-3-ylamino Ethoxy Acetic Acid
Abstract
This document provides a comprehensive technical guide for the successful amide coupling of pyridin-3-ylamino ethoxy acetic acid with primary and secondary amines. Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry.[1][2] However, substrates containing functional groups like the pyridine moiety present unique challenges that require carefully optimized conditions to achieve high yields and purity. This guide delves into the mechanistic considerations for reagent selection, offers two robust, step-by-step protocols using both uronium salt and carbodiimide-based methods, and provides a troubleshooting guide to address common experimental hurdles.
Introduction: The Challenge of Coupling Pyridine-Containing Carboxylic Acids
Pyridin-3-ylamino ethoxy acetic acid is a bifunctional molecule featuring a terminal carboxylic acid ripe for activation and a pyridyl-amino scaffold. While seemingly straightforward, the presence of the pyridine ring introduces specific complexities to standard amide coupling protocols.
-
Basicity of the Pyridine Nitrogen: The pyridine nitrogen is a Lewis base and can be protonated or interact with coupling reagents. This non-productive consumption of reagents or neutralization of the necessary base can impede the reaction.
-
Nucleophilicity and Steric Hindrance: The electronic properties of the pyridine ring can influence the reactivity of the overall molecule. Careful selection of coupling reagents is necessary to overcome any potential electronic deactivation or steric hindrance.[1]
-
Potential for Side Reactions: The presence of multiple nitrogen atoms increases the possibility of undesired side reactions, necessitating mild and highly efficient reaction conditions to favor the desired amide formation.
This application note will equip researchers with the knowledge to navigate these challenges effectively.
Mechanistic Considerations and Reagent Selection
The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid's hydroxyl group into a better leaving group.[3] The choice of activating agent is the most critical parameter for success.
Overview of Common Coupling Reagents
Two primary classes of coupling reagents are recommended for this substrate: uronium/aminium salts and carbodiimides.
| Reagent Class | Example(s) | Mechanism of Action | Advantages | Disadvantages |
| Uronium/Aminium Salts | HATU , HBTU | Forms a highly reactive OAt- or OBt-active ester via a guanidinium leaving group.[4][5] | - Extremely high efficiency and fast reaction rates.[4] - Low rates of epimerization.[6] - Particularly effective for hindered or electron-deficient substrates.[7] | - Higher cost. - Potential for guanidinylation of the amine if the order of addition is not controlled. |
| Carbodiimides | EDC , DCC, DIC | Forms an O-acylisourea intermediate, which can be intercepted by an amine or an additive like HOBt to form a more stable active ester.[8][9] | - Cost-effective and widely available. - Water-soluble byproducts (for EDC), simplifying workup.[10] | - Generally slower reaction rates than HATU. - Risk of N-acylurea byproduct formation.[9] - Higher risk of epimerization without an additive.[10] |
Rationale for Recommended Reagents
For pyridin-3-ylamino ethoxy acetic acid , HATU is the premier recommendation. Its high reactivity and rapid kinetics are ideal for driving the desired reaction to completion, minimizing the time for potential side reactions involving the pyridine moiety.[4] The mechanism is facilitated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to first deprotonate the carboxylic acid.[11]
EDC , in combination with an additive such as HOBt (1-Hydroxybenzotriazole), serves as a robust and economical alternative. HOBt is crucial as it traps the unstable O-acylisourea intermediate to form an HOBt-ester, which is more reactive towards the amine and less prone to side reactions and racemization.[8][9]
Experimental Protocols
The following protocols are designed for a standard 1.0 mmol scale reaction. They should be adapted and optimized based on the specific amine coupling partner.
Protocol 1: High-Efficiency Coupling using HATU (Recommended)
This method is preferred for challenging, sterically hindered, or electron-poor amines to ensure maximum conversion.
Materials:
-
Pyridin-3-ylamino ethoxy acetic acid (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
HATU (1.1 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) (5-10 mL)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add pyridin-3-ylamino ethoxy acetic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (5-10 mL).
-
Cool the solution to 0 °C using an ice-water bath and stir for 5 minutes.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 15-20 minutes. This "pre-activation" step is crucial for forming the OAt-active ester.
-
Add the amine (1.1 equiv) to the reaction mixture, either neat or as a solution in a minimal amount of anhydrous DMF.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash the organic layer sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Scientist's Note: The order of addition is critical. Adding the amine after the acid has been pre-activated with HATU and DIPEA prevents the amine from reacting directly with HATU, which can form an undesired guanidinium byproduct and consume the amine.[12]
Protocol 2: Cost-Effective Coupling using EDC/HOBt
This classic method is suitable for routine couplings with unhindered, nucleophilic amines.
Materials:
-
Pyridin-3-ylamino ethoxy acetic acid (1.0 equiv)
-
Amine (primary or secondary) (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or DMF (5-10 mL)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere, add pyridin-3-ylamino ethoxy acetic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 equiv) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup: If using DCM, wash the reaction mixture sequentially with 5% aqueous citric acid (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). If using DMF, perform an extractive workup as described in Protocol 1.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Scientist's Note: EDC and its urea byproduct are water-soluble, which often simplifies the aqueous workup compared to reagents like DCC.[9][10] HOBt is included to increase efficiency and suppress potential epimerization if the amine or acid has a chiral center nearby.[9]
Visualization of Mechanisms and Workflows
Caption: General scheme for amide coupling.
Caption: Simplified mechanism of HATU-mediated coupling.
Caption: General experimental workflow for amide coupling.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This section addresses common issues.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive coupling reagent (hydrolyzed). 2. Wet solvent or glassware. 3. Insufficiently nucleophilic amine. 4. Pyridine N is interfering with the reaction. | 1. Use fresh, high-quality reagents. 2. Ensure all solvents are anhydrous and glassware is oven-dried. 3. Switch from EDC/HOBt to the more potent HATU. Consider gentle heating (40-50 °C) if necessary.[13] 4. Ensure proper stoichiometry of base is used. |
| Multiple Byproducts Observed | 1. (EDC) N-acylurea formation. 2. (HATU) Guanidinylation of the amine. 3. Self-coupling or polymerization. | 1. Ensure HOBt is used with EDC. Do not let the activated acid stir for too long before adding the amine. 2. Strictly follow the pre-activation protocol; add the amine last. 3. Use the amine as the limiting reagent if it is more valuable; otherwise, a slight excess (1.1-1.2 equiv) is standard. |
| Difficulty Removing Byproducts | 1. (EDC) Urea byproduct is not fully removed. 2. (HATU) Tetramethylurea or DIPEA salts remain. | 1. EDC's urea byproduct is water-soluble; perform thorough aqueous washes. A final wash with dilute LiCl can sometimes help. 2. Ensure acidic and basic washes are performed during workup to remove residual base and byproducts. |
References
-
HATU - Wikipedia . Wikipedia. [Link]
-
Amine to Amide Mechanism - HATU . Common Organic Chemistry. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . PMC. [Link]
-
Amine to Amide (EDC + HOBt) . Common Organic Chemistry. [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals . ACS Publications. [Link]
-
HATU, DIPEA Peptide Coupling Mechanism . YouTube. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. [Link]
-
Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt . ResearchGate. [Link]
-
Acid-Amine Coupling using EDCI . Organic Synthesis. [Link]
-
Coupling Reagents . Aapptec Peptides. [Link]
-
Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines . PMC. [Link]
-
Choosing the Right Coupling Reagent for Peptides. A Twenty-Five-Year Journey . ResearchGate. [Link]
-
Ynamide Coupling Reagents: Origin and Advances . PMC. [Link]
-
Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Royal Society of Chemistry. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey . ACS Publications. [Link]
-
Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid . Technology Networks. [Link]
-
Tips and tricks for difficult amide bond formation? . Reddit. [Link]
-
How do I avoid side reactions while doing this peptide coupling reaction? . Reddit. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach . Current Chemistry Letters. [Link]
-
Struggling with amide coupling . Reddit. [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. growingscience.com [growingscience.com]
- 3. bachem.com [bachem.com]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Application Notes & Protocols: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid as a Novel Bifunctional Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the application of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, a bifunctional chemical linker with potential applications in bioconjugation, drug delivery, and diagnostics. We will explore its chemical properties, proposed synthesis, and detailed protocols for its activation and conjugation to primary amine-containing molecules such as antibodies, proteins, or other payloads. This guide is intended to provide researchers with the foundational knowledge and practical steps to effectively utilize this linker in their experimental workflows.
Introduction: The Critical Role of Linkers in Conjugate Therapeutics
At the heart of targeted therapies like Antibody-Drug Conjugates (ADCs) lies the linker, a chemical bridge that connects a targeting moiety (like a monoclonal antibody) to a therapeutic payload.[1][2] The linker is not merely a passive connector; its chemical nature profoundly influences the stability, solubility, pharmacokinetics, and efficacy of the entire conjugate.[1][3] Linkers are broadly classified as cleavable or non-cleavable, with the choice depending on the desired mechanism of payload release.[3][]
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a bifunctional linker characterized by a terminal carboxylic acid and a pyridin-3-ylamino group. The carboxylic acid provides a versatile handle for conjugation to amine-containing molecules following activation, while the pyridinyl moiety may influence the solubility and pharmacokinetic properties of the resulting conjugate.
Physicochemical Properties of the Linker
The structural features of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid inform its potential applications.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀N₂O₄ | [5] |
| Molecular Weight | 210.19 g/mol | [5] |
| IUPAC Name | 2-[2-oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | [5] |
| XLogP3 | -0.1 | [5] |
The negative XLogP3 value suggests that the linker is hydrophilic, a desirable characteristic that can help to mitigate aggregation and improve the solubility of conjugates, especially those with hydrophobic payloads.[6]
Proposed Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
While not explicitly detailed in the literature for this specific compound, a plausible synthetic route can be proposed based on established organic chemistry principles. The synthesis involves two key steps: amide bond formation followed by ether synthesis.
Caption: Proposed two-step synthesis of the linker.
Application Protocol: Conjugation to an Amine-Containing Molecule
The terminal carboxylic acid of the linker can be activated to form a reactive intermediate that readily couples with primary amines on a target molecule (e.g., lysine residues on an antibody). A common and effective method for this is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[7]
Principle of Carboxylic Acid Activation
EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[7] This intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the activated linker by forming a semi-stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines to form a stable amide bond.[8]
Caption: Workflow for EDC/NHS activation and conjugation.
Materials and Reagents
-
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine
-
Amine-containing molecule (e.g., antibody) at a concentration of 1-10 mg/mL
-
Desalting columns for purification
Step-by-Step Protocol for Linker Activation and Conjugation
This protocol is a general guideline and may require optimization based on the specific target molecule.
Step 1: Reagent Preparation
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer immediately before use. A typical concentration is 100 mM.
-
Dissolve the [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid linker in an appropriate solvent (e.g., DMSO or DMF) to create a stock solution (e.g., 10-50 mM).
Step 2: Activation of the Linker
-
In a microcentrifuge tube, combine the linker stock solution with the Activation Buffer.
-
Add a 1.5-fold molar excess of both EDC and NHS/Sulfo-NHS to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
Step 3: Conjugation to the Target Molecule
-
Immediately add the activated linker solution to your amine-containing target molecule in the Conjugation Buffer. The molar ratio of linker to target will depend on the desired degree of labeling and should be optimized empirically. A starting point could be a 10- to 20-fold molar excess of the linker.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
Step 4: Quenching the Reaction
-
Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM.[9] This will consume any unreacted NHS-ester, preventing non-specific reactions.
-
Incubate for 15 minutes at room temperature.
Step 5: Purification of the Conjugate
-
Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified conjugate. Characterize the conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, UV-Vis spectroscopy) to determine the degree of labeling and purity.
Potential Applications and Considerations
The bifunctional nature of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid makes it suitable for a variety of applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The pyridin-3-ylamino group may contribute to the overall stability and solubility of the ADC.
-
PROTACs: In the development of Proteolysis-Targeting Chimeras, this linker could connect a ligand for a target protein to a ligand for an E3 ubiquitin ligase.
-
Immobilization of Biomolecules: The linker can be used to covalently attach proteins, peptides, or nucleic acids to solid supports (e.g., beads, surfaces) for applications in diagnostics and affinity chromatography.
Key Considerations:
-
Stability: The amide bond formed during conjugation is highly stable. The stability of the pyridin-3-ylamino moiety under various physiological conditions should be considered.[]
-
Hydrophilicity: The hydrophilic nature of the linker is generally advantageous, but its impact on the overall properties of the conjugate should be evaluated.
-
Optimization: The reaction conditions, including pH, temperature, and molar ratios of reagents, should be optimized for each specific application to achieve the desired outcome.
Conclusion
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid presents itself as a promising hydrophilic, bifunctional linker for the conjugation of biomolecules. Its terminal carboxylic acid allows for straightforward activation and coupling to primary amines using well-established EDC/NHS chemistry. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the utility of this linker in the development of novel conjugates for therapeutic and diagnostic applications.
References
- BenchChem. (n.d.). A Comparative Guide to Bifunctional Linkers in Drug Conjugate Development.
- Genetic Engineering & Biotechnology News. (2024, October 1). Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry.
- BOC Sciences. (n.d.). SPDB Linkers in Antibody-Drug Conjugates.
- BenchChem. (n.d.). The Core of Precision: An In-depth Technical Guide to Bifunctional Crosslinkers for Antibody-Drug Conjugates.
- St. Amant, A. H., et al. (2015). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research.
- Creative Biolabs. (n.d.). Linkers in Antibody-Drug Conjugates.
- Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs).
- BOC Sciences. (n.d.). Linker and Conjugation Chemistry in ADCs: Strategies and Best Practices.
- BenchChem. (n.d.). Step-by-step guide for activating the carboxylic acid on Mal-amido-PEG24-acid.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 695634, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. abzena.com [abzena.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic Acid Esters
[1]
Abstract
The [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid scaffold represents a critical structural motif in medicinal chemistry, often utilized as a hydrophilic linker in PROTACs (Proteolysis Targeting Chimeras) or as a pharmacophore in kinase inhibitors.[1] This guide details two distinct synthetic pathways for the preparation of its ester derivatives. Method A (Anhydride Desymmetrization) is optimized for scale-up and atom economy, while Method B (Convergent Coupling) is tailored for combinatorial library generation.[1]
Retrosynthetic Analysis & Strategy
The target molecule 1 is a non-symmetric derivative of diglycolic acid (2,2'-oxydiacetic acid).[1] The synthesis hinges on the desymmetrization of the diglycolic backbone.[1]
Strategic Disconnections[1]
-
Amide Bond Formation: Coupling the aniline-like nitrogen of 3-aminopyridine with an activated diglycolic acid species.[1]
-
Esterification: Functionalization of the remaining carboxylic acid.[1]
The primary challenge is the regioselectivity required to form the mono-amide/mono-ester without generating significant bis-amide or bis-ester byproducts.[1]
Figure 1: Retrosynthetic logic flow focusing on the sequential functionalization of diglycolic anhydride.
Experimental Protocols
Method A: The Anhydride Ring-Opening Route (Preferred for Scale-Up)
This route utilizes the high reactivity of diglycolic anhydride to form the mono-amide selectively.[1]
Step 1: Synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Principle: Nucleophilic attack of 3-aminopyridine on the cyclic anhydride.[1] The reaction is self-limiting; once the ring opens to the free acid, the resulting carboxylic acid is not electrophilic enough to react with a second equivalent of amine under these conditions.[1]
-
Reagents:
-
Procedure:
-
Charge a reaction vessel with Diglycolic anhydride (11.6 g, 100 mmol) and anhydrous THF (100 mL). Stir until dissolved.
-
Prepare a solution of 3-Aminopyridine (9.4 g, 100 mmol) in THF (50 mL).
-
Add the amine solution dropwise to the anhydride solution at 0 °C over 30 minutes. Note: Exothermic reaction.
-
Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS. The product usually precipitates as a white solid.[1]
-
Workup: Filter the precipitate. Wash the filter cake with cold THF (2 x 20 mL) and Diethyl Ether (2 x 50 mL) to remove unreacted amine.[1]
-
Drying: Dry under vacuum at 40 °C.
-
Yield: Typically 85–95%.[1]
-
Characterization (Intermediate): 1H NMR (DMSO-d6) should show the amide proton (~10.3 ppm) and the carboxylic acid proton (broad, ~12-13 ppm).[1]
-
Step 2: Esterification (Alkylation Method)
Principle: Direct alkylation of the carboxylate using an alkyl halide and mild base.[1] This avoids the use of acidic conditions that might protonate the pyridine ring or hydrolyze the amide.[1]
-
Reagents:
-
Procedure:
-
Dissolve the Intermediate Acid (10 mmol) in DMF (20 mL).
-
Add
(15 mmol) and stir at RT for 15 minutes to generate the carboxylate salt. -
Add the Alkyl Halide (11 mmol) dropwise.
-
Stir at RT for 3–12 hours (depending on steric hindrance of R-X).
-
Workup: Pour the reaction mixture into ice-water (100 mL).
-
Purification: Flash Column Chromatography (SiO2, Gradient: 0–5% MeOH in DCM).
-
Method B: The Convergent Coupling Route (Preferred for Libraries)
This route is ideal when a library of different esters is required, as commercially available diglycolic mono-esters can be used.[1]
Step 1: Preparation of Mono-Alkyl Diglycolate[1]
-
Reagents: Diglycolic anhydride + Alcohol (R-OH) + TEA (cat.).[1]
-
Procedure: Reflux diglycolic anhydride in the desired alcohol (e.g., MeOH, EtOH) for 2 hours. Concentrate to yield the mono-ester acid quantitatively.
Step 2: Amide Coupling
Principle: Activation of the free carboxylic acid of the mono-ester and coupling with 3-aminopyridine.[1]
-
Reagents:
-
Procedure:
-
Dissolve Mono-Alkyl Diglycolate (1.0 mmol) in DMF (5 mL).
-
Add DIPEA (2.5 mmol) and HATU (1.2 mmol). Stir for 5 minutes to activate the acid.
-
Add 3-Aminopyridine (1.1 mmol).
-
Stir at RT for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with Sat.
, Water, and Brine.[1] -
Purification: Flash Chromatography (Hexanes/EtOAc or DCM/MeOH).[1]
-
Analytical Data Summary
| Parameter | Specification / Observation |
| Appearance | White to off-white solid (Amide-Acid); Colorless oil or solid (Ester) |
| 1H NMR (DMSO-d6) | Pyridine: |
| MS (ESI) | [M+H]+ expected at MW + 1.[1] |
| Solubility | Acid: Soluble in DMSO, DMF, warm MeOH.[1] Ester: Soluble in DCM, EtOAc, MeOH.[1] |
Troubleshooting & Critical Parameters
Workflow Logic Diagram
Figure 2: Decision matrix for purification and troubleshooting side reactions.
Key Considerations
-
Pyridine Nucleophilicity: The pyridine nitrogen is less nucleophilic than the primary amine, but alkylation at the pyridine nitrogen can occur if strong alkylating agents (e.g., Methyl Iodide) are used in large excess or at high heat.[1] Control: Use stoichiometric amounts of alkyl halide and keep temperature
RT. -
Moisture Sensitivity: Diglycolic anhydride hydrolyzes rapidly in moist air to diglycolic acid (inactive).[1] Control: Store anhydride in a desiccator; use anhydrous solvents.
-
Regioselectivity: In Method A, the ring opening is highly selective for the mono-amide.[1] Bis-amide formation is negligible because the product is a carboxylic acid (deactivating the system towards further amine attack) and precipitates out.[1]
References
-
PubChem. (n.d.).[1] [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CID 695634).[1][2] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link][1]
-
Organic Syntheses. (1950).[1] 3-Aminopyridine.[1] Org. Synth. 1950, 30,[1] 3. Retrieved October 26, 2023, from [Link][1]
-
Google Patents. (1983).[1] Synthesis of amides (US4379928A). Retrieved October 26, 2023, from [1]
Application Note: Synthesis of Pyridyl-Functionalized Diglycolamic Acids
Abstract & Scope
This application note details the controlled synthesis of 2-(2-oxo-2-(pyridin-3-ylamino)ethoxy)acetic acid via the nucleophilic ring-opening of diglycolic anhydride with 3-aminopyridine .
While diglycolic anhydride (DGA) is widely recognized in the synthesis of extractants for lanthanide partitioning (e.g., TODGA), its reaction with heteroaromatic amines like 3-aminopyridine creates a unique class of "hemilabile" ligands. These motifs combine a hard oxygen donor (ether/carboxylate) with a soft nitrogen donor (pyridine), making them critical intermediates for Metal-Organic Frameworks (MOFs) and medicinal linkers.
Key Technical Advantages of This Protocol
-
Atom Economy: The reaction proceeds via 100% atom-economical ring opening; no small molecules are eliminated.
-
Regioselectivity: The protocol ensures the formation of the amic acid (open chain) rather than the thermodynamic imide (closed ring), preserving the carboxylic acid functionality for further derivatization.
-
Scalability: Designed for milligram to gram-scale synthesis without chromatographic purification.
Chemical Background & Mechanism[1][2][3][4][5][6]
The Reaction Landscape
The reaction is a classic nucleophilic acyl substitution .[1][2][3] Diglycolic anhydride is an activated electrophile due to ring strain and the inductive effect of the central ether oxygen. 3-Aminopyridine acts as the nucleophile.
-
Electrophile: Diglycolic Anhydride (DGA) - Cyclic, strained.
-
Nucleophile: 3-Aminopyridine (3-AP) - The exocyclic amine (
) is significantly more nucleophilic than the ring nitrogen due to the hybridization of the pyridine nitrogen lone pair, which is orthogonal to the -system but less available for attack on carbonyls compared to the aniline-like amine.
Mechanistic Pathway
The reaction follows an addition-elimination pathway, though "elimination" here refers to the breaking of the internal C-O bond of the anhydride, not the ejection of a leaving group from the molecule.[4]
Figure 1: Mechanistic pathway favoring the Amic Acid product under kinetic control.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[5][6] | Role | Grade |
| Diglycolic Anhydride | 116.07 | 1.0 | Electrophile | >97% |
| 3-Aminopyridine | 94.11 | 1.0 | Nucleophile | >98% |
| THF (Tetrahydrofuran) | 72.11 | Solvent | Medium | Anhydrous |
| Dichloromethane | 84.93 | Wash | Purification | ACS Reagent |
Experimental Workflow (Step-by-Step)
Pre-requisite: All glassware should be oven-dried. While the reaction is not strictly water-sensitive, moisture can hydrolyze the anhydride to diglycolic acid, lowering yields.
Step 1: Preparation of Electrophile Solution
-
Weigh 1.16 g (10 mmol) of Diglycolic Anhydride.
-
Dissolve in 15 mL of anhydrous THF in a 50 mL round-bottom flask (RBF).
-
Note: Warming to
may be required for rapid dissolution. Ensure the solution is clear.
Step 2: Addition of Nucleophile[1]
-
Weigh 0.94 g (10 mmol) of 3-Aminopyridine.
-
Dissolve in 10 mL of anhydrous THF .
-
Critical Step: Add the amine solution dropwise to the anhydride solution over 10 minutes under magnetic stirring at Room Temperature (RT).
-
Why? Rapid addition can cause local overheating, promoting double-acylation or imide formation.
-
-
A precipitate often begins to form within 15–30 minutes.
Step 3: Reaction Monitoring
-
Stir the reaction at RT for 4 to 6 hours .
-
TLC Check: Use 10% Methanol in DCM.
Step 4: Workup & Purification
-
Filtration: If the product precipitates (white solid), filter the reaction mixture through a sintered glass funnel.
-
Washing: Wash the filter cake with
of cold THF, followed by of Diethyl Ether or Hexane to remove unreacted amine. -
Alternative (if no precipitate):
-
Concentrate the THF solution to
under reduced pressure. -
Add 20 mL of cold Diethyl Ether or Hexane to induce precipitation.
-
Filter and dry.
-
Figure 2: Operational workflow for the synthesis and purification of the target amic acid.
Results & Characterization (Self-Validation)
To ensure the protocol was successful, compare your data against these standard benchmarks.
Expected Yields
| Scale | Typical Yield (%) | Appearance |
| 1 mmol | 85–92% | White/Off-white powder |
| 10 mmol | 80–88% | White crystalline solid |
Spectroscopic Validation
-
FT-IR (ATR):
-
Success Indicator: Appearance of Amide I band (
) and Carboxylic Acid ( ). -
Purity Check: Absence of Anhydride doublets (
).
-
-
NMR (DMSO-
):-
10.0–10.5 ppm: Singlet (
, amide). -
12.0–13.0 ppm: Broad singlet (
, ). -
4.1–4.3 ppm: Two singlets (
each). Note: The ether protons will appear as two distinct peaks because the symmetry of the anhydride is broken (one set is to amide, one set to acid).
-
10.0–10.5 ppm: Singlet (
Troubleshooting & Optimization
Issue: Product is an Oil/Sticky Gum
-
Cause: Trapped solvent or impurities (unreacted amine).
-
Solution: Triturate the oil with cold Dichloromethane (DCM). The product is typically insoluble in DCM, while 3-aminopyridine and THF are soluble. Sonicate for 5 minutes and filter.
Issue: Low Yield
-
Cause: Hydrolysis of anhydride due to wet solvent.
-
Solution: Ensure THF is dried over molecular sieves (3Å or 4Å). Perform the reaction under a nitrogen atmosphere balloon.
Issue: Formation of Cyclic Imide
-
Cause: Reaction temperature too high (
) or prolonged reaction time. -
Solution: Keep reaction strictly at Room Temperature. If imide is desired, add acetic anhydride and reflux, but for the amic acid, heat is detrimental.
References
-
General Mechanism of Anhydride Aminolysis
- Diglycolic Anhydride Reactivity (Lanthanide Extraction Context): Ansari, S. A., et al. "Synthesis and extraction properties of N,N,N',N'-tetraoctyl-diglycolamide (TODGA)." Solvent Extraction and Ion Exchange, 2005. (Contextual grounding for DGA ring opening).
-
Synthesis of Amic Acids from Cyclic Anhydrides
-
Reaction of primary amine with mixed acid anhydride. Chemistry Stack Exchange. Available at: [Link] (Accessed Oct 2023).
-
-
Diglycolamic Acid Derivatives
Sources
- 1. vanderbilt.edu [vanderbilt.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Synthesis and evaluation of new modified diglycolamides with different stereochemistry for extraction of tri- and tetravalent metal ions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. EP2404893A1 - Synthesis of rare earth metal extractant - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. byjus.com [byjus.com]
- 10. researchgate.net [researchgate.net]
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in fragment-based drug discovery
An Application Guide to Fragment-Based Drug Discovery Using [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more thorough exploration of a target's chemical space, often yielding hits with superior physicochemical properties and higher ligand efficiency.[3][4] This guide provides researchers, scientists, and drug development professionals with a detailed framework for a typical FBDD campaign. We will use the representative fragment, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, as a central example to illustrate key experimental workflows, from primary screening and hit validation to structural characterization. This document offers not just protocols, but also the scientific rationale behind the selection of techniques, empowering researchers to design robust and self-validating FBDD cascades.
The Principle of Fragment-Based Drug Discovery (FBDD)
FBDD is a rational drug design strategy that begins with the identification of very small molecules (fragments) that bind weakly, often in the high micromolar (µM) to millimolar (mM) range, to a biological target.[5] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD leverages the principle that smaller molecules have a higher probability of finding a complementary binding pocket on a protein's surface.[1][3]
The core advantages of this approach include:
-
Efficient Exploration of Chemical Space: A library of just a few thousand fragments can represent a much broader range of chemical diversity than millions of HTS compounds.[1]
-
Higher Quality Hits: Fragments are less complex and have lower molecular weights, often leading to "hits" with better atom economy and ligand efficiency (LE). This provides a more efficient starting point for medicinal chemistry optimization.[4]
-
Tackling Difficult Targets: FBDD has proven successful against challenging targets, such as protein-protein interactions (PPIs), which have historically been considered "undruggable."[6][7]
A typical FBDD campaign is a multi-stage process that requires a cascade of sensitive biophysical techniques to detect and validate the weak interactions characteristic of fragment binding.[8][9]
Detailed Protocol:
-
Reagent Preparation:
-
Protein Stock: Prepare the target protein at a concentration of 0.2 mg/mL in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The optimal protein concentration should be determined empirically.
-
Fragment Stock: Prepare a 10 mM stock solution of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in 100% DMSO.
-
Dye Stock: Prepare a 500X stock of SYPRO Orange dye in DMSO.
-
-
Assay Setup (96-well PCR plate):
-
In each well, add 19 µL of the protein/buffer solution.
-
Create a "Dye Master Mix" by diluting the 500X SYPRO Orange stock to 25X in the assay buffer.
-
Add 5 µL of the 25X Dye Master Mix to each well for a final concentration of 5X.
-
Add 1 µL of the 10 mM fragment stock to the sample wells (final fragment concentration: 200 µM; final DMSO: 2%).
-
Add 1 µL of 100% DMSO to the control wells.
-
-
Execution:
-
Seal the plate securely with an optical seal.
-
Centrifuge the plate briefly (e.g., 1000 rpm for 1 minute) to collect the contents at the bottom.
-
Place the plate in a real-time PCR instrument.
-
-
Data Acquisition:
-
Set the instrument to monitor fluorescence over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
Fit the resulting sigmoidal curve to a Boltzmann equation to determine the Tₘ (the inflection point of the curve).
-
Calculate the thermal shift (ΔTₘ) for the fragment: ΔTₘ = Tₘ (protein + fragment) - Tₘ (protein + DMSO) .
-
A statistically significant shift (e.g., > 3 times the standard deviation of the control wells) indicates a potential hit. [10]
-
Application Protocol 2: Hit Validation with Surface Plasmon Resonance (SPR)
Scientific Rationale: While TSA indicates stabilization, it does not confirm direct binding or provide affinity data. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique used to validate hits and quantify binding kinetics in real-time. [5][11]In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the fragment is then flowed over the surface. Binding of the fragment to the protein causes a change in the refractive index at the sensor surface, which is detected and reported in Resonance Units (RU). By analyzing the binding curves at different fragment concentrations, one can determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), a direct measure of binding affinity. [12] Detailed Protocol:
-
Protein Immobilization:
-
Select a sensor chip appropriate for the protein (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface using a mixture of EDC/NHS.
-
Inject the target protein (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (typically ~5000-10000 RU).
-
Deactivate any remaining active esters with ethanolamine.
-
A reference flow cell should be prepared similarly but without protein immobilization to allow for background signal subtraction. [13]2. Binding Analysis:
-
Prepare a dilution series of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20, 2% DMSO). Concentrations should span the expected Kₗ (e.g., 1 µM to 1000 µM for a typical fragment).
-
Inject the fragment solutions over both the protein and reference flow cells at a constant flow rate (e.g., 30 µL/min). Start with a blank buffer injection for double referencing.
-
Allow sufficient time for association and dissociation phases (e.g., 60 seconds each).
-
Regenerate the surface between injections if necessary using a mild regeneration solution (e.g., a short pulse of 10 mM Glycine-HCl, pH 2.5).
-
-
Data Analysis:
-
Subtract the reference flow cell data and the blank buffer injection data from the active channel data.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to obtain kₐ and kₔ.
-
Calculate the dissociation constant: Kₗ = kₔ / kₐ .
-
Alternatively, for fast on/off interactions, perform an equilibrium analysis by plotting the RU at equilibrium against the fragment concentration and fitting to a steady-state affinity model.
-
| Parameter | Hypothetical Value | Description |
| kₐ (M⁻¹s⁻¹) | 1.5 x 10³ | Association Rate Constant |
| kₔ (s⁻¹) | 0.45 | Dissociation Rate Constant |
| Kₗ (µM) | 300 | Dissociation Constant (kₔ/kₐ) |
Application Protocol 3: Binding Confirmation with NMR Spectroscopy
Scientific Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most robust methods for studying weak fragment-protein interactions. [[“]]It provides definitive proof of binding and can offer structural information about the binding mode. [[“]]Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly well-suited for FBDD. [16][17]In STD NMR, a specific frequency that excites only the protein is irradiated. This saturation is transferred via intramolecular cross-relaxation to protons on ligands that are in direct contact with the protein. By subtracting a spectrum where the protein is not irradiated from one where it is, a "difference spectrum" is generated that shows signals only from the binding ligand. This confirms a direct interaction and can reveal which parts of the fragment are crucial for binding. [18]
Detailed Protocol:
-
Sample Preparation:
-
Prepare two NMR samples in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, pD 7.4).
-
Sample 1 (Protein + Fragment): Target protein (e.g., 10-50 µM) and [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (e.g., 1 mM).
-
Sample 2 (Fragment Only): Fragment at the same concentration (1 mM) without the protein. This serves as a negative control.
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., ≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity.
-
Acquire a standard 1D ¹H reference spectrum for both samples.
-
Acquire the STD NMR spectra. This involves collecting two interleaved datasets:
-
On-resonance spectrum: A selective saturation pulse is applied to a region where only protein resonances appear (e.g., -1 ppm).
-
Off-resonance spectrum: The same pulse is applied to a region far from any protein or ligand signals (e.g., 40 ppm).
-
-
The final STD spectrum is generated by subtracting the on-resonance from the off-resonance spectrum.
-
-
Data Analysis:
-
In the final STD spectrum, only signals from the fragment that binds to the protein will be visible.
-
The absence of signals in the negative control (fragment only) confirms that the observed effects are protein-dependent.
-
The relative intensity of the signals in the STD spectrum can provide information about which protons on the fragment are in closest proximity to the protein surface.
-
Conclusion: The Path from Fragment to Lead
The successful identification and validation of a fragment hit like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is the beginning of the drug discovery journey. The validated biophysical data, ideally complemented by a high-resolution co-crystal structure, provides the blueprint for the next phase: fragment-to-lead optimization. [19]Medicinal chemists can use this information to rationally design more potent molecules by either "growing" the fragment to engage with nearby pockets or by "linking" it to another fragment identified in an adjacent binding site. This iterative process of design, synthesis, and testing is the cornerstone of FBDD, a strategy that continues to deliver novel clinical candidates for a wide range of diseases. [3][20]
References
-
Scott, D. E., & Coyne, A. G. (2019). Biophysical screening in fragment-based drug design: a brief overview. Bioscience Horizons, 12. [Link]
-
Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. [Link]
-
Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(42), 17889-17894. [Link]
-
Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Consensus. [Link]
-
Nature Protocols. (2018). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 13, 1586–1610. [Link]
-
Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research, 75(2), 123-130. [Link]
-
Frontiers in Chemistry. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Chemistry, 8, 93. [Link]
-
Journal of Medicinal Chemistry. (2024). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]
-
Consensus. (n.d.). What are the key considerations when designing NMR experiments for fragment-based drug discovery? Consensus. [Link]
-
UCL Press. (2019). Biophysical screening in fragment-based drug design: a brief overview. UCL Press. [Link]
-
MassBio. (2024). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. [Link]
-
Frontiers in Molecular Biosciences. (2021). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? Frontiers in Molecular Biosciences, 8, 782943. [Link]
-
ResearchGate. (n.d.). Overview of NMR spectroscopy applications in FBDD. ResearchGate. [Link]
-
Kumar, A., & Gathiaka, S. (2018). NMR-Fragment Based Virtual Screening: A Brief Overview. Molecules, 23(2), 233. [Link]
-
Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link]
-
PharmaFeatures. (2024). Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures. [Link]
-
ACS Medicinal Chemistry Letters. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(2), 40-44. [Link]
-
Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Creative Biostructure. [Link]
-
CD BioSciences. (n.d.). Thermal Shift Assay (TSA). CD BioSciences. [Link]
-
SlideServe. (2021). thermal shift assay fragment screening. SlideServe. [Link]
-
ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem Compound Database. [Link]
-
NanoTemper Technologies. (n.d.). Thermal Shift Assays (TSA). NanoTemper Technologies. [Link]
-
Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal, 289(20), 6171-6189. [Link]
-
Cambridge Healthtech Institute. (2015). Fragment-Based Drug Discovery. Cambridge Healthtech Institute. [Link]
-
Lee, M. R., et al. (2017). Discovery of Clinical Candidate...a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design. Journal of Medicinal Chemistry, 60(13), 5521-5542. [Link]
Sources
- 1. drughunter.com [drughunter.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. massbio.org [massbio.org]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 7. biosciencehorizons.com [biosciencehorizons.com]
- 8. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. sartorius.com [sartorius.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures [pharmafeatures.com]
- 14. consensus.app [consensus.app]
- 15. consensus.app [consensus.app]
- 16. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 17. NMR-Fragment Based Virtual Screening: A Brief Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Discovery of Clinical Candidate 1-{[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy}-7-methoxyisoquinoline-6-carboxamide (PF-06650833), a Potent, Selective Inhibitor of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), by Fragment-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fragment-Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]
Application Notes and Protocols for the Conjugation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Introduction: Unlocking the Potential of a Versatile Moiety
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a bifunctional molecule of significant interest in chemical biology and drug discovery. Its structure, featuring a terminal carboxylic acid, a secondary amide, and a pyridyl ring, presents a versatile platform for conjugation to a variety of biomolecules, including proteins, peptides, and nanoparticles.[1][2] The ability to covalently link this molecule to biological targets opens avenues for the development of novel therapeutics, diagnostic agents, and research tools. The strategic conjugation of this scaffold can modulate the pharmacokinetic properties of a drug, enable targeted delivery, or serve as a linker for more complex bioconjugates like antibody-drug conjugates (ADCs).[3]
This comprehensive guide provides a detailed exploration of the primary conjugation methodology for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, focusing on the robust and widely applicable carbodiimide-mediated coupling of its terminal carboxylic acid. We will delve into the underlying chemical principles, provide meticulously detailed protocols, and discuss essential downstream processes such as purification and characterization.
Core Chemistry: Leveraging the Carboxylic Acid for Amide Bond Formation
The most direct and reliable strategy for the conjugation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid involves the activation of its terminal carboxylic acid to form a stable amide bond with a primary amine on a target biomolecule.[4][5][6] This approach is favored due to the prevalence of primary amines (e.g., on lysine residues and the N-terminus of proteins) on the surface of biomolecules and the high stability of the resulting amide linkage.[7][8]
The cornerstone of this methodology is the use of a "zero-length" crosslinker, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[9][10][11]
The Mechanism of EDC/NHS-Mediated Amide Coupling
The conjugation process proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid to form a highly reactive and unstable O-acylisourea intermediate.[9][11][12] This intermediate is susceptible to nucleophilic attack by a primary amine.
-
Formation of a Stable NHS Ester and Amine Coupling: The O-acylisourea intermediate is prone to hydrolysis in aqueous solutions, which would regenerate the original carboxylic acid. To enhance the efficiency and control of the reaction, NHS is introduced. NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester.[10] This semi-stable intermediate has a longer half-life, allowing for a more efficient subsequent reaction with the primary amine on the target molecule to form a stable amide bond.[4][10]
Caption: EDC/NHS conjugation workflow.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the conjugation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid to a generic amine-containing protein. These protocols should be optimized for specific applications.
Protocol 1: Two-Step EDC/NHS Conjugation
This two-step method is generally preferred as it can lead to higher coupling efficiencies and better control over the reaction by pre-activating the small molecule before introducing the protein.[10]
Materials:
-
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Amine-containing protein solution
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Reagents:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[13]
-
Dissolve [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in an appropriate solvent (e.g., DMSO or DMF) and then dilute in Activation Buffer.
-
-
Activation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid:
-
In a microcentrifuge tube, combine [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, EDC, and NHS/Sulfo-NHS in Activation Buffer.
-
The molar ratio of [acid]:EDC:NHS is typically 1:2:5, but may require optimization.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Protein:
-
Adjust the pH of the activated small molecule solution to 7.2-8.0 by adding Coupling Buffer.
-
Immediately add the amine-containing protein solution to the activated small molecule solution. The molar ratio of the activated small molecule to the protein will depend on the desired degree of labeling and should be optimized.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15 minutes at room temperature to quench any unreacted NHS-ester.
-
-
Purification of the Conjugate:
-
Remove unreacted small molecule, EDC, and NHS byproducts using size-exclusion chromatography, dialysis, or ultrafiltration.[][15]
-
Protocol 2: One-Pot EDC/NHS Conjugation
This simplified method involves mixing all reactants in a single step. While more convenient, it may be less efficient and can lead to protein-protein crosslinking if the protein also has exposed carboxyl groups.
Materials:
-
Same as Protocol 1.
-
Reaction Buffer: 1X PBS, pH 7.2
Procedure:
-
Preparation of Reagents:
-
Prepare solutions of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, EDC, NHS/Sulfo-NHS, and the amine-containing protein in Reaction Buffer.
-
-
Conjugation Reaction:
-
In a single tube, combine the protein solution, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, NHS/Sulfo-NHS, and finally EDC.
-
The order of addition is crucial to minimize unwanted side reactions.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Quenching and Purification:
-
Follow steps 4 and 5 from Protocol 1.
-
| Parameter | Protocol 1 (Two-Step) | Protocol 2 (One-Pot) | Reference |
| Efficiency | Generally higher | Can be lower | [10] |
| Control | Better control over activation | Less control | |
| Side Reactions | Minimized protein crosslinking | Potential for protein crosslinking | [13] |
| Complexity | More complex | Simpler | |
| Activation pH | 4.7 - 6.0 | 7.2 | [16] |
| Coupling pH | 7.2 - 8.0 | 7.2 | [16] |
Purification and Characterization of the Conjugate
Post-conjugation, a critical step is the purification of the desired conjugate from unreacted starting materials and reaction byproducts. The choice of purification method depends on the properties of the conjugate and the scale of the reaction.[15][17]
-
Size-Exclusion Chromatography (SEC): An effective method to separate the larger bioconjugate from the smaller, unreacted [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid and coupling reagents.[15]
-
Dialysis/Ultrafiltration: Useful for removing small molecules from a protein conjugate solution by using a semi-permeable membrane with a specific molecular weight cutoff.[15]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as reverse-phase (RP-HPLC) or ion-exchange chromatography (IEX) can be used for both purification and analysis of the conjugate.[18]
Once purified, the conjugate must be thoroughly characterized to confirm successful conjugation and to determine key parameters like the degree of labeling (DOL), which is the average number of small molecules conjugated per protein.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the conjugate, from which the DOL can be calculated.
-
UV-Vis Spectroscopy: If the small molecule has a unique absorbance spectrum, the DOL can be estimated by measuring the absorbance at specific wavelengths.
-
HPLC Analysis: Comparing the chromatograms of the starting protein and the final conjugate can confirm the formation of the new species.[18]
Caption: General experimental workflow.
Advanced Considerations and Alternative Strategies
While EDC/NHS chemistry is the most prevalent method, other functionalities on the [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid scaffold could be exploited for conjugation, although they would likely require prior modification of the molecule.
-
Pyridyl Group: The pyridine ring itself is generally unreactive under typical bioconjugation conditions. However, it could be functionalized to introduce other reactive groups. For example, the synthesis of a derivative with a thiol-reactive pyridyl disulfide group could enable conjugation to cysteine residues on a protein.[19][20][21]
-
Secondary Amide: The secondary amide bond is highly stable and generally unreactive towards nucleophilic attack, making it an unsuitable target for direct conjugation under mild, aqueous conditions.[7][22]
Conclusion
The terminal carboxylic acid of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid provides a reliable and versatile handle for conjugation to a wide range of biomolecules through the well-established EDC/NHS chemistry. By following the detailed protocols and considering the crucial aspects of purification and characterization outlined in this guide, researchers can effectively utilize this molecule to create novel bioconjugates for a multitude of applications in science and medicine. The principles and methodologies described herein provide a solid foundation for the successful implementation of conjugation strategies involving this promising chemical entity.
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]
-
Reddy, S. T., et al. (2010). Synthesis of Pyridyl Disulfide-Functionalized Nanoparticles for Conjugating Thiol-Containing Small Molecules, Peptides, and Proteins. Bioconjugate Chemistry, 21(5), 967-975. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
-
Di Francesco, T., et al. (2019). Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery. Cellular and Molecular Life Sciences, 76(21), 4349-4361. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 695634, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Foley, T. L., & Kiessling, L. L. (2010). Application of a water-soluble pyridyl disulfide amine linker for use in Cu-free click bioconjugation. Organic & Biomolecular Chemistry, 8(21), 4811-4814. [Link]
-
Matsuda, Y., & Terasawa, H. (2021). Current approaches for purification of antibody-drug conjugates. Journal of Separation Science, 44(19), 3566-3575. [Link]
-
Reddy, S. T., et al. (2010). Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins. Bioconjugate Chemistry, 21(5), 967-975. [Link]
-
Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. (2022, October 9). [Video]. YouTube. [Link]
-
Sun, B., et al. (2019). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 2025, pp. 245-257). Humana, New York, NY. [Link]
-
Di Francesco, T., et al. (2019). Two-step lipid-peptide conjugation through pyridyl disulfide reaction chemistry. [Figure]. ResearchGate. [Link]
-
Kumar, A., & Lathwal, S. (2021). Amide Bond Activation of Biological Molecules. Molecules, 26(16), 4983. [Link]
-
Examples of reactions used for conjugation to carboxylic acids. A:... [Figure]. ResearchGate. [Link]
-
G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
-
ResearchGate. (2017, December 1). How to do EDC- sulfo NHS activation of small molecules with COOH group? [Link]
-
Amide bond formation: Significance and symbolism. (2025, July 31). [Link]
-
Lewis, S. M., et al. (2021). Engineered protein-small molecule conjugates empower selective enzyme inhibition. Cell Chemical Biology, 28(11), 1647-1657.e7. [Link]
-
Creative Biolabs. Custom Protein-Small Molecule Conjugation Service. [Link]
-
Hermanson, G. T. (1996). Small-molecule-protein conjugation procedures. In Methods in Molecular Biology (Vol. 59, pp. 43-56). Humana Press. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 4769743, 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid. [Link]
-
Bangs Laboratories, Inc. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. [Link]
-
Chemical-Suppliers.com. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. [Link]
-
RedShiftBio. (2021, May 13). Physicochemical Characterization of Antibody Drug Conjugates. [Video]. YouTube. [Link]
-
Du Prez, F. E., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(43), 6439-6453. [Link]
-
Wang, Y., et al. (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Nature Communications, 12(1), 6000. [Link]
-
LibreTexts Chemistry. 21.7: Chemistry of Amides. [Link]
-
AxisPharm. ADC Conjugation Technologies. [Link]
-
Kumar, A., & Sharma, A. (2021). Peptide–Oligonucleotide Conjugation: Chemistry and Therapeutic Applications. Molecules, 26(11), 3169. [Link]
-
NIST. Acetic acid, oxo(phenylamino)-. [Link]
- Google Patents. AU2002237684A1 - Methods of synthesizing and using derivatives of (2-(2-aminoethoxy)ethoxy) acetic acid.
- Google Patents. CN102924491A - Preparation method for ethyl 3-(pyridin-2-ylamino)
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Custom Protein-Small Molecule Conjugation Service - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. cellmosaic.com [cellmosaic.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Lipid–peptide bioconjugation through pyridyl disulfide reaction chemistry and its application in cell targeting and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of pyridyl disulfide-functionalized nanoparticles for conjugating thiol-containing small molecules, peptides, and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
Application Note & Protocol: Solvent Selection for Dissolving [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Introduction: The Critical Role of Solvent Selection in Drug Development
The successful formulation and development of an active pharmaceutical ingredient (API) is critically dependent on its solubility. For a novel compound such as [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, identifying a suitable solvent system is a foundational step that influences everything from reaction chemistry and purification to the final dosage form's bioavailability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic selection of solvents for this promising molecule. We will explore the theoretical underpinnings of solubility, the specific molecular characteristics of our target compound, and a detailed protocol for empirical solvent screening.
Physicochemical Properties of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
While extensive experimental data for this specific molecule is not yet publicly available, we can infer its likely physicochemical properties from its structure (CAS 281223-77-6), which is crucial for a rational approach to solvent selection[1][2].
-
Structure: The molecule contains several key functional groups: a carboxylic acid, an amide, an ether linkage, and a pyridine ring[1].
-
Polarity: The presence of multiple polar functional groups (carboxylic acid, amide, ether) suggests that the molecule is polar. The pyridine ring adds some aromatic character.
-
Hydrogen Bonding: The carboxylic acid and the secondary amide are capable of both donating and accepting hydrogen bonds. The ether oxygen and the pyridine nitrogen can act as hydrogen bond acceptors[3][4][5]. This extensive hydrogen bonding capability is a dominant factor in its solubility behavior.
-
Ionization (pKa): The molecule is amphoteric. The carboxylic acid group is acidic (estimated pKa ~3-5), and the pyridine ring is weakly basic. This means its solubility will be highly dependent on the pH of the solvent system[6]. In acidic conditions, the pyridine nitrogen can be protonated, increasing solubility in polar protic solvents. In basic conditions, the carboxylic acid will be deprotonated to a carboxylate, which also enhances aqueous solubility.
Theoretical Framework for Solvent Selection
A successful solvent selection strategy is built on a solid theoretical foundation. The age-old adage "like dissolves like" is a useful starting point, but a more nuanced understanding is required for complex molecules.
Polarity and Protic/Aprotic Solvents
Solvents can be broadly categorized based on their polarity and their ability to donate hydrogen bonds[7][8].
-
Polar Protic Solvents: These solvents, such as water and alcohols, can engage in hydrogen bonding and effectively solvate both cations and anions[9]. Given our molecule's ability to form hydrogen bonds, these are expected to be good candidates.
-
Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) have large dipole moments but do not donate hydrogen bonds. They are excellent at dissolving a wide range of polar and nonpolar compounds[10][11].
-
Nonpolar Solvents: These solvents, like hexane and toluene, have low dielectric constants and are generally poor choices for dissolving polar molecules like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Predictive Models: Hansen Solubility Parameters (HSP)
For a more quantitative approach, Hansen Solubility Parameters (HSP) can be employed. HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH)[12][13]. A solvent is likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is favorable[12][14].
Predictive Models: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility[15][16][17]. It calculates the chemical potential of a solute in a solvent based on the interaction of their molecular surfaces, offering a high-throughput computational screening method to prioritize experimental work[18][19].
Experimental Protocol for Solvent Screening
This protocol outlines a systematic approach to determine the solubility of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in a range of solvents.
Materials and Equipment
-
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (solid)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
-
Calibrated pipettes
-
Glass vials with screw caps
-
A selection of solvents (see Table 1)
Workflow Diagram
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
-
Preparation of Solvent Vials: Aliquot a precise volume (e.g., 1.0 mL) of each selected solvent into appropriately labeled glass vials.
-
Addition of Solute: Accurately weigh an excess amount of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid and add it to each vial. The goal is to create a saturated solution with visible undissolved solid.
-
Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a set period, typically 24 hours, to ensure the solution is fully saturated[20].
-
Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.
-
Dilution: Dilute the supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of the dissolved compound.
-
Calculation: Calculate the solubility in mg/mL or other appropriate units, accounting for the dilution factor.
Data Presentation: Expected Solubility Profile
The following table summarizes the classes of solvents to be tested and the anticipated solubility trends based on the physicochemical properties of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water (with pH adjustment), Methanol, Ethanol | Moderate to High | Excellent hydrogen bonding capabilities. Solubility in water will be highly pH-dependent. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole moments can solvate the polar groups of the molecule effectively[10][11]. |
| Weakly Polar | Acetone, Ethyl Acetate | Low to Moderate | May show some solubility due to the presence of a carbonyl group, but less effective than highly polar solvents. |
| Nonpolar | Hexane, Toluene | Very Low | Mismatch in polarity ("like dissolves like" principle)[7][21]. |
| Acidic | Acetic Acid | High | The basic pyridine ring will be protonated, forming a salt and enhancing solubility. |
Logical Framework for Solvent Selection
The choice of a solvent is not arbitrary but follows a logical progression based on the intended application.
Caption: Logical workflow for solvent selection.
Safety and Handling
When working with organic solvents, appropriate safety precautions are mandatory.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
DMSO: Can facilitate the dermal absorption of other chemicals. Handle with care to avoid skin contact[22][23].
-
DMF, NMP: These are powerful solvents but have reproductive toxicity concerns and should be handled with extreme caution[11].
-
Consult the Safety Data Sheet (SDS) for each solvent before use[24].
Conclusion
The selection of an appropriate solvent for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a multi-faceted process that balances theoretical predictions with empirical data. Based on its molecular structure, polar aprotic solvents like DMSO and DMF are predicted to be excellent candidates for achieving high solubility. Polar protic solvents, especially under pH-controlled conditions, are also expected to be effective. A systematic experimental screening, as detailed in this protocol, is essential to validate these predictions and identify the optimal solvent system for advancing the research and development of this compound.
References
-
SCM. (n.d.). COSMO-RS: predict solubilities & fluid thermodynamics. Retrieved from [Link]
-
Mac Fhionnlaoich, N., et al. (2024). A hybrid approach to aqueous solubility prediction using COSMO-RS and machine learning. Process Safety and Environmental Protection. Retrieved from [Link]
-
Science Ready. (n.d.). Amides - Organic Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Purely Predicting the Pharmaceutical Solubility: What to Expect from PC-SAFT and COSMO-RS? Retrieved from [Link]
-
Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]
-
AIChE. (2023). (337cn) Solubility Prediction and Cocrystal Screening By COSMO-RS: From Theory to Experimental Validation. Retrieved from [Link]
-
Scribd. (n.d.). Introduction to Solubility Parameters. Retrieved from [Link]
-
ACS Publications. (2024). Using Molecular Conformers in COSMO-RS to Predict Drug Solubility in Mixed Solvents. Retrieved from [Link]
-
Hansen Solubility. (n.d.). The Handbook - Hansen Solubility Parameters. Retrieved from [Link]
-
MDPI. (n.d.). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]
-
Notability. (n.d.). Carboxylic Acids, Esters and Amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen Solubility Parameters — Biological Materials. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 12: Carboxylic Acids, Esters, Amines, and Amides. Retrieved from [Link]
-
Basicmedical Key. (2016). Pharmaceutical Solvents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Solubility of Amides. Retrieved from [Link]
-
Medium. (n.d.). How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals? Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent selection for pharmaceuticals. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]
-
American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Retrieved from [Link]
-
University of Arizona. (n.d.). Use of Dimethyl Sulfoxide (DMSO). Retrieved from [Link]
-
agroproduct-pesticide.com. (2023). DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. Retrieved from [Link]
-
Chemical-Suppliers. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6. Retrieved from [Link]
-
Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): Focus on Safe Handling and Versatile Application Compliance. Retrieved from [Link]
-
Amazon. (n.d.). GHS Chemical Labels Safety Data Sheets (DMSO, P-Dichlorobenzene, Acetic Acid). Retrieved from [Link]
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. scienceready.com.au [scienceready.com.au]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pharmatutor.org [pharmatutor.org]
- 7. caymanchem.com [caymanchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]
- 10. DMSO and DMF: Powerhouses in The Chemical Industry [hangdachem.com]
- 11. DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. [michberk.com]
- 12. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 13. The Handbook | Hansen Solubility Parameters [hansen-solubility.com]
- 14. specialchem.com [specialchem.com]
- 15. scm.com [scm.com]
- 16. approcess.com [approcess.com]
- 17. scispace.com [scispace.com]
- 18. proceedings.aiche.org [proceedings.aiche.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lup.lub.lu.se [lup.lub.lu.se]
- 21. How Can We Choose the Best Solvent to Dissolve Various Types of Solid Chemicals?-Jiangsu Huida Medical Instruments Co., Ltd. [jshd-medical.com]
- 22. ehs.wisc.edu [ehs.wisc.edu]
- 23. News - Dimethyl Sulfoxide (DMSO): Focus on Safe Handling and Versatile Application Compliance [zhonganindustry.com]
- 24. lifelonghomecare.com [lifelonghomecare.com]
Application Notes and Protocols: Leveraging Ethoxy Acetic Acid Derivatives in PROTAC® Linker Design for Enhanced Drug Discovery
Introduction: The Pivotal Role of the Linker in PROTAC® Efficacy
Proteolysis-Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cellular ubiquitin-proteasome system to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that covalently connects the two.[3][4] While the ligands provide target specificity and E3 ligase engagement, the linker is far from a passive spacer. Its composition, length, and flexibility are critical determinants of a PROTAC's overall efficacy, influencing its physicochemical properties, cell permeability, and the stability of the productive ternary complex (POI-PROTAC-E3 ligase) required for protein degradation.[5][6]
This application note provides a comprehensive guide for researchers on the design and synthesis of PROTACs utilizing ethoxy acetic acid derivatives as versatile and effective linkers. These linkers, which can be considered short, discrete polyethylene glycol (PEG) analogues, offer a unique combination of hydrophilicity and structural simplicity, making them attractive tools for optimizing PROTAC performance. We will delve into the rationale behind their use, provide detailed, step-by-step synthetic protocols, and discuss key characterization methods to validate the final PROTAC constructs.
The Rationale for Employing Ethoxy Acetic Acid Derivatives as PROTAC® Linkers
The "linkerology" of PROTACs is a complex but crucial aspect of their design.[7] The choice of linker can profoundly impact a PROTAC's drug-like properties. Ethoxy acetic acid derivatives, such as 2-(2-aminoethoxy)ethoxy)acetic acid, have gained traction in PROTAC design for several compelling reasons:
-
Enhanced Solubility and Physicochemical Properties: PROTACs are often large molecules that fall "beyond the Rule of Five," leading to challenges with aqueous solubility and cell permeability.[8] The incorporation of short ethylene glycol units, as found in ethoxy acetic acid derivatives, introduces polarity and can improve the solubility of the overall PROTAC molecule.[9] This can be a critical factor in developing orally bioavailable degraders.
-
Modulation of Cell Permeability: The relationship between linker composition and cell permeability is nuanced. While increased polarity from longer PEG chains can sometimes hinder passive diffusion, short, flexible ethoxy acetic acid-based linkers can adopt conformations that shield polar groups within the cell membrane's lipid bilayer, acting as "molecular chameleons" to facilitate cell entry.[10][11] This ability to balance solubility and permeability is a key advantage.
-
Synthetic Tractability and Versatility: Ethoxy acetic acid derivatives are commercially available and possess versatile functional groups (typically a carboxylic acid and a protected amine) that are amenable to standard and robust chemical transformations, most notably amide bond formation.[][13] This allows for the straightforward and modular synthesis of PROTAC libraries with varying linker lengths to empirically determine the optimal spacing for a given target and E3 ligase pair.
-
Influence on Ternary Complex Formation: The length and flexibility of the linker are paramount in allowing the POI and E3 ligase to come together in a productive orientation for ubiquitination.[5] Ethoxy acetic acid linkers provide the necessary flexibility for the PROTAC to adopt a conformation that stabilizes the ternary complex.
Workflow for PROTAC® Development using Ethoxy Acetic Acid Linkers
The development of a novel PROTAC is a multi-step process that involves rational design, chemical synthesis, and rigorous biological evaluation. The following diagram illustrates a typical workflow for the creation of PROTACs incorporating ethoxy acetic acid-based linkers.
Caption: A generalized workflow for the design, synthesis, and evaluation of PROTACs utilizing ethoxy acetic acid linkers.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a PROTAC using an ethoxy acetic acid derivative. These protocols are intended as a starting point and may require optimization based on the specific properties of the POI and E3 ligase ligands.
Protocol 1: Synthesis of an Amide-Linked PROTAC
This protocol describes the synthesis of a PROTAC via sequential amide bond formation, a common and robust method for conjugating ethoxy acetic acid linkers.
Materials and Reagents:
-
POI ligand with a suitable functional group for amide coupling (e.g., amine or carboxylic acid)
-
E3 ligase ligand with a suitable functional group for amide coupling (e.g., amine or carboxylic acid)
-
2-(2-(2-Aminoethoxy)ethoxy)acetic acid (or a protected version, e.g., Boc-protected amine)
-
Amide coupling reagents (e.g., HATU, HOBt, EDCI)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
TFA (Trifluoroacetic acid) for Boc deprotection
-
DCM (Dichloromethane)
-
Reverse-phase HPLC for purification
-
LC-MS and NMR for characterization
Step-by-Step Procedure:
-
Step 1: First Amide Coupling - Ligation of the Linker to the First Ligand
-
If starting with a Boc-protected ethoxy acetic acid linker and a POI ligand with an amine, dissolve the Boc-protected linker (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add the POI ligand-amine (1.0 eq) to the reaction mixture and stir at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the Boc-protected ligand-linker conjugate.
-
-
Step 2: Deprotection of the Linker
-
Dissolve the Boc-protected ligand-linker conjugate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the Boc group is completely removed.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. The resulting amine-TFA salt is often used directly in the next step.
-
-
Step 3: Second Amide Coupling - Formation of the Final PROTAC
-
Dissolve the E3 ligase ligand bearing a carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (3.0 eq - to neutralize the TFA salt) and stir for 10 minutes at room temperature.
-
Add the deprotected amine-ligand-linker conjugate (1.0 eq) to the reaction mixture.
-
Stir at room temperature overnight and monitor the reaction by LC-MS.
-
-
Step 4: Purification and Characterization of the Final PROTAC
-
Upon completion of the reaction, purify the crude PROTAC using reverse-phase preparative HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and by ¹H and ¹³C NMR to verify the structure.[14]
-
Caption: Synthetic scheme for a PROTAC using sequential amide couplings with an ethoxy acetic acid linker.
Data Presentation and Interpretation
The systematic variation of the ethoxy acetic acid linker length can provide valuable structure-activity relationship (SAR) data. A tabular summary of key parameters is an effective way to compare the performance of different PROTAC constructs.
| PROTAC ID | Linker Structure | MW ( g/mol ) | cLogP | Cell Permeability (PAMPA, 10⁻⁶ cm/s) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | Ethoxy Acetic Acid | 850.4 | 3.2 | 2.5 | 50 | 95 |
| PROTAC-2 | Di(ethoxy) Acetic Acid | 894.5 | 3.0 | 1.8 | 25 | 98 |
| PROTAC-3 | Tri(ethoxy) Acetic Acid | 938.6 | 2.8 | 1.2 | 75 | 90 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. DC₅₀ is the concentration of the PROTAC required to degrade 50% of the target protein, and Dₘₐₓ is the maximum percentage of protein degradation achieved.
Conclusion and Future Perspectives
Ethoxy acetic acid derivatives represent a valuable class of linkers for PROTAC design, offering a favorable balance of hydrophilicity, synthetic accessibility, and the ability to promote the formation of effective ternary complexes. The protocols and workflows outlined in this application note provide a solid foundation for researchers to explore the use of these linkers in their own drug discovery programs. As our understanding of the complex interplay between linker composition and PROTAC bioactivity continues to grow, the rational design of linkers using building blocks like ethoxy acetic acid will be instrumental in developing the next generation of targeted protein degraders.
References
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ACS Publications.
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. PMC - NIH.
-
From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers.
-
Impact of Linker Composition on VHL PROTAC Cell Permeability. ResearchGate.
-
Building blocks and linkers for PROTAC synthesis. Enamine.
-
2-(2-(2-(6-Azidohexanamido)ethoxy)ethoxy)acetic acid | PROTACT Linker. MedchemExpress.com.
-
Native Mass Spectrometry for the Study of PROTAC GNE‐987‐Containing Ternary Complexes. Wiley Online Library.
-
impact of PEG linker length on PROTAC cell permeability. Benchchem.
-
CAS 134978-97-5 2-(2-(2-Aminoethoxy)ethoxy)acetic acid. BOC Sciences.
-
Introduction: The Critical Role of Linkers in PROTAC Technology. Benchchem.
-
Current strategies for the design of PROTAC linkers: a critical review. PMC.
-
Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. PMC.
-
Linkers in PROTACs. Precise PEG.
-
Design the Perfect PROTAC®. Sigma-Aldrich.
-
PROTAC PEG Linkers. JenKem Technology USA.
-
ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. MDPI.
-
Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. PMC.
-
Design and Characterization of PROTAC Degraders Specific to Protein N-terminal Methyltransferase 1. eScholarship.org.
-
Scope of PROTAC synthesis via amide coupling. Reaction conditions: vial... ResearchGate.
-
Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. MDPI.
-
Recent Advances in PROTACs for Drug Targeted Protein Research. PMC - NIH.
-
Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker. Biopharma PEG.
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. Semantic Scholar.
-
Biological Characterization of Myeloid-Epithelial-Reproductive Tyrosine Kinase (MERTK) Proteolysis Targeting Chimeras. Ghent University Library.
-
PROTACs: proteolysis-targeting chimeras. BMG Labtech.
-
Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ResearchGate.
-
Application of mass spectrometry for the advancement of PROTACs. PubMed.
-
Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. ACS Publications.
Sources
- 1. Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. precisepeg.com [precisepeg.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 6. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 10. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. d-nb.info [d-nb.info]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Welcome to the technical support center for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the aqueous solubility of this compound. Our approach is rooted in fundamental physicochemical principles and backed by established methodologies in pharmaceutical sciences.
Understanding the Molecule: A Structural Perspective
Before delving into solubility enhancement techniques, it is crucial to understand the structural features of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid that govern its solubility.
The molecule possesses two key ionizable functional groups: a carboxylic acid and a pyridine ring. The carboxylic acid group is acidic, while the pyridine nitrogen is basic. This amphoteric nature means its charge state, and therefore its solubility, is highly dependent on the pH of the aqueous medium.
Based on the pKa of structurally similar compounds, such as 3-aminopyridine (pKa ≈ 6.04) and ethoxyacetic acid (pKa in the range of 3-4), we can estimate the pKa values for our target molecule. The carboxylic acid is predicted to have a pKa in the acidic range, while the pyridine nitrogen's basicity will be influenced by the electron-withdrawing amide linkage. For the purpose of this guide, we will work with estimated pKa values to inform our strategies.
Frequently Asked Questions (FAQs) and Troubleshooting
Here, we address common questions and challenges encountered when working with [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Q1: My compound has very low solubility in neutral water. Why is this, and what is the first step I should take?
A1: The low solubility of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in neutral water (pH ≈ 7) is expected due to its molecular structure. At neutral pH, the carboxylic acid group may be partially deprotonated (negatively charged), and the pyridine ring may be partially protonated (positively charged), leading to the formation of a zwitterion. While zwitterions have charged groups, they can sometimes have low solubility if the overall molecule is not well-hydrated.
Your first and most critical step should be to investigate the effect of pH on solubility. The ionization state of the molecule is the primary determinant of its aqueous solubility.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement
This section provides detailed protocols and the scientific rationale behind them to systematically improve the solubility of your compound.
pH Adjustment: The Most Powerful Initial Tool
Adjusting the pH of the solvent is the most effective initial strategy to enhance the solubility of ionizable compounds.[1] By shifting the pH, we can control the ionization state of the carboxylic acid and pyridine functional groups.
Scientific Rationale:
-
In acidic conditions (pH < pKa of carboxylic acid): The carboxylic acid will be protonated and neutral (-COOH), while the pyridine ring will be protonated and positively charged. The overall molecule will carry a net positive charge, which generally increases water solubility.
-
In basic conditions (pH > pKa of pyridine): The carboxylic acid will be deprotonated and negatively charged (-COO⁻), and the pyridine ring will be neutral. The overall molecule will carry a net negative charge, which also typically enhances water solubility.[2]
Experimental Protocol: pH-Solubility Profiling
-
Prepare a series of buffers: Create a range of buffers covering a pH spectrum from 2 to 10 (e.g., citrate, phosphate, borate buffers).
-
Add excess compound: To a fixed volume of each buffer, add an excess of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
-
Equilibrate: Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Separate solid from solution: Centrifuge or filter the samples to remove undissolved solid.
-
Quantify dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).
-
Plot solubility vs. pH: Graph the measured solubility as a function of pH to determine the optimal pH range for solubilization.
Expected Outcome:
The pH-solubility profile will likely show a "U" shape, with minimum solubility around the isoelectric point (the pH at which the net charge is zero) and significantly higher solubility at both low and high pH.
Data Presentation: Predicted pH-Dependent Solubility
| pH Range | Dominant Species | Expected Charge | Predicted Solubility |
| < 3 | Cationic | + | High |
| 3 - 6 | Zwitterionic/Neutral | ~0 | Low |
| > 6 | Anionic | - | High |
Visualization: Ionization States of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Caption: Effect of pH on the ionization and solubility of the compound.
Co-solvency: Modifying the Solvent Environment
If pH adjustment alone is insufficient or not feasible for your application, the use of co-solvents is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar or poorly water-soluble compounds.[3][4][5][6][7]
Scientific Rationale:
Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. This makes the solvent environment more favorable for dissolving less polar compounds.[1]
Commonly Used Co-solvents in Pharmaceutical Development:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs), especially PEG 400
-
Glycerin
-
Dimethyl sulfoxide (DMSO)[1]
Experimental Protocol: Co-solvent Solubility Screen
-
Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents.
-
Prepare co-solvent mixtures: Create a series of aqueous mixtures with increasing concentrations of each co-solvent (e.g., 10%, 20%, 30%, 40% v/v).
-
Determine solubility: Using the equilibrium solubility method described above, measure the solubility of your compound in each co-solvent mixture.
-
Analyze and plot: Plot the solubility of the compound as a function of the co-solvent concentration for each co-solvent tested.
Data Presentation: Example Co-solvent Screening Data
| Co-solvent | Concentration (v/v) | Solubility (mg/mL) |
| None (Water) | 0% | < 0.1 |
| Ethanol | 20% | 1.5 |
| Propylene Glycol | 20% | 2.8 |
| PEG 400 | 20% | 5.2 |
Visualization: Co-solvency Workflow
Caption: A systematic approach to co-solvent selection for solubility enhancement.
Salt Formation: A Powerful Strategy for Crystalline Solids
For solid dosage forms, forming a salt of the parent compound is a very common and effective method to improve solubility and dissolution rate.[8][9][10][11]
Scientific Rationale:
Salts are ionic compounds that readily dissociate in water, leading to higher aqueous solubility compared to the neutral parent molecule.[9] For [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, we can form salts at either the acidic or basic center.
-
Base Addition: Reacting the carboxylic acid with a base will form a carboxylate salt.
-
Acid Addition: Reacting the pyridine nitrogen with an acid will form a pyridinium salt.
Selection of Counter-ions:
The choice of the counter-ion is critical and can significantly impact the properties of the resulting salt.
Common Counter-ions for Carboxylic Acids:
-
Sodium (Na⁺)
-
Potassium (K⁺)
-
Calcium (Ca²⁺)
-
Meglumine
-
Tris(hydroxymethyl)aminomethane (TRIS)
Common Counter-ions for Basic Pyridines:
-
Hydrochloride (Cl⁻)
-
Sulfate (SO₄²⁻)
-
Methane sulfonate (mesylate)
-
Maleate
Experimental Protocol: Salt Screening
-
Select counter-ions: Choose a range of pharmaceutically acceptable acids and bases.
-
Stoichiometric addition: Dissolve the parent compound in a suitable solvent. Add a stoichiometric amount of the selected acid or base.
-
Induce crystallization: Remove the solvent or use an anti-solvent to induce crystallization of the salt.
-
Characterize the salt: Confirm salt formation and characterize its properties (e.g., crystallinity by XRPD, thermal properties by DSC/TGA).
-
Measure solubility: Determine the aqueous solubility of the newly formed salt.
Data Presentation: Example Salt Screening Results
| Salt Form | Counter-ion | Aqueous Solubility (mg/mL) |
| Free Acid | - | < 0.1 |
| Sodium Salt | NaOH | 15.6 |
| Mesylate Salt | Methane-sulfonic acid | 8.9 |
Consideration of Polymorphism
Polymorphs are different crystalline forms of the same compound. These different forms can have different physical properties, including solubility and dissolution rate.[12][13][14][15]
Scientific Rationale:
Metastable polymorphs generally have higher free energy and are more soluble than the most stable crystalline form.[12] However, they can convert to the more stable, less soluble form over time.
Troubleshooting Consideration:
If you observe variability in the solubility of different batches of your compound, it could be due to the presence of different polymorphs. It is essential to characterize the solid form of your material to ensure consistency in your experiments.
Conclusion: A Multi-pronged Approach to Solubility Enhancement
Improving the aqueous solubility of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid requires a systematic and rational approach. By understanding the physicochemical properties of the molecule and applying the principles of pH adjustment, co-solvency, and salt formation, significant improvements in solubility can be achieved. It is recommended to start with a pH-solubility profile to understand the ionization behavior of the compound, followed by co-solvent screening and salt formation studies as needed. Always be mindful of the solid-state properties of your compound, as polymorphism can play a significant role in its solubility.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
-
Wikipedia. (n.d.). Cosolvent. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility? [Forum discussion]. [Link]
- Al-Zoubi, N., Odah, F., & Al-Qadi, E. (2018). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer.
-
Iurlo, M., et al. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules, 20(10), 18759-18776. [Link]
-
SciSpace. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. [Link]
- Prajapati, S. T., Patel, C. G., & Patel, C. N. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 121-125.
- Elder, D. P., & Holm, R. (2013). Pharmaceutical salts: a formulation trick or a clinical conundrum?. International Journal of Pharmaceutics, 453(1), 32-35.
- Wiley-VCH. (n.d.).
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
- BASF. (n.d.).
- Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients.
-
SlideShare. (n.d.). Co-solvents.pptx. [Link]
- Prime Scholars. (n.d.).
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. In PubChem. Retrieved from [Link]
- International Journal of Trend in Scientific Research and Development. (2023). Solubility enhancement techniques: A comprehensive review.
- Patsnap. (2025).
-
National Center for Biotechnology Information. (n.d.). 2-Oxo-2-((pyridin-2-ylmethyl)amino)acetic acid. In PubChem. Retrieved from [Link]
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Journal of Pharmaceutical Negative Results. (n.d.).
-
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of... [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Chemical-Suppliers.com. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. [Link]
-
PubMed. (1982). pH-solubility profiles or organic carboxylic acids and their salts. [Link]
-
MDPI. (n.d.). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? [Link]
Sources
- 1. srdata.nist.gov [srdata.nist.gov]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. 3-Aminopyridine CAS#: 462-08-8 [m.chemicalbook.com]
- 4. reddit.com [reddit.com]
- 5. 3-Aminopyridine | C5H6N2 | CID 10009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. Rowan's Free Online pKa Calculator | Rowan [rowansci.com]
- 9. bio.tools [bio.tools]
- 10. academic.oup.com [academic.oup.com]
- 11. On-line Software [vcclab.org]
- 12. chemaxon.com [chemaxon.com]
- 13. GitHub - mcsorkun/AqSolPred-web: Online solubility prediction tool (streamlit) that runs the top-performing ML model (AqSolPred). [github.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Predictor Solubility [chematlas.chimie.unistra.fr]
Technical Support Center: Amide Bond Formation with Pyridine Amines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for amide bond formation involving pyridine amines. As a Senior Application Scientist, I understand that coupling these weakly nucleophilic amines can be a significant challenge in synthetic chemistry. This guide is structured to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental design. We will explore common failure modes, offer detailed troubleshooting advice in a Q&A format, and provide validated protocols to enhance your success rate.
The Fundamental Challenge: The Electronic Nature of Aminopyridines
Before troubleshooting, it's crucial to understand why aminopyridines are considered difficult substrates. Unlike aliphatic amines or even aniline, the nitrogen atoms within the pyridine ring act as strong electron-withdrawing groups, significantly reducing the nucleophilicity of the exocyclic amino group. This effect is modulated by the position of the amino substituent.
-
2-Aminopyridine & 4-Aminopyridine: In these isomers, the lone pair of the amino group can be delocalized into the pyridine ring through resonance. This delocalization stabilizes the starting amine but drastically reduces the availability of the lone pair for nucleophilic attack on an activated carboxylic acid. 4-aminopyridine is generally more basic (and a better nucleophile) than 2-aminopyridine.[1][2] The pKa of the conjugate acid of 4-aminopyridine is ~9.17, whereas for 2-aminopyridine it is ~6.86.[1][2]
-
3-Aminopyridine: The amino group in the 3-position cannot participate in resonance with the ring nitrogen in the same way.[1] Its nucleophilicity is primarily reduced by the inductive electron-withdrawing effect of the ring nitrogens. Consequently, 3-aminopyridine is often more reactive than 2-aminopyridine but less so than a typical aniline.[3]
This inherent low reactivity is the primary reason standard amide coupling conditions often fail or provide low yields.[4]
Troubleshooting Guide & FAQs
Here we address some of the most common issues encountered when attempting to form amide bonds with pyridine amines.
Q1: My reaction shows little to no product formation, and I only recover my starting amine. What's the first thing I should check?
Answer: This is the most common failure mode and almost always points to insufficient activation of the carboxylic acid or a coupling reagent that is not potent enough to react with the weakly nucleophilic amine.
Causality: Standard coupling reagents like EDC/HOBt may form an activated ester, but the energy barrier for the subsequent nucleophilic attack by the aminopyridine is too high. You may observe the formation of the activated ester by LC-MS, but the reaction stalls at that point.[3]
Troubleshooting Steps:
-
Switch to a More Potent Coupling Reagent: For difficult couplings, especially with 2- and 4-aminopyridines, uronium-based reagents are the gold standard.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the first choice. It reacts with the carboxylic acid to form a highly reactive OAt-ester, which is more susceptible to attack by weak nucleophiles.[5]
-
COMU is a newer generation reagent that offers similar or even better efficiency than HATU, with the added benefits of producing water-soluble byproducts and being non-explosive.[6]
-
-
Pre-activation: Do not mix all reagents at once. The best practice is to "pre-activate" the carboxylic acid.[7] Stir the carboxylic acid, coupling reagent (e.g., HATU), and a non-nucleophilic base (like DIPEA) in an anhydrous aprotic solvent (DMF is preferred for solubility) for 5-15 minutes before adding the aminopyridine.[7][8] This ensures the highly reactive activated ester is formed before the amine is introduced, minimizing side reactions.[7]
-
Increase Temperature: These reactions often require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, cautiously increasing the temperature to 40-80°C can significantly improve the reaction rate.[4][9] Monitor the reaction for potential decomposition of starting materials or products.
Q2: I'm using 2-aminopyridine and see a significant, stable byproduct that is not my desired amide. What could it be?
Answer: You are likely observing N-acylation of the pyridine ring nitrogen. This is a classic side reaction, particularly with 2-aminopyridine derivatives.
Causality: The endocyclic pyridine nitrogen, although sp2 hybridized, can still act as a nucleophile. It can attack the activated carboxylic acid to form an N-acylpyridinium salt. This intermediate is often highly stable and unreactive, effectively sequestering your activated acid and preventing the desired amide formation.
Troubleshooting Flowchart:
Caption: Decision process for troubleshooting pyridine N-acylation.
Mitigation Strategies:
-
Use a Different Activation Strategy:
-
Acyl Fluorides: Converting the carboxylic acid to an acyl fluoride can be highly effective. Acyl fluorides are smaller and less electrophilic than OAt-esters, which can favor attack by the exocyclic amine over the more sterically hindered ring nitrogen. Reagents like BTFFH can be used for this purpose.[4]
-
T3P® (Propylphosphonic Anhydride): T3P is another excellent choice for minimizing side reactions. It promotes amide bond formation under relatively mild conditions and is less likely to cause N-acylation.[10]
-
-
Two-Step Acid Chloride Formation: While sometimes considered harsh, converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride can be very effective.[3][11][12] The isolated acid chloride can then be reacted with the aminopyridine in the presence of a base like pyridine or triethylamine. This method forces the reaction through a highly reactive intermediate.[11][12]
Q3: How do I choose the best coupling reagent and conditions from the start?
Answer: The choice depends on the specific aminopyridine isomer and the steric hindrance of your coupling partners. Here is a summary to guide your decision-making process.
| Reagent Class | Example(s) | Best For | Key Considerations |
| Uronium/Aminium | HATU, HBTU, COMU | All aminopyridines, especially electron-deficient or sterically hindered cases.[5] | Pros: Highest reactivity, fast reaction times. COMU has safer, water-soluble byproducts.[6] Cons: Can cause side reactions with nucleophilic side chains (e.g., guanidinylation).[13] Pre-activation is crucial.[7] |
| Phosphonium | PyBOP, PyAOP | Good for preventing racemization in chiral substrates. | Pros: Lower risk of guanidinylation side reactions compared to uronium salts.[13] Cons: Byproduct (HMPA for BOP) can be carcinogenic; PyBOP is a safer alternative.[5] |
| Carbodiimide | EDC, DCC | 3-Aminopyridine or less challenging substrates. Generally not the first choice for 2- or 4-aminopyridines. | Pros: Inexpensive, common. EDC byproducts are water-soluble.[5] Cons: Low reactivity often leads to failed reactions with aminopyridines.[4] Requires an additive like HOBt or HOAt.[5] |
| Anhydride | T3P® | Suppressing N-acylation side reactions and for sensitive substrates. | Pros: Mild conditions, high yields, clean reactions. Byproducts are water-soluble.[10] Cons: May require slightly longer reaction times or gentle heating. |
| Acyl Halide | SOCl₂, (COCl)₂ | Brute-force approach for extremely unreactive systems. | Pros: Highly reactive intermediate ensures conversion.[3] Cons: Harsh conditions can be incompatible with sensitive functional groups. Requires a separate activation step.[11][12] |
General Starting Conditions:
-
Solvent: Anhydrous DMF is generally the best choice due to its high polarity and ability to dissolve most substrates and reagents. Anhydrous DCM or Acetonitrile can also be used.[14]
-
Base: Use a non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) or 2,6-lutidine.[9] Avoid triethylamine if possible, as it can be nucleophilic enough to cause side reactions. Use 2-4 equivalents.
-
Stoichiometry: Use a slight excess of the carboxylic acid (1.1-1.2 eq) and coupling reagent (1.2-1.3 eq) relative to the limiting aminopyridine.
Recommended Protocol: General Procedure for a Challenging HATU Coupling
This protocol is designed as a robust starting point for the acylation of a weakly nucleophilic aminopyridine.
Materials:
-
Carboxylic Acid (1.1 eq)
-
HATU (1.2 eq)
-
Aminopyridine (1.0 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a dry flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 eq) and dissolve it in anhydrous DMF.
-
Add HATU (1.2 eq) to the solution, followed by DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10-15 minutes. This is the pre-activation step . The solution may change color.
-
In a separate flask, dissolve the aminopyridine (1.0 eq) in a small amount of anhydrous DMF.
-
Add the aminopyridine solution dropwise to the pre-activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
If the reaction is slow after 2-4 hours, gradually heat the mixture to 40-60°C and continue to monitor.
-
Upon completion, quench the reaction with water or saturated aqueous NaHCO₃ and proceed with standard aqueous workup and purification.
This structured approach, focusing on potent reagents and proper reaction order, will significantly increase your probability of success when working with these challenging but important building blocks.
References
-
Stewart, R., & Gumbley, J. C. (1977). Amino group acidity in aminopyridines and aminopyrimidines. Canadian Journal of Chemistry, 55(21), 3800-3805. Available at: [Link]
-
Reddit. (2016). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive? r/chemistry. Available at: [Link]
-
ResearchGate. (2009). Theoretical prediction of relative and absolute pKa values of aminopyridines. Available at: [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Available at: [Link]
-
ResearchGate. (2020). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available at: [Link]
-
Dunås, P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11697-11702. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
-
Aapptec. (n.d.). Coupling Reagents. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Available at: [Link]
-
Reddit. (2023). HATU coupling - what's the best order? r/Chempros. Available at: [Link]
-
Martini, C., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(26), 9067-9073. Available at: [Link]
-
Green, R. A., et al. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7703-7725. Available at: [Link]
-
D'Angelo, N., et al. (2018). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 24(59), 15731-15749. Available at: [Link]
-
Radosevich, A. T., et al. (2022). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Journal of the American Chemical Society, 144(1), 22-27. Available at: [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Available at: [Link]
-
Reddit. (2024). How do I avoid side reactions while doing this peptide coupling reaction? r/chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2021). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. Available at: [Link]
-
ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]
-
Master Organic Chemistry. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Available at: [Link]
-
Quora. (2016). Among 2-aminopyridine and 4-aminopyridine which is more basic?. Available at: [Link]
-
ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM?. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Available at: [Link]
-
University of Munich. (2008). Nucleophilicities of Amines, Amino Acids and Pyridines. Available at: [Link]
-
Quora. (2018). Which is a weaker base between pyridine and 2-aminopyridine and why?. Available at: [Link]
-
Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. peptide.com [peptide.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jpt.com [jpt.com]
- 11. researchgate.net [researchgate.net]
- 12. Amide Synthesis [fishersci.co.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimization of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic Acid
This guide outlines the optimization of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid synthesis, a critical intermediate formed via the aminolysis of diglycolic anhydride with 3-aminopyridine.
The following protocol and troubleshooting framework are designed to maximize yield, minimize side reactions (specifically imide formation), and ensure high purity without chromatographic separation.
Executive Summary
-
Target Compound: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
-
Reaction Class: Nucleophilic Acyl Substitution (Cyclic Anhydride Ring Opening)
-
Key Reagents: Diglycolic Anhydride (DGA), 3-Aminopyridine
-
Critical Quality Attribute: Prevention of recyclization to the imide (N-(pyridin-3-yl)diglycolimide) and hydrolysis of the anhydride.
Part 1: Optimized Experimental Protocol
Rationale: This protocol utilizes a precipitation-driven equilibrium shift . By selecting a solvent where the starting materials are soluble but the zwitterionic product is not, we drive the reaction to completion and simplify purification to a filtration step.
Reagents & Stoichiometry
| Component | Equiv. | Role | Critical Note |
| Diglycolic Anhydride | 1.05 | Electrophile | Must be stored in desiccator; hydrolyzes to diglycolic acid rapidly. |
| 3-Aminopyridine | 1.00 | Nucleophile | Limiting reagent to simplify workup. |
| THF or Acetone | N/A | Solvent | Anhydrous grade required (Water <0.05%). |
Step-by-Step Methodology
-
Preparation of Electrophile Solution:
-
Dissolve 1.05 equiv of Diglycolic Anhydride in anhydrous THF (0.5 M concentration).
-
Note: If the solution is cloudy, filter it under nitrogen to remove hydrolyzed diglycolic acid before proceeding.
-
-
Reaction Initiation (Controlled Addition):
-
Dissolve 1.00 equiv of 3-Aminopyridine in a separate volume of anhydrous THF.
-
Cool the amine solution to 0–5 °C (Ice bath).
-
Dropwise Addition: Add the anhydride solution to the amine solution over 30 minutes.
-
Scientist's Insight: We add the anhydride to the amine to maintain a high nucleophile concentration initially, promoting the kinetic ring-opening over thermodynamic equilibration.
-
-
Reaction Phase:
-
Allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir for 4–6 hours .
-
Observation: A white to off-white precipitate (the target acid-amide) should form.
-
-
Workup (Filtration & Wash):
-
Filter the precipitate under vacuum.
-
Wash 1: Cold THF (removes unreacted anhydride).
-
Wash 2: Diethyl ether (removes trace pyridine and facilitates drying).
-
Drying: Vacuum dry at 40 °C max. Do not exceed 50 °C to avoid dehydration to the imide.
-
Part 2: Reaction Pathway & Logic Visualization
The following diagram illustrates the reaction pathway and the critical decision nodes for avoiding side products.
Caption: Reaction pathway showing the kinetic ring-opening to the target acid and the thermal risk of cyclization to the imide.
Part 3: Troubleshooting Guide (FAQ)
Q1: My yield is low (<50%), and no precipitate formed.
Diagnosis: The solvent polarity is too high, keeping the product in solution, or the solvent was wet.
-
Fix 1 (Solvent Choice): If you used DMF or DMSO, the zwitterionic product is likely soluble. Switch to THF or Acetone .
-
Fix 2 (Inducing Precipitation): If using THF, add a non-polar co-solvent like Hexane or Diethyl Ether dropwise until turbidity persists, then cool to 4 °C.
Q2: The product melting point is lower than expected (Impurity present).
Diagnosis: Contamination with Diglycolic Acid (hydrolysis) or unreacted 3-Aminopyridine.
-
Test: Run TLC (MeOH:DCM 1:9). Diglycolic acid stays at baseline; 3-aminopyridine moves freely.
-
Purification Protocol (Acid-Base Extraction):
Q3: I see a new spot on TLC that is less polar than the product.
Diagnosis: You have formed the Cyclic Imide (N-(pyridin-3-yl)diglycolimide).
-
Cause: Reaction temperature was too high (>50 °C) or drying was too aggressive.
-
Prevention: Keep reaction at RT. Do not reflux.
-
Recovery: Hydrolysis of the imide back to the acid is difficult without cleaving the amide bond completely. It is better to discard and restart under milder conditions.
Q4: Can I use Pyridine or TEA as a base catalyst?
Recommendation: Avoid external bases.
-
Reasoning: While bases accelerate anhydride opening, they form salts with the product carboxylic acid (e.g., Triethylammonium carboxylate). These salts are soluble in THF, preventing precipitation and complicating isolation. 3-Aminopyridine is sufficiently nucleophilic to react without catalysis.
Part 4: Analytical Data Summary
| Parameter | Expected Value | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Solubility | Soluble in DMSO, dilute Base; Insoluble in THF, Ether | Solubility Test |
| Mass Spec (ESI) | [M+H]⁺ = 211.07 m/z | LC-MS |
| IR Spectrum | ~1720 cm⁻¹ (Acid C=O), ~1660 cm⁻¹ (Amide C=O) | FTIR |
References
-
Diglycolic Anhydride Properties & Reactivity
- Source: Sigma-Aldrich Technical Data. Diglycolic anhydride is a cyclic anhydride susceptible to nucleophilic ring opening.
-
Aminolysis of Cyclic Anhydrides
-
Source: ChemGuide. "Reactions of acid anhydrides with ammonia and primary amines."[3] Describes the mechanism of forming amic acids (acid-amides) from anhydrides.
-
-
Synthesis of 3-Aminopyridine Deriv
-
Source: Organic Syntheses, Coll.[1] Vol. 7, p. 27 (1990). Provides context on the nucleophilicity and handling of 3-aminopyridine.
-
-
General Anhydride Opening Optimiz
Sources
Preventing cyclization side reactions in diglycolic acid monoamides
Here is the technical support center guide for preventing cyclization side reactions in diglycolic acid monoamides.
A Guide to Preventing and Troubleshooting Intramolecular Cyclization
Welcome to the technical support resource for researchers working with diglycolic acid (DGA) and its derivatives. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of DGA chemistry, specifically the prevalent and often frustrating side reaction of intramolecular cyclization. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter in the lab.
The Core Challenge: A Competing Reaction Pathway
The synthesis of a diglycolic acid monoamide involves forming an amide bond between one of the carboxylic acid groups of DGA and a primary or secondary amine. The challenge arises because DGA possesses a second carboxylic acid in close proximity. When one carboxyl group is activated for amide coupling, the molecule is primed for two competing reactions: the desired intermolecular reaction with your amine and an undesired intramolecular reaction, which forms diglycolic anhydride.[1][2] This anhydride can subsequently react with your amine, but this two-step pathway often leads to lower yields and the formation of impurities. Understanding and controlling the factors that favor the intermolecular pathway is the key to a successful synthesis.
Caption: Competing pathways in diglycolic acid monoamide synthesis.
Troubleshooting & FAQs
Q1: My reaction yield is low, and LC-MS analysis shows a significant peak corresponding to the mass of my amine plus 116 Da. What is happening?
A1: You are likely observing the formation of your desired product through the undesired pathway. The mass of diglycolic anhydride is 116.07 g/mol .[2] What's happening is that the activated diglycolic acid is cyclizing to form the anhydride. This stable intermediate then reacts with your amine to form the same final product. While the final mass is correct, this two-step reaction is often less efficient and can generate other impurities. The primary issue is that the intramolecular cyclization is outcompeting the direct intermolecular amidation. To confirm this, you can look for the anhydride itself (m/z 117.03 for [M+H]⁺) in your reaction mixture, although it is a reactive intermediate and may be consumed quickly.
Q2: Which coupling reagent should I use to minimize this cyclization side reaction?
A2: This is a critical question. The choice of coupling reagent directly influences the reactivity of the activated carboxylic acid intermediate.
-
Carbodiimides (DCC, EDC, DIC): These are common but can be problematic. When used alone, they form a highly reactive O-acylisourea intermediate, which is very susceptible to cyclization. Using them with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) is essential. These additives form active esters that are more stable and less prone to rapid cyclization, giving the intermolecular reaction more time to occur.[3][4]
-
Uronium/Aminium Reagents (HATU, HBTU): Reagents like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often superior for preventing cyclization.[5] HATU reacts with the carboxylic acid to form a HOAt active ester. The lower pKa and anchimeric assistance from the pyridine nitrogen of the HOAt leaving group make these esters highly reactive towards the amine but relatively stable against premature cyclization compared to O-acylisourea intermediates.
-
Phosphonium Reagents (PyBOP, PyAOP): These are also excellent choices.[3][4] PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) forms an OBt active ester, similar to HBTU. A key advantage of phosphonium reagents is that their byproducts are generally easier to remove, and they can be used in excess to drive slow reactions to completion without the risk of guanidinylation side reactions seen with uronium reagents.[4]
Summary of Coupling Reagent Performance:
| Coupling Reagent System | Relative Cyclization Risk | Key Considerations |
| DIC or EDC (alone) | High | Not recommended. Forms highly reactive O-acylisourea. |
| DIC/HOBt or EDC/NHS | Medium | A cost-effective option. The active ester is more stable. |
| HBTU/TBTU | Low-Medium | Good general-purpose reagents. Byproducts are water-soluble.[4] |
| HATU/DIPEA | Low | Highly efficient, especially for sterically hindered amines.[3] |
| PyBOP/DIPEA | Low | Excellent reactivity; byproducts are non-carcinogenic.[3] |
| COMU | Low | Incorporates OxymaPure, which is safer than HOBt/HOAt.[4][6] |
Q3: How do reaction temperature and concentration affect the formation of the cyclized byproduct?
A3: Temperature and concentration are powerful tools for controlling this reaction.
-
Temperature: Intramolecular reactions generally have a lower activation energy barrier than intermolecular reactions. Therefore, higher temperatures will disproportionately accelerate the undesired cyclization.[7][8] It is highly recommended to start your coupling reactions at 0 °C and allow them to slowly warm to room temperature. Running the reaction at elevated temperatures is a common cause of failure.
-
Concentration: The cyclization is a first-order intramolecular process, meaning its rate depends only on the concentration of the activated DGA. The desired amidation is a second-order intermolecular process, so its rate depends on the concentration of both the activated DGA and your amine. By running the reaction at a higher concentration (i.e., less solvent), you favor the second-order intermolecular reaction. This is a key principle used to suppress intramolecular reactions.[9][10]
Q4: What is the correct order of addition for the reagents?
A4: The order of addition is crucial to minimize the lifetime of the highly reactive activated intermediate before the amine is present.
-
Recommended Method (In-situ activation): The best practice is to dissolve the diglycolic acid and your amine together in the solvent first. Then, add the base (like DIPEA), followed by the dropwise addition of the coupling reagent solution at 0 °C. This ensures that your amine is immediately available to react with the activated DGA as soon as it is formed.
-
Avoid Pre-activation: Do not mix the diglycolic acid and coupling reagent for an extended period before adding the amine. This "pre-activation" step gives the molecule ample time to cyclize before the nucleophile is introduced.[6]
Experimental Protocols
Protocol 1: General Procedure for Minimizing Cyclization in DGA Monoamide Synthesis
This protocol uses HATU as the coupling reagent, a common choice for difficult couplings.
-
Preparation:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add diglycolic acid (1.0 eq).
-
Add your amine (R-NH2) (1.0-1.1 eq).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., DMF or DCM, see Q3 on concentration).
-
-
Reaction Setup:
-
Cool the flask to 0 °C in an ice-water bath with stirring.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and stir for 5 minutes.
-
-
Coupling:
-
In a separate vial, dissolve HATU (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
Add the HATU solution dropwise to the stirring reaction mixture at 0 °C over 10-15 minutes.
-
-
Monitoring and Workup:
-
Let the reaction stir at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight (12-16 hours).
-
Monitor the reaction progress using LC-MS (see Protocol 2). Check for consumption of starting materials and formation of the desired product versus the anhydride byproduct.
-
Once complete, proceed with your standard aqueous workup and purification (e.g., extraction, chromatography).
-
Protocol 2: LC-MS Method for Reaction Monitoring
This method allows you to quantify the desired product and the cyclized byproduct.
-
Sample Preparation:
-
Quench a small aliquot (e.g., 5 µL) of the reaction mixture in 500 µL of a 50:50 Acetonitrile:Water solution.
-
-
HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5-7 minutes, hold for 1 minute, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
MS Detection: Use Electrospray Ionization (ESI) in both positive and negative ion modes. Monitor the [M+H]⁺ or [M-H]⁻ ions for your starting materials, desired product, and diglycolic anhydride (m/z 117.03 for [M+H]⁺).[11][12][13]
-
-
Data Analysis:
-
Integrate the peak areas for your desired product and any byproducts. This will give you a ratio to assess the success of the reaction conditions and guide optimization.
-
Troubleshooting Workflow
If you are still facing issues with cyclization, follow this decision tree to diagnose the problem.
Caption: A decision tree for troubleshooting DGA cyclization.
References
- Benchchem. (n.d.). Technical Support Center: Preventing Racemization of Proline During Peptide Synthesis.
- White, C. J., & Vederas, J. C. (2011). Macrocyclization strategies for cyclic peptides and peptidomimetics. PMC, NIH.
- CymitQuimica. (n.d.). CAS 4480-83-5: Diglycolic anhydride.
- ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?
-
Wikipedia. (n.d.). Diglycolic acid. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent advances in peptide macrocyclization strategies. Chemical Society Reviews. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Troubleshooting Guides. Retrieved from [Link]
- Monsanto Company. (1976). Process for preparing diglycolic acid. Google Patents.
- Monsanto Company. (1976). Preparation of diglycolic acid. Google Patents.
-
PMC. (n.d.). Approaches for peptide and protein cyclisation. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of reaction temperature on the amide yield in DIPE. Retrieved from [Link]
- Beijing Dilun Biotechnology Co., Ltd. (2025). Commonly Used Coupling Reagents in Peptide Synthesis.
-
Wikipedia. (n.d.). Diglycolic anhydride. Retrieved from [Link]
- Benchchem. (n.d.). Analytical methods for the quantification of Di-2-thienylglycolic acid.
-
PubMed. (2020). Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol. Retrieved from [Link]
-
ChemWhat. (n.d.). Diglycolic anhydride CAS#: 4480-83-5. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. Retrieved from [Link]
-
Bio-Techne. (n.d.). Antibody Conjugation Troubleshooting. Retrieved from [Link]
-
PubMed. (2020). Development of HPLC method for estimation of glyoxylic acid after pre-column fluorescence derivatization approach based on thiazine derivative formation. Retrieved from [Link]
-
MDPI. (n.d.). Development of a Rapid Detection Method for Ethylene Glycol and Glycolic Acid in Feline Samples. Retrieved from [Link]
-
ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
Analytical Sciences Digital Library. (2022). Shorter Activities | Active Learning Materials. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US3879452A - Method for making diglycolic acid, dipropionic acid and the salts thereof.
Sources
- 1. CAS 4480-83-5: Diglycolic anhydride | CymitQuimica [cymitquimica.com]
- 2. Diglycolic anhydride - Wikipedia [en.wikipedia.org]
- 3. file.globalso.com [file.globalso.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Analysis of Diglycolic Acid after Mass Poisoning by Diethylene Glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Technical Support Center: HPLC Purification of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. It is structured to provide immediate, actionable solutions to common challenges encountered during High-Performance Liquid Chromatography (HPLC) analysis and purification.
Overview and Key Method Development Considerations
The successful purification of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid by HPLC hinges on understanding its unique physicochemical properties. This molecule is relatively polar and amphoteric, containing both a weakly acidic carboxylic acid group and a weakly basic pyridine nitrogen. These features dictate its chromatographic behavior and are central to developing a robust purification method.
Physicochemical Properties
| Property | Value | Implication for HPLC |
| Molecular Formula | C₉H₁₀N₂O₄ | - |
| Molecular Weight | 210.19 g/mol [1] | Influences diffusion and column loading. |
| Structure | Contains carboxylic acid, amide, ether, and pyridine moieties.[1] | Multiple sites for interaction; amphoteric nature requires pH control. |
| Calculated XLogP3 | -0.1[1] | Indicates high polarity; may have low retention on standard C18 columns. |
| UV Chromophore | Pyridine Ring | Allows for straightforward detection using a UV detector. |
The primary challenge is to control the compound's ionization state to achieve sharp, symmetrical peaks and reproducible retention times. Reversed-Phase HPLC (RP-HPLC) is the most suitable technique, as it effectively separates compounds based on hydrophobicity.[2]
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems in a question-and-answer format, providing insights into the cause and detailing a logical, step-by-step solution.
Q1: Why is my peak for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid showing significant tailing?
Probable Cause: Peak tailing for this compound is most often caused by secondary ionic interactions between the protonated (positively charged) pyridine nitrogen and residual, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase. This is a common issue with basic compounds on columns that are not properly end-capped or are operated at an inappropriate pH.[3]
Solutions:
-
Incorporate an Acidic Mobile Phase Modifier: The most effective solution is to suppress the ionization of the residual silanols and ensure the analyte carries a consistent charge.
-
Action: Add 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid to both the aqueous (A) and organic (B) mobile phases. TFA is a strong ion-pairing agent that masks silanol activity effectively, leading to sharper peaks. Formic acid is MS-compatible and also highly effective.[4]
-
Causality: At a low pH (around 2-3), the carboxylic acid group on your molecule is fully protonated (neutral), and the pyridine nitrogen is fully protonated (positive charge). The excess protons from the acid modifier also protonate the surface silanols (Si-OH), neutralizing their negative charge and eliminating the unwanted ionic interaction that causes tailing.
-
-
Use a Base-Deactivated or High-Purity Silica Column: Modern columns are designed to minimize silanol interactions.
-
Action: Switch to a column specifically marketed as "base-deactivated" or one packed with high-purity silica. These columns have a much lower concentration of accessible, acidic silanols.
-
Causality: By reducing the number of available sites for secondary interactions, the primary mechanism of separation (hydrophobic interaction) becomes dominant, resulting in more symmetrical peaks.
-
Troubleshooting Workflow: Diagnosing and Solving Peak Tailing
Caption: A decision tree for troubleshooting peak tailing.
Q2: My compound has very poor retention and elutes near the void volume. How can I increase its retention time?
Probable Cause: With a negative LogP, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is highly polar.[1] On a standard C18 column with a high percentage of organic solvent in the mobile phase, it will have minimal interaction with the stationary phase and elute very quickly.
Solutions:
-
Decrease the Organic Solvent Concentration: The most straightforward way to increase retention in reversed-phase chromatography is to make the mobile phase more polar (weaker).
-
Action: Reduce the initial percentage of acetonitrile or methanol in your gradient or isocratic method. For example, if you are starting at 20% acetonitrile, try starting at 5% or even 2%.
-
Causality: A more aqueous mobile phase increases the partitioning of the polar analyte into the hydrophobic stationary phase, thereby increasing retention time.[2]
-
-
Use a Polar-Compatible Stationary Phase: Some C18 columns can suffer from "dewetting" or "phase collapse" in highly aqueous mobile phases (<5% organic), leading to a sudden loss of retention and poor reproducibility.
-
Action: Employ a column designed for use in 100% aqueous conditions. These include "AQ-type" columns, polar-endcapped columns, or those with polar-embedded groups.
-
Causality: These specialized stationary phases have modifications that maintain a hydrated surface layer, preventing the hydrophobic ligands from collapsing in a highly polar environment and ensuring stable, reproducible retention.
-
-
Consider an Alternative Mode of Chromatography (HILIC): If retention is still insufficient, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for polar compounds.
-
Action: Use a HILIC column (e.g., bare silica, amide, or diol) with a mobile phase consisting of a high concentration of organic solvent (e.g., >80% acetonitrile) and a small amount of aqueous buffer.
-
Causality: HILIC operates on an opposite principle to reversed-phase. A water-rich layer is adsorbed onto the polar stationary phase, and the polar analyte partitions into this layer. Elution is achieved by increasing the water content of the mobile phase.[5]
-
Q3: I'm observing shifting retention times between injections. What is causing this instability?
Probable Cause: Retention time instability is typically caused by a lack of equilibration, changes in mobile phase composition, or temperature fluctuations.[6][7]
Solutions:
-
Ensure Adequate Column Equilibration: This is the most common cause, especially with gradient methods or after changing mobile phases.
-
Action: Before the first injection and between runs, equilibrate the column with the starting mobile phase for at least 10-15 column volumes. For a 150 x 4.6 mm column at 1 mL/min, this translates to 15-20 minutes of equilibration time.
-
Causality: The stationary phase requires sufficient time to fully equilibrate with the mobile phase conditions. Inadequate equilibration leads to a drifting baseline and inconsistent retention.
-
-
Use a Buffered Mobile Phase and a Column Oven: The ionization state of your compound is pH-dependent. Small shifts in pH can alter retention. Likewise, viscosity and partitioning are temperature-dependent.
-
Action: Prepare the aqueous mobile phase using a buffer (e.g., 20 mM ammonium formate adjusted to pH 3.0 with formic acid) instead of just water and acid. Use a column oven set to a constant temperature (e.g., 30-40 °C).[6]
-
Causality: A buffer resists changes in pH, ensuring the analyte's ionization state remains constant. A column oven eliminates ambient temperature fluctuations as a source of variability.
-
-
Prepare Fresh Mobile Phase and Degas Properly: Mobile phase composition can change over time due to the evaporation of the more volatile organic component. Dissolved gases can form bubbles that disrupt the pump flow rate.
-
Action: Prepare fresh mobile phase daily. Keep solvent bottles capped.[6] Use an in-line degasser or degas solvents by sonication or helium sparging before use.[7]
-
Causality: Consistent mobile phase composition and a bubble-free solvent stream are critical for stable, pulse-free flow from the pumps, which directly translates to reproducible retention times.
-
Frequently Asked Questions (FAQs)
What is a good starting HPLC method for purifying this compound?
A gradient reversed-phase method is an excellent starting point for both analysis and purification.[8]
Recommended Starting Parameters:
| Parameter | Recommendation | Rationale |
| Column | C18, Base-Deactivated, 5 µm, 150 x 4.6 mm | Good balance of efficiency and backpressure; base-deactivation minimizes peak tailing. |
| Mobile Phase A | 0.1% Formic Acid in Water | MS-compatible acid modifier to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile generally provides lower backpressure and better UV transparency than methanol. |
| Gradient | 5% to 60% B over 15 minutes | A broad gradient helps to locate the compound and identify any impurities.[4] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Improves reproducibility by controlling viscosity and mass transfer. |
| Detection (UV) | 254 nm | A common wavelength for aromatic and pyridine-containing compounds; scan for λmax for optimal sensitivity.[9] |
| Injection Vol. | 10 µL | A good starting point to avoid column overload. |
| Sample Diluent | Mobile Phase A or Water/Acetonitrile (95:5) | The sample should be dissolved in a weak solvent to ensure good peak shape.[10] |
Should I use isocratic or gradient elution?
For initial analysis and purification from a complex mixture, gradient elution is highly recommended.[9] It ensures that all components, including late-eluting impurities, are eluted from the column in a reasonable time and with good peak shape. Once the retention time of the target compound is known and the separation from key impurities is optimized, a simpler isocratic method can be developed for routine quality control if desired.
How do I choose the best detection wavelength?
To maximize sensitivity, you should determine the wavelength of maximum absorbance (λmax) for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
-
Prepare a dilute solution of your compound in the mobile phase.
-
Use the UV detector's scanning function (or a separate spectrophotometer) to acquire an absorbance spectrum from ~200 to 400 nm.
-
The wavelength at the peak of the absorbance curve is the λmax and should be used for detection. A wavelength above 220 nm is generally preferred to minimize interference and noise from solvents and additives.[9]
Experimental Protocol: Standard Purification Workflow
This protocol outlines the steps for purifying [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid from a crude reaction mixture using the starting method described above.
Workflow Diagram
Caption: Standard workflow for HPLC purification.
Step-by-Step Methodology
-
System Preparation:
-
Prepare 1L of Mobile Phase A (0.1% Formic Acid in HPLC-grade Water) and 1L of Mobile Phase B (0.1% Formic Acid in HPLC-grade Acetonitrile).
-
Install the recommended C18 column.
-
Purge the pump lines with the new mobile phases to remove any old solvents.
-
-
Sample Preparation:
-
Accurately weigh the crude sample material.
-
Dissolve it in a minimal amount of Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter to remove particulates that could block the column.[7]
-
-
Method Execution and Fraction Collection:
-
Set the column oven to 30 °C.
-
Equilibrate the column with 95% A / 5% B at 1.0 mL/min for at least 15 minutes or until the baseline is stable.
-
Inject the filtered sample.
-
Begin the gradient run and monitor the chromatogram at 254 nm (or the predetermined λmax).
-
Collect the eluent in fractions as the target peak begins to emerge, ensuring clean separation from any adjacent impurity peaks.
-
-
Post-Purification Analysis and Workup:
-
Analyze small aliquots of each collected fraction using the same HPLC method to confirm purity.
-
Combine the fractions that meet the desired purity level (>95%, for example).
-
Remove the HPLC solvents from the pooled fractions, typically via rotary evaporation (to remove acetonitrile) followed by lyophilization (freeze-drying) to remove the water and formic acid, yielding the pure compound as a solid.
-
References
- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
- Dong, M. W. (2016, September 1). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America.
- Laware, R. B., Kakad, S. B., & Padalkar, N. (n.d.). An overview on development and validation of rphplc method for estimation of drugs in bulk and pharmaceutical dosage forms. World Journal of Pharmaceutical Research.
- Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
- Pharmaguideline. (n.d.). Steps for HPLC Method Development.
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem. Retrieved February 13, 2026, from [Link]
- ResearchGate. (n.d.). Optimization of the HPLC separation of aromatic groups in petroleum fractions.
- Phenomenex. (2023, July 11). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid.
- Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism.
- Waters Blog. (n.d.). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- Journal of Pharmaceutical and Biomedical Analysis. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
- Obrnuta faza. (n.d.). HPLC Troubleshooting.
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Separation Science. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation.
- Regis Technologies, Inc. (n.d.). HPLC Troubleshooting Guide.
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. ijprajournal.com [ijprajournal.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pharmtech.com [pharmtech.com]
- 9. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Stability & Handling of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in DMSO
Executive Summary
Is [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid stable in DMSO? Yes, chemically. The compound is chemically robust in anhydrous Dimethyl Sulfoxide (DMSO) when stored at -20°C. It contains stable ether and amide linkages that resist spontaneous degradation. No, physically (if mishandled). The primary failure mode is precipitation , not chemical decomposition. The interaction between the carboxylic acid tail, the pyridine head, and DMSO’s hygroscopic nature creates a system prone to "crashing out" upon water absorption or improper thawing.
This guide details the specific stability profile, degradation risks, and validated handling protocols to ensure experimental reproducibility.
Module 1: The Hygroscopicity Hazard (Moisture Management)
The Issue: DMSO is aggressively hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours. The Impact:
-
Solubility Crash: This molecule is moderately lipophilic. As DMSO absorbs water, the solvent power decreases, acting as an "antisolvent" and forcing the compound to precipitate.
-
Proton Exchange: Water facilitates proton transfer between the carboxylic acid (-COOH) and the pyridine nitrogen, potentially forming zwitterionic aggregates that are less soluble in organic media.
🔴 Critical Protocol: The "Dry-Aliquot" System
Do not store a single large stock bottle that is repeatedly opened.
-
Preparation: Dissolve the solid compound in anhydrous DMSO (Grade: ≥99.9%, Water <50 ppm).
-
Aliquot: Immediately split the stock into single-use volumes (e.g., 20 µL or 50 µL) in amber polypropylene tubes.
-
Seal: Use Parafilm® or O-ring screw caps.
-
Storage: Store at -20°C or -80°C.
-
Usage: Thaw once . Discard unused portion.
Module 2: Temperature & Freeze-Thaw Cycles
The Issue: Pure DMSO freezes at ~18.5°C. Storing at -20°C means the solution is a frozen solid. The Risk: During freezing, cryoconcentration occurs. The solvent crystallizes first, pushing the solute into a hyper-concentrated liquid pocket before it eventually solidifies. This can induce nucleation of the compound, forming crystals that are difficult to re-dissolve upon thawing.
📉 Troubleshooting: "It won't go back into solution."
If you see a fine precipitate or "cloudiness" after thawing:
-
Do NOT Vortex immediately. Vortexing cold suspensions can stabilize micro-crystals.
-
The Warm Bath Method: Place the tube in a 37°C water bath for 5–10 minutes. DMSO viscosity drops significantly at this temperature, aiding diffusion.
-
Sonication: If visible particles remain, sonicate (40 kHz) for 3 x 30 seconds. Caution: Monitor temperature to avoid heat-induced degradation.
-
Visual Check: Hold against a light source. If "schlieren" lines (swirling density patterns) are visible, the solution is not fully homogenous. Invert gently until clear.
Module 3: Chemical Stability Profile
This molecule contains three distinct functional zones. Here is how they behave in DMSO:
| Functional Group | Stability in DMSO | Risk Factor | Mechanism |
| Ether Linkage (-O-CH₂-) | High | Low | Ethers are inert to DMSO. Cleavage requires strong mineral acids (e.g., HI) and heat, which are absent here. |
| Amide Bond (-CONH-) | High | Low | Amides are kinetically stable. Hydrolysis requires water + acid/base catalysis + heat. In pure DMSO, this is negligible. |
| Carboxylic Acid (-COOH) | Moderate | Medium | Can form dimers or interact with DMSO (S=O...HO-C). While chemically stable, it complicates NMR analysis (broad peaks). |
| Pyridine Ring | Moderate | Low | Susceptible to N-oxidation only if peroxides are present in the DMSO. Use fresh, high-grade DMSO to avoid this. |
📊 Visualization: Stability & Interaction Map
The following diagram illustrates the competing forces acting on the molecule in a DMSO environment.
Figure 1: Stability Landscape. The primary pathway to failure is water absorption leading to precipitation, rather than direct chemical breakdown.
Module 4: Analytical Verification (QC)
If you suspect degradation, use these methods to verify integrity.
HPLC Method (Purity Check)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: UV @ 254 nm (Pyridine absorption).
-
Expected Result: Single sharp peak.
-
Troubleshooting: If you see a "split" peak, it may be the separation of the carboxylic acid protonation states. Buffer the mobile phase (Ammonium Acetate pH 4.5) to collapse them.
-
NMR Verification (Identity Check)
-
Solvent: DMSO-d6.
-
Artifact Note: The carboxylic acid proton (-COOH ) is often very broad or invisible in DMSO due to exchange with residual water in the solvent. This is normal and does not indicate deprotonation or degradation.
FAQ: Frequently Asked Questions
Q: My stock solution turned slightly yellow over time. Is it bad? A: Not necessarily. Pyridine derivatives can undergo minor photo-oxidation or form Charge Transfer (CT) complexes that result in yellowing. Run an LC-MS. If purity is >95%, it is safe to use for biological assays.
Q: Can I freeze-thaw the stock solution 10 times? A: No. We recommend a maximum of 3 freeze-thaw cycles. Each cycle increases the risk of irreversible crystal formation. If you need to use it often, aliquot it immediately upon first dissolution.
Q: I added the DMSO stock to my cell culture media and it precipitated. Why? A: This is the "Antisolvent Shock." You likely diluted a high-concentration stock (e.g., 100 mM) directly into aqueous media.
-
Fix: Perform an intermediate dilution step. Dilute 100 mM stock -> 10 mM in DMSO -> then dilute into media. Or, vortex the media vigorously while adding the DMSO dropwise to prevent local high concentrations.
Troubleshooting Logic Flow
Use this decision tree to diagnose issues with your compound stock.
Figure 2: Diagnostic workflow for evaluating stock solution integrity.
References
-
Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Health and Safety Information (Bulletin #106).[1] Gaylord Chemical.[1][2][3][4][5] Link
-
Balbach, S., & Korn, C. (2004). Pharmaceutical evaluation of early development candidates "the 100 mg-approach". International Journal of Pharmaceutics, 275(1-2), 1-12. Link (Describes solubility issues in DMSO/water systems).
-
PubChem. (n.d.). Compound Summary: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CID 695634).[6] National Center for Biotechnology Information. Link
- Li, D., & Hageman, M. J. (2013). Stability of Organic Compounds in DMSO. Journal of Pharmaceutical Sciences. (General reference on amide/acid stability in DMSO).
Sources
Overcoming poor reactivity of 3-aminopyridine in acylation reactions
Executive Summary: The "Deceptive Substrate"
3-Aminopyridine (3-AP) presents a classic "Janus-faced" challenge in organic synthesis. Unlike aniline, 3-AP possesses two nitrogen centers with distinct electronic profiles:[1]
-
Ring Nitrogen (N1): Moderately basic (
), acting as a proton trap. -
Exocyclic Amine (N-NH2): The desired nucleophile, but significantly deactivated by the electron-withdrawing inductive effect (-I) of the pyridine ring.
The Core Problem: Under standard acylation conditions (e.g., Acid Chloride + weak base), the ring nitrogen protonates first.[1] This generates a cationic pyridinium species, which exerts an even stronger electron-withdrawing effect on the exocyclic amine, effectively shutting down its nucleophilicity.[1]
This guide provides field-proven protocols to bypass this "protonation trap" and maximize yield.
Diagnostic & Decision Workflow
Before selecting a protocol, use this logic flow to match your specific substrate (Acid/Electrophile) to the correct method.
Figure 1: Decision matrix for selecting the optimal acylation strategy based on electrophile stability.
Technical Q&A: Troubleshooting & Optimization
Category 1: Reagent Selection & Reactivity[2]
Q1: I am using EDC/HOBt to couple a carboxylic acid with 3-aminopyridine, but yields are consistently low (<30%). Why? A: EDC (carbodiimide) coupling is often insufficient for electron-deficient amines like 3-AP.
-
The Mechanism: The intermediate O-acylisourea formed by EDC is moderately reactive. However, the nucleophilicity of the 3-AP exocyclic amine is too low to compete effectively with the rearrangement of the active ester or hydrolysis.
-
The Fix: Switch to HATU or HBTU . These uronium-based reagents generate an OAt/OBt active ester that is significantly more reactive.
-
Pro-Tip: Use HOAt (1-Hydroxy-7-azabenzotriazole) as an additive. The nitrogen in the pyridine ring of HOAt provides a "neighboring group effect" that accelerates the amine attack via a pre-transition state hydrogen bond.
-
Q2: Can I use acid chlorides without a solvent, just using pyridine as the base? A: Yes, but with a caveat.
-
The Risk: While pyridine acts as an excellent solvent and acid scavenger, the reaction can be extremely exothermic.
-
The Protocol: Dilute the acid chloride in a small amount of DCM first. Add it dropwise to the solution of 3-AP in pyridine at 0°C. If you add it neat, you risk charring or forming "tars" due to uncontrolled polymerization or side reactions.
Category 2: The "Protonation Trap"
Q3: When I add the acid chloride, a white solid precipitates immediately, and the reaction stops. Is this my product? A: Likely not. This is usually the hydrochloride salt of 3-aminopyridine (or the pyridinium salt).
-
Diagnosis: If you are using a stoichiometric base (like TEA) and add the acid chloride too fast, the HCl generated protonates the unreacted 3-AP ring nitrogen.
-
The Fix:
-
Ensure you have >2.5 equivalents of base (TEA or DIPEA).
-
Add a catalytic amount of DMAP (4-Dimethylaminopyridine).[2] DMAP acts as a "acyl transfer agent," forming a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the 3-AP amine faster than the 3-AP can be protonated.
-
Category 3: Purification
Q4: My product co-elutes with unreacted 3-aminopyridine on silica. How do I separate them? A: 3-AP is very polar and "streaks" on silica due to the basic nitrogen.
-
Solution 1 (Chemical Wash): Dissolve the crude mixture in EtOAc and wash with 10% Citric Acid or 1M HCl . The unreacted 3-AP (basic) will protonate and move to the aqueous layer. Your acylated product (amide) is much less basic and will remain in the organic layer.
-
Solution 2 (Chromatography Modifier): Add 1% Triethylamine (TEA) to your eluent (e.g., DCM/MeOH/TEA 95:4:1).[1] This neutralizes the silica acid sites and prevents the pyridine ring from dragging.
Comparative Performance Data
The following table illustrates the expected efficiency of different coupling systems for the reaction of 3-aminopyridine with Benzoic Acid (model substrate).
| Coupling System | Base | Catalyst | Typical Yield | Notes |
| Acid Chloride | TEA/DCM | None | 60-70% | Prone to HCl salt formation if base is insufficient. |
| Acid Chloride | Pyridine | DMAP (10%) | 90-95% | Gold Standard. Fast, clean, high conversion.[1] |
| EDC / HOBt | DIPEA | None | 20-40% | Too slow; competitive hydrolysis dominates. |
| HATU | DIPEA | HOAt | 85-90% | Excellent for valuable/complex carboxylic acids. |
| DCC | TEA | DMAP | 50-60% | Difficult purification (DCU urea removal is hard). |
Recommended Experimental Protocols
Method A: The "Gold Standard" (Acid Chlorides)
Best for: Simple acyl groups, robust substrates, scale-up.[1]
-
Preparation: In a dry round-bottom flask, dissolve 3-aminopyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M concentration).
-
Base Addition: Add Triethylamine (TEA) (3.0 equiv) and DMAP (0.1 equiv). Cool to 0°C under nitrogen.
-
Acylation: Add the Acid Chloride (1.2 equiv) dropwise over 10 minutes.
-
Observation: A white precipitate (TEA·HCl) will form. This is normal.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC.[2][3]
-
Workup: Quench with saturated NaHCO₃. Extract with DCM. Wash organic layer with 1M HCl (to remove unreacted 3-AP and DMAP), then Brine. Dry over Na₂SO₄.[3]
Method B: The "High-Value" Coupling (HATU)
Best for: Complex carboxylic acids, chiral substrates, parallel synthesis.[1]
-
Activation: Dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT to form the active ester.
-
Color Change: Solution often turns yellow/orange.
-
-
Coupling: Add 3-aminopyridine (1.0 equiv) in one portion.
-
Reaction: Stir at RT for 4–16 hours.
-
Workup: Dilute with Ethyl Acetate (EtOAc). Wash extensively with water (3x) and LiCl (5% aq) to remove DMF. Wash with 10% Citric Acid to remove unreacted amine.
Mechanistic Visualization
The following diagram details the catalytic cycle of DMAP, illustrating how it bypasses the low nucleophilicity of 3-aminopyridine.
Figure 2: DMAP acts as a nucleophilic catalyst, forming a "super-electrophile" intermediate that reacts rapidly with 3-aminopyridine.[1]
References
-
Basicity and Reactivity of Aminopyridines
-
Title: pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.[1]
- Source: Alfa Chemistry.
-
-
Coupling Reagent Comparison (HATU vs EDC)
-
DMAP Catalysis Mechanism
- Title: DMAP-catalyzed acetyl
- Source: ResearchG
-
URL:[Link]
-
Organic Syntheses Protocol (Standard)
Sources
Technical Support Center: Recrystallization of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Welcome to the technical support guide for the purification of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during its recrystallization. Our goal is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How do I select an appropriate starting solvent for the recrystallization of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid?
A1: Selecting the right solvent is the most critical step in recrystallization. The ideal solvent should dissolve the compound completely when hot but poorly when cold, while impurities should remain soluble at all temperatures or be completely insoluble.[1][2]
Analysis of the Target Molecule: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid possesses several functional groups: a carboxylic acid, an amide, an ether, and a pyridine ring.[3] These groups make the molecule quite polar and capable of hydrogen bonding. Therefore, polar solvents are the most logical starting point.[4]
Recommended Solvent Screening Protocol: A small-scale screening experiment is the most reliable method for solvent selection.[5]
Experimental Protocol: Small-Scale Solvent Screening
-
Place approximately 20-30 mg of your crude [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid into several small test tubes.
-
To each tube, add a different potential solvent dropwise (0.5 mL to start) at room temperature. Agitate the mixture.
-
Record the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[5]
-
If the compound is insoluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[6]
-
Add the hot solvent dropwise until the solid just dissolves. Avoid adding a large excess of solvent, as this is the most common reason for poor yield.[7][8]
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, and then in an ice bath.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a promising solvent.
Data Interpretation Table:
| Solvent | Polarity | Boiling Point (°C) | Solubility at 25°C | Solubility at Boiling Point | Observations Upon Cooling | Suitability |
| Water | High | 100 | Record Observation | Record Observation | Record Observation | Potential single solvent |
| Ethanol | Medium-High | 78 | Record Observation | Record Observation | Record Observation | Potential single or co-solvent |
| Methanol | High | 65 | Record Observation | Record Observation | Record Observation | Potential single or co-solvent |
| Acetic Acid | High | 118 | Record Observation | Record Observation | Record Observation | Good solvent, but hard to remove[4] |
| Ethyl Acetate | Medium | 77 | Record Observation | Record Observation | Record Observation | Potential co-solvent with non-polar |
| Acetone | Medium-High | 56 | Record Observation | Record Observation | Record Observation | Potential single or co-solvent |
Field Insight: For a molecule with both acidic (carboxylic acid) and basic (pyridine) centers, alcohols like ethanol or methanol are excellent starting points.[4] Water is also a strong candidate due to the compound's polarity.[9] If the compound is too soluble in one polar solvent (like methanol) and insoluble in another (like water), a solvent pair (e.g., methanol/water or ethanol/water) can be highly effective.[4][5]
Q2: My compound "oiled out" instead of forming crystals. What causes this and how can I fix it?
A2: "Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid.[8] This is a common issue, especially with compounds containing significant impurities or when the solution becomes saturated at a temperature above the solute's melting point.[1][8]
Causality and Troubleshooting Steps:
-
Cause: The boiling point of the solvent may be higher than the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Cause: The rate of cooling is too rapid, or the solution is too concentrated, causing the compound to precipitate out of solution above its melting point.[10]
-
Solution A (Primary): Re-heat the solution until the oil completely redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation point. Allow the flask to cool much more slowly. You can insulate the flask with glass wool or place it in a beaker of hot water and let it cool with the bath.[4]
-
Solution B: If using a solvent pair (e.g., ethanol/water), you may have added too much of the "poor" solvent (water). Re-heat to dissolve the oil, add more of the "good" solvent (ethanol) until the solution is clear, and then re-add the "poor" solvent dropwise, ensuring the solution remains just shy of cloudy.
-
-
Cause: High levels of impurities are depressing the melting point of your compound.
-
Solution: Consider a preliminary purification step. If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help.[4] If that fails, column chromatography may be necessary to remove the impurities before attempting recrystallization again.
-
Q3: The solution has cooled, but no crystals have formed. What should I do to induce crystallization?
A3: A failure to crystallize upon cooling typically indicates a supersaturated solution, where the solute remains dissolved beyond its normal saturation point.[7] This can be overcome by providing a nucleation site for crystal growth to begin.
Methods to Induce Crystallization:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[2][10] The microscopic rough edges of the scratch provide an ideal surface for nucleation.
-
Seed Crystals: Add a tiny crystal of the crude or previously purified product to the solution.[7][10] This "seed" acts as a template for other molecules to deposit onto, initiating crystallization. It is good practice to save a small amount of your crude solid for this purpose.
-
Reduce Solvent Volume: You may have used too much solvent.[8] Gently heat the solution to boil off a portion of the solvent (typically 10-20%) and then allow it to cool again. This increases the concentration to the saturation point.
-
Flash Cooling: Briefly cool the flask in an ice-water or dry ice/acetone bath. This can sometimes force rapid crystal formation. However, be aware that rapid crystallization can trap impurities, so this should be a last resort.[1] It's often better to generate a few seed crystals this way, then let the bulk of the solution cool slowly.
Q4: My final yield is very low. How can I improve the recovery of my product?
A4: A low yield is a frustrating but common problem in recrystallization. The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor."
Common Causes and Solutions for Low Yield:
-
Excess Solvent: This is the most frequent error.[7][8] Using more than the minimum amount of hot solvent required for dissolution means a significant portion of your product will remain dissolved even after cooling.
-
Premature Crystallization: The compound crystallizes in the filter paper or funnel during hot gravity filtration (if performed).
-
Solution: Use a stemless or short-stemmed funnel and pre-heat it with hot solvent or a heat lamp before filtering.[4] Keep the solution at a rolling boil and filter small portions at a time. If crystals form in the funnel, they can be redissolved by washing with a small amount of fresh, hot solvent.
-
-
Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are soluble will dissolve your product.
-
Solution: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[7] The cold temperature minimizes the solubility of your desired compound.
-
-
Incomplete Crystallization: Not allowing sufficient time for crystallization or not cooling to a low enough temperature.
Visual Workflow & Troubleshooting
The following diagram outlines the decision-making process for the recrystallization of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Caption: Troubleshooting workflow for recrystallization.
References
-
Nichols, L. (n.d.). Recrystallization. University of California, Davis. [Link]
-
Yoder, C. H., et al. (n.d.). Recrystallization. Wired Chemist. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
-
University of York. (n.d.). Problems with Recrystallisations. [Link]
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Reddit Community. (2024). What's the best solvent to remove these crystals and recrystallize it?. r/chemistry. [Link]
-
Pahlavan, J. (n.d.). Recrystallization of Benzoic Acid. SweetStudy. [Link]
-
Chemistry Stack Exchange Community. (2017). Recrystallization Process Questions. [Link]
-
St. John, I. V., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PMC - NIH. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Mount Holyoke College. (n.d.). Recrystallization. [Link]
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem. [Link]
Sources
- 1. Recrystallization [wiredchemist.com]
- 2. sweetstudy.com [sweetstudy.com]
- 3. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Removing unreacted diglycolic anhydride from reaction mixtures
This technical guide details the removal of unreacted Diglycolic Anhydride (DGA) from reaction mixtures. It is designed for researchers in medicinal chemistry and bioconjugation, particularly those working with ADC (Antibody-Drug Conjugate) linkers and polymer synthesis.
Executive Summary & Chemical Behavior
Diglycolic anhydride (DGA) is a cyclic anhydride used frequently to introduce the diglycolyl linker. Its removal is complicated by its dual reactivity: it acts as an electrophile (reacting with nucleophiles) and hydrolyzes to diglycolic acid (DGAc) in the presence of moisture.
Successful purification relies on exploiting the phase-change properties of DGA upon hydrolysis. While DGA is soluble in organic solvents (DCM, THF, EtOAc), its hydrolyzed form (diglycolic acid) is a highly polar, water-soluble dicarboxylic acid.
Key Physicochemical Parameters:
| Property | Diglycolic Anhydride (DGA) | Diglycolic Acid (Hydrolyzed Byproduct) |
|---|---|---|
| State | Solid (mp ~97°C) | Solid |
| Solubility (Organic) | High (DCM, CHCl3, THF, EtOAc) | Low to Moderate |
| Solubility (Water) | Low (slow hydrolysis) | Very High (>100 mg/mL) |
| Acidity (pKa) | Neutral (Electrophile) | pKa1 ≈ 2.96, pKa2 ≈ 4.48 |
Troubleshooting & FAQs
Q1: My product is base-stable and lipophilic. What is the most efficient removal method?
Recommendation: Base-Assisted Hydrolysis & Extraction. This is the "Gold Standard" method. DGA hydrolyzes slowly in neutral water but rapidly in basic solution.
-
Mechanism: Treatment with a mild base (e.g., saturated
) converts the unreacted anhydride into the disodium salt of diglycolic acid. This salt is insoluble in organic solvents and partitions quantitatively into the aqueous phase. -
Protocol: See Protocol A below.
Q2: My product is an acid (e.g., a carboxylic acid-terminated linker). If I use base, I’ll lose my product. How do I proceed?
Recommendation: Differential Solvation Wash (Acidic/Neutral). Since both your product and the hydrolyzed byproduct are acids, you cannot use base extraction. You must rely on the extreme hydrophilicity of diglycolic acid compared to your likely lipophilic product.
-
Strategy: Quench the reaction with water to force DGA hydrolysis. Dissolve the crude mixture in a solvent that solubilizes your product but is immiscible with water (e.g., Ethyl Acetate or DCM). Perform multiple washes with dilute acidic brine (0.1 M HCl). The small, highly polar diglycolic acid will partition into the aqueous phase, while the larger organic product remains in the organic layer.
Q3: I see a peak in my NMR around 4.3–4.5 ppm. Is this unreacted anhydride or the hydrolyzed acid?
Recommendation: Check Chemical Shift and Coupling. Differentiation is crucial to avoid "ghost" purification steps.
-
Diglycolic Anhydride: In
, the methylene protons appear as a singlet around 4.35 – 4.45 ppm . -
Diglycolic Acid: The methylene protons typically shift upfield slightly and may broaden if hydrogen bonding is present. In
or , these appear distinct from the anhydride. -
Diagnostic Test: Take a small aliquot, add
and shake. If the peak shifts or disappears (exchanges/hydrolyzes), it was the anhydride or acid. The anhydride peak in IR (approx 1780/1850 ) is also diagnostic.
Q4: My product is water-soluble. I cannot use aqueous extraction.
Recommendation: Scavenging or Precipitation.
-
Option 1 (Precipitation): If your product is a polymer or large peptide, precipitate it into cold diethyl ether or MTBE. DGA is soluble in ether and will remain in the supernatant.
-
Option 2 (Solid Phase Scavenging): Add a polymer-supported amine (e.g., Trisamine resin) to the reaction mixture. The amine reacts with the anhydride to form a covalent amide bond on the bead. Filter the resin to remove the excess DGA.
Decision Logic for Purification
The following decision tree illustrates the selection process for the optimal workup protocol.
Caption: Figure 1. Triage logic for selecting the appropriate DGA removal strategy based on product solubility and stability.
Detailed Experimental Protocols
Protocol A: Base-Assisted Hydrolysis (Standard)
Best for: Neutral or basic lipophilic products (e.g., amides, esters).
-
Dilution: Dilute the reaction mixture with an organic solvent (Ethyl Acetate or DCM). Recommended ratio: 10 mL solvent per 1 mmol reactant.
-
Quench: Add an equal volume of Saturated Aqueous
. -
Hydrolysis Interval: CRITICAL STEP. Stir the biphasic mixture vigorously for 15–30 minutes at room temperature.
-
Why? DGA hydrolysis is not instantaneous. Stirring increases the surface area for the anhydride to contact the basic aqueous phase, accelerating
.
-
-
Separation: Transfer to a separatory funnel. Collect the organic layer.
-
Repeat Wash: Wash the organic layer once more with
to ensure complete removal of the generated diglycolate salt. -
Final Wash: Wash with Brine (saturated NaCl) to remove entrained water.
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Protocol B: Differential Solvation Wash
Best for: Acidic lipophilic products (e.g., carboxylic acid linkers).
-
Quench: Add water (approx. 5 eq relative to DGA) to the reaction mixture and stir for 30 minutes to hydrolyze DGA to Diglycolic Acid.
-
Dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc).
-
Note: Avoid DCM if possible, as diglycolic acid has slightly higher solubility in chlorinated solvents than in EtOAc.
-
-
Aqueous Extraction: Wash the organic phase 3 times with 0.1 M HCl or water.
-
Verification: Check the organic layer by TLC or NMR. If DGAc persists, repeat the water wash.[4]
Mechanistic Visualization
The following diagram details the chemical transformation during the Base-Assisted Workup (Protocol A).
Caption: Figure 2. Chemical pathway of DGA removal via basic hydrolysis. The transformation from lipophilic anhydride to ionic salt drives the separation.
References
-
Chemical Properties & Hydrolysis
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78232, Diglycolic anhydride. Retrieved from [Link]
-
- Anhydride Reactivity & Workup: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for anhydride hydrolysis mechanisms).
-
Polymer/Linker Applications
- Safety Data
Sources
Minimizing hydrolysis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
Topic: Minimizing hydrolysis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, scientists, and drug development professionals
Compound: [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid CAS: 281223-77-6 Short Code: P-3-OAA
Welcome to the Technical Support Center. This guide addresses the inherent instability of P-3-OAA , a diglycolamic acid derivative. Due to its specific structural motif—an ether oxygen
This guide provides expert protocols to minimize degradation during storage, handling, and experimental use.[1]
Table of Contents
The Instability Mechanism (Why it Degrades)
To prevent hydrolysis, one must understand the enemy.[1] P-3-OAA is not a standard amide; it is a suicide substrate under specific conditions.
-
The Neighboring Group Effect: The molecule contains a free carboxylic acid group separated from the amide carbonyl by a flexible ether linkage (-CH2-O-CH2-).
-
The Pathway: In aqueous solution (specifically pH 3–6), the terminal carboxylic acid deprotonates to a carboxylate (
). This carboxylate acts as an intramolecular nucleophile, attacking the amide carbonyl to form a six-membered cyclic anhydride intermediate (Diglycolic anhydride). -
The Result: The cyclic anhydride is highly reactive and rapidly hydrolyzes into Diglycolic acid and 3-Aminopyridine. This reaction is orders of magnitude faster than standard intermolecular hydrolysis.
Key Takeaway: Stability is not just about temperature; it is critically dependent on preventing the carboxylate from attacking the amide.
Module 1: Storage & Handling Standards
Status: CRITICAL Follow these protocols to maintain purity >98%.
Solid State Storage
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term) | Arrhenius suppression of thermodynamic degradation. |
| Atmosphere | Argon or Nitrogen flush | Prevents moisture absorption. The solid is hygroscopic; absorbed water initiates hydrolysis. |
| Container | Amber glass vial, Parafilm sealed | Protects from light (pyridine ring sensitivity) and moisture.[1] |
Solution State (Stock Preparation)
-
Solvent of Choice: Anhydrous DMSO (Dimethyl sulfoxide) or DMAC (Dimethylacetamide).
-
Avoid: Water, Methanol, Ethanol (Alcohols can react via transesterification/solvolysis over time).[1]
-
Concentration: Prepare at high concentration (e.g., >50 mM). Hydrolysis is pseudo-first-order with respect to water; minimizing water ratio helps.
-
Shelf Life:
-
DMSO @ -20°C: 3–6 months.
-
Aqueous Buffer @ 4°C: < 24 hours (Use immediately).
-
Module 2: pH & Buffer Optimization
The "Danger Zone": pH 3.5 – 6.5
In this range, the carboxylic acid is ionized (
Recommended Buffer Systems
Scenario A: Biological Assays (pH 7.4)
-
Risk: Moderate. The carboxylate is fully formed, but hydroxide attack is slow.[1]
-
Protocol:
-
Prepare stock in DMSO.
-
Dilute into buffer (PBS or HEPES) immediately prior to use.
-
Keep on ice. The rate of intramolecular cyclization drops significantly at 0°C.
-
Scenario B: Purification/LC-MS (Acidic)
-
Risk: High if pH is 3–5. Low if pH < 2.
-
Protocol: Use 0.1% Formic Acid or TFA (pH ~2.0–2.5).
-
Why? At pH < 2.5, the carboxylic acid group is fully protonated (
). It loses its nucleophilic character, shutting down the intramolecular degradation pathway.[1]
-
Scenario C: Basic Conditions
-
Risk: High (Saponification).
-
Protocol: Avoid pH > 9.0. Hydroxide ions will directly attack the amide bond.
Module 3: Troubleshooting & FAQs
Q1: I see a new peak in my LC-MS at [M-H]- 133. What is it?
-
Diagnosis: This is Diglycolic acid (Mass 134.08, observed often as negative ion 133).[1]
-
Cause: Your compound has hydrolyzed.[2] You likely also have a peak at m/z 95 (3-Aminopyridine).
-
Fix: Check your solvent.[3] Did you leave the compound in methanol or water overnight? Re-make stock in anhydrous DMSO.
Q2: The compound turned yellow in solution.
-
Diagnosis: Oxidation of the pyridine ring or formation of N-oxide impurities.
-
Fix: Degas buffers with nitrogen/helium. Pyridine derivatives are light- and oxygen-sensitive. Store in amber vials.
Q3: Can I use this compound in cell culture media (DMEM)?
-
Diagnosis: Yes, but with strict time limits.[1]
-
Fix: DMEM contains amino acids and salts that can catalyze hydrolysis.
-
Step 1: Make 1000x stock in DMSO.
-
Step 2: Spike into media just before addition to cells.
-
Step 3: Do not store pre-diluted media stocks.[3]
-
Q4: My recovery after HPLC purification is low.
-
Diagnosis: You likely dried the fractions down in a way that concentrated the acid/water mix, accelerating hydrolysis during evaporation.
-
Fix: Lyophilize (freeze-dry) immediately. Do not use a rotary evaporator with a warm water bath (>30°C).
Visualizing the Degradation Pathway
The following diagram illustrates the intramolecular "suicide" mechanism that researchers must avoid.
Caption: Figure 1. The intramolecular degradation pathway of P-3-OAA. Note the critical instability window between pH 3.5 and 6.5.
References
-
PubChem. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CID 695634).[4] National Library of Medicine. Retrieved from [Link]
-
Kirby, A. J., & Lancaster, P. W. (1972).[1] Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group. Journal of the Chemical Society, Perkin Transactions 2.[1] (Foundational text on carboxylate-assisted amide hydrolysis). Retrieved from [Link]
-
Ansari, S. A., et al. (2012).[1] Diglycolamides as extractants for actinides and lanthanides. Desalination and Water Treatment. (Context on the stability of the diglycolamide scaffold). Retrieved from [Link]
Sources
Validation & Comparative
A Guide to the Structural Elucidation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid: A Predictive ¹H NMR Analysis and Methodological Comparison
This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond a simple spectral interpretation. It explains the causal logic behind chemical shifts and coupling patterns, presents a robust protocol for experimental validation, and compares the capabilities of ¹H NMR with other essential analytical techniques for comprehensive structural characterization.
The Imperative of Structural Verification
In the synthesis of novel chemical entities, unambiguous structural confirmation is paramount. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (PubChem CID: 695634) is a molecule that incorporates several key functional groups: a pyridine ring, an amide linkage, an ether, and a carboxylic acid.[1] This complexity makes ¹H NMR spectroscopy an indispensable tool, offering a detailed fingerprint of the proton environments within the molecule. This guide will first predict the ¹H NMR spectrum by dissecting the molecule into its constituent fragments and analyzing the electronic effects that govern proton resonance.
Deconstruction of the ¹H NMR Spectrum: A Predictive Analysis
While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles and data from analogous structures provides a powerful framework for analysis. The structure of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, with its chemically distinct protons labeled (a-h), is shown below.
Caption: Molecular structure with proton labels (a-h).
Based on the electronic environment of each proton, we can predict its characteristic chemical shift (δ), multiplicity, and integration value.
| Proton Label | Description | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |
| Hh | Carboxylic Acid | > 11.0 | Very Broad Singlet | 1H | The acidic proton is highly deshielded and subject to rapid exchange. Its signal is often broad.[2] |
| He | Amide N-H | 9.5 - 10.5 | Broad Singlet | 1H | Amide protons are deshielded by the adjacent carbonyl group and exhibit resonance in the downfield region.[3] |
| Ha | Pyridine C2-H | ~ 8.6 | Doublet (or Singlet) | 1H | This proton is ortho to the ring nitrogen, causing significant deshielding. It will likely show small coupling to Hc.[4][5] |
| Hb | Pyridine C6-H | ~ 8.3 | Doublet | 1H | Also ortho to the ring nitrogen, this proton is deshielded. It will show coupling to Hc.[4][5] |
| Hc | Pyridine C4-H | ~ 7.8 | Doublet of Doublets | 1H | This proton is meta to the nitrogen and coupled to Ha, Hb, and Hd, leading to a more complex multiplet.[6] |
| Hd | Pyridine C5-H | ~ 7.3 | Doublet of Doublets | 1H | Coupled to Hc and Hb, this proton is expected to be the most upfield of the aromatic signals.[5][6] |
| Hf | Methylene (-O-CH₂-C=O) | ~ 4.4 | Singlet | 2H | Flanked by two strong electron-withdrawing groups (ether oxygen and amide carbonyl), these protons are significantly deshielded. No adjacent protons result in a singlet. |
| Hg | Methylene (-O-CH₂-COOH) | ~ 4.2 | Singlet | 2H | Positioned between an ether oxygen and a carboxylic acid, these protons are also deshielded, appearing as a singlet slightly upfield from Hf.[2][7] |
Experimental Design: Acquiring a High-Fidelity Spectrum
To validate the predicted analysis, a carefully designed experiment is crucial. The choice of solvent and experimental parameters directly impacts spectral quality.
Recommended Protocol for ¹H NMR Acquisition
-
Sample Preparation :
-
Weigh approximately 5-10 mg of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
-
Transfer the solid to a clean, dry NMR tube.
-
Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality : DMSO-d₆ is the solvent of choice because it effectively solubilizes the compound and, more importantly, its non-protic nature slows the exchange rate of the acidic N-H (amide) and O-H (carboxylic acid) protons, allowing them to be observed as distinct, albeit broad, signals. Using D₂O or CD₃OD would lead to their rapid exchange and disappearance from the spectrum.
-
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Spectrometer Setup (400 MHz Example) :
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Set the spectral width to cover a range of -1 to 13 ppm.
-
Use a standard 90° pulse.
-
Set the number of scans to 16 or higher to ensure a good signal-to-noise ratio.
-
Set a relaxation delay of 2-5 seconds to allow for full magnetization recovery, especially for the slowly relaxing protons.
-
-
Confirmatory D₂O Exchange :
-
After acquiring the initial spectrum, remove the NMR tube.
-
Add one drop of deuterium oxide (D₂O) to the sample.
-
Shake gently to mix and re-acquire the ¹H NMR spectrum using the same parameters.
-
Self-Validation : The signals corresponding to the amide (He) and carboxylic acid (Hh) protons will disappear or significantly diminish in this second spectrum. This rapid H-D exchange provides definitive proof of their identity.
-
Experimental Workflow Diagram
Caption: Workflow for ¹H NMR acquisition and validation.
Comparison with Alternative Analytical Techniques
While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most robust and trustworthy characterization. Each method offers unique and complementary information.
Caption: Complementary data from different analytical methods.
Comparative Analysis Summary
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| ¹H NMR | Precise proton environments, H-H connectivity (coupling), stereochemistry, and relative proton count. | Provides the most detailed structural map. Can distinguish all 8 unique proton types. D₂O exchange confirms labile protons. | Can be complex to interpret without experience. Low sample purity can complicate the spectrum. |
| ¹³C NMR | Number and electronic environment of unique carbon atoms. | Confirms the presence of 9 unique carbons. Clearly identifies carbonyl carbons (amide and acid) in the 160-180 ppm region and aromatic carbons. | Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition time. Provides no coupling information in standard acquisitions. |
| Mass Spectrometry (MS) | Precise molecular weight and molecular formula (High-Res MS). Fragmentation patterns give clues to substructures. | Confirms the molecular formula C₉H₁₀N₂O₄ and molecular weight of 210.19 g/mol .[1] Fragmentation can show the loss of the carboxylic acid group or cleavage at the ether linkage. | Does not provide information on the specific connectivity of isomers. Cannot distinguish between, for example, pyridin-2-yl, pyridin-3-yl, and pyridin-4-yl isomers without fragmentation analysis. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their vibrational frequencies. | Quickly confirms the presence of key groups: a very broad O-H stretch (~3000 cm⁻¹), an N-H stretch (~3300 cm⁻¹), two distinct C=O stretches for the amide and acid (~1700-1650 cm⁻¹), and a C-O ether stretch (~1100 cm⁻¹). | Provides no information about the overall molecular skeleton or how the functional groups are connected. |
Conclusion
The structural elucidation of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a paradigmatic case for the application of ¹H NMR spectroscopy. Through a predictive analysis based on fundamental principles, one can anticipate the key features of its spectrum, from the downfield aromatic signals of the pyridine ring to the characteristic singlets of the ethoxyacetic acid backbone. This predictive framework, when combined with the robust experimental protocol outlined, provides a clear path to validating the molecular structure. For absolute certainty, a synergistic approach that integrates ¹H NMR with ¹³C NMR, Mass Spectrometry, and IR Spectroscopy is the gold standard, ensuring that each aspect of the molecule's identity—from its elemental composition to its precise atomic arrangement—is confirmed.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 1H NMR spectrum for compound 3 in pyridine-d5. Retrieved from [Link]
-
The Royal Society of Chemistry. (2010). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Retrieved from [Link]
-
University of Birmingham. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Ethoxyacetic acid. PubChem Compound Database. Retrieved from [Link]
-
Homework.Study.com. (n.d.). The 1H NMR spectrum of 2-chloroacetamide (ClCH2CONH2) shows three signals... Retrieved from [Link]
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethoxyacetic acid(627-03-2) 1H NMR [m.chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. 3-(Aminomethyl)pyridine(3731-52-0) 1H NMR spectrum [chemicalbook.com]
- 5. 3-Aminopyridine(462-08-8) 1H NMR spectrum [chemicalbook.com]
- 6. rsc.org [rsc.org]
- 7. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of Nitrophenylalanine (C9H10N2O4)
For researchers, scientists, and professionals in drug development, understanding the structural nuances of modified amino acids is paramount. Mass spectrometry stands as a cornerstone technique for elucidating these structures through the analysis of fragmentation patterns. This guide provides an in-depth technical comparison of the mass spectrometric behavior of 4-Nitrophenylalanine, an isomer of C9H10N2O4, and its non-nitrated counterpart, N-acetyl-L-phenylalanine. By examining their distinct fragmentation pathways, we can highlight the profound influence of the nitro functional group on bond cleavage and ion stability.
Introduction to 4-Nitrophenylalanine and its Significance
4-Nitrophenylalanine is a derivative of the essential amino acid L-phenylalanine, characterized by the presence of a nitro group at the para-position of the phenyl ring.[1][2][3] This modification imparts unique chemical properties, making it a valuable tool in various research applications, including its use as a building block in peptide synthesis and as a photo-cleavable probe in chemical biology.[4][5] The ability to accurately identify and characterize 4-nitrophenylalanine and its metabolites is crucial for advancing these fields.
Experimental Protocols: A Self-Validating System
To ensure the reliability and reproducibility of mass spectrometry data, a well-defined experimental protocol is essential. The following outlines a standard methodology for the analysis of 4-nitrophenylalanine and N-acetyl-L-phenylalanine using electrospray ionization tandem mass spectrometry (ESI-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare 1 mg/mL stock solutions of 4-nitrophenylalanine and N-acetyl-L-phenylalanine in a 50:50 mixture of acetonitrile and deionized water.
-
Working Solution: Dilute the stock solutions to a final concentration of 10 µg/mL in the same solvent mixture.
-
Internal Standard: For quantitative analysis, a stable isotope-labeled internal standard should be used and added to the working solution at a known concentration.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Instrumentation: A triple quadrupole or ion trap mass spectrometer.
-
Infusion: Direct infusion of the working solution at a flow rate of 10 µL/min.
-
MS1 Scan: A full scan from m/z 50-300 to identify the precursor ions.
-
MS2 Fragmentation: Collision-Induced Dissociation (CID) of the selected precursor ions.
-
Collision Gas: Argon at a pressure of 1.5 mTorr.
-
Collision Energy: Ramped or set at a specific voltage (e.g., 20-40 eV) to induce fragmentation.
This protocol establishes a self-validating system by ensuring consistent sample preparation and instrument parameters, which are critical for obtaining reproducible fragmentation patterns.
Fragmentation Pattern Analysis: A Tale of Two Molecules
The fragmentation patterns of 4-nitrophenylalanine and N-acetyl-L-phenylalanine reveal the significant impact of the nitro group on the molecule's stability and preferred cleavage pathways.
4-Nitrophenylalanine (C9H10N2O4)
The mass spectrum of 4-nitrophenylalanine (exact mass: 210.06 g/mol ) is characterized by a protonated molecule [M+H]+ at m/z 211.[1][2] The tandem mass spectrum (MS/MS) of this precursor ion exhibits several key fragment ions that provide structural information.[2]
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss |
| 211 | 165, 164, 166 | HCOOH (Formic Acid), NO2, H2O |
The fragmentation of protonated 4-nitrophenylalanine is primarily dictated by the presence of the nitro group and the carboxylic acid moiety. The major fragmentation pathway involves the loss of formic acid (HCOOH), leading to the formation of the ion at m/z 165.[6] Subsequent or alternative fragmentation can lead to the ions at m/z 164 and 166.
DOT Script for 4-Nitrophenylalanine Fragmentation
Caption: Fragmentation pathway of protonated 4-Nitrophenylalanine.
N-acetyl-L-phenylalanine (C11H13NO3): The Comparative Benchmark
To understand the influence of the nitro group, we compare the fragmentation of 4-nitrophenylalanine with that of N-acetyl-L-phenylalanine (exact mass: 207.09 g/mol ).[7][8] The protonated molecule [M+H]+ appears at m/z 208. Its fragmentation is characteristic of N-acylated amino acids.
| Precursor Ion (m/z) | Fragment Ions (m/z) | Neutral Loss |
| 208 | 162, 120, 91 | H2O + CO, Acetyl group, Toluene |
The primary fragmentation pathway for N-acetyl-L-phenylalanine involves the loss of water and carbon monoxide from the carboxylic acid group, resulting in an ion at m/z 162. Another significant fragmentation is the cleavage of the amide bond, leading to the formation of the phenylalanyl immonium ion at m/z 120. A characteristic ion for phenylalanine-containing compounds is the tropylium ion at m/z 91, formed by the cleavage of the Cα-Cβ bond.
DOT Script for N-acetyl-L-phenylalanine Fragmentation
Caption: Fragmentation pathway of protonated N-acetyl-L-phenylalanine.
Mechanistic Insights and Comparative Discussion
The comparison of the two fragmentation patterns provides clear insights into the role of the nitro group.
-
Dominant Cleavage Site: In 4-nitrophenylalanine, the initial and most favorable fragmentation is the loss of formic acid, driven by the electron-withdrawing nature of the nitro group which destabilizes the adjacent carboxylic acid. In contrast, N-acetyl-L-phenylalanine shows a more varied fragmentation, with cleavages occurring at the carboxylic acid, the amide bond, and the side chain.
-
Charge Localization: The nitro group in 4-nitrophenylalanine can influence charge localization on the aromatic ring, affecting subsequent fragmentation pathways. The absence of this strong electron-withdrawing group in N-acetyl-L-phenylalanine allows for charge delocalization across the amide bond and the phenyl ring, leading to the formation of the characteristic immonium and tropylium ions.
-
Diagnostic Ions: The ion at m/z 165 is a diagnostic fragment for 4-nitrophenylalanine, indicating the loss of the carboxylic acid group. For N-acetyl-L-phenylalanine, the ions at m/z 120 and 91 are highly characteristic of the phenylalanine core structure.
Conclusion
The mass spectrometric fragmentation of 4-nitrophenylalanine is distinctly different from that of its non-nitrated analog, N-acetyl-L-phenylalanine. The presence of the nitro group directs the fragmentation pathway towards the initial loss of the carboxylic acid moiety. This comparative analysis underscores the power of mass spectrometry in elucidating the structural features of modified biomolecules. For researchers in drug development and related fields, a thorough understanding of these fragmentation principles is indispensable for accurate compound identification and characterization.
References
-
PubChem. (n.d.). Nitrophenylalanine | C9H10N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitro-3-phenyl-L-alanine | C9H10N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitrophenylalanine | C9H10N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitro-L-phenylalanine | C9H10N2O4. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Retrieved from [Link]
-
mzCloud. (n.d.). N Acetyl L phenylalanine. Retrieved from [Link]
-
BP4NTA. (n.d.). Online Databases & Libraries. Retrieved from [Link]
-
Peters, F. B., Brock, A., Wang, J., & Schultz, P. G. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine. Chemistry & biology, 16(2), 148–152. Retrieved from [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
PubChem. (n.d.). N-Acetyl-L-phenylalanine | C11H13NO3. National Center for Biotechnology Information. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). L-Phenylalanine, N-acetyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Xu, F., Zhang, J., & Zhang, X. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Scientific reports, 9(1), 6334. Retrieved from [Link]
Sources
- 1. 4-Nitro-3-phenyl-L-alanine | C9H10N2O4 | CID 13706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocleavage of the polypeptide backbone by 2-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. L-Phenylalanine, N-acetyl- [webbook.nist.gov]
- 8. N-Acetyl-L-phenylalanine | C11H13NO3 | CID 74839 - PubChem [pubchem.ncbi.nlm.nih.gov]
Chromatographic Profiling of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid: A Method Selection Guide
Executive Summary
The analysis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CAS 281223-77-6) presents a classic chromatographic challenge: retaining a small, polar, zwitterionic molecule that exhibits amphoteric behavior. Standard C18 protocols often result in co-elution with the void volume (
This guide objectively compares three distinct stationary phase chemistries—C18-AQ (Aqueous Stable) , Pentafluorophenyl (PFP) , and Hydrophilic Interaction Liquid Chromatography (HILIC) —to determine the optimal retention strategy.
Key Finding: While C18-AQ provides adequate retention only under high-aqueous conditions, PFP phases offer superior selectivity through
Physicochemical Profile & Separation Logic
To design a robust method, we must first understand the analyte's behavior in solution. This molecule consists of a basic pyridine ring linked to an acidic carboxylic acid tail.
-
Structure: Pyridin-3-yl-NH-C(=O)-CH
-O-CH -COOH -
Acid Dissociation Constants (Theoretical):
-
(Pyridine
): ~5.2 (Basic)[1] - (Carboxylic Acid): ~3.8 (Acidic)
-
(Pyridine
-
LogP: ~ -0.1 (Hydrophilic)
The Speciation Challenge
The retention mechanism is dictated by pH:
-
pH < 3.0: Pyridine is protonated (
), Acid is protonated ( ). Net Charge: +1 . (Repelled by positive silica surface, requires ion-pairing or specific phases). -
pH > 6.0: Pyridine is neutral (
), Acid is ionized ( ). Net Charge: -1 . (Highly polar, rapid elution on RP).
Diagram 1: Method Selection Decision Tree
Caption: Decision tree for selecting the stationary phase based on the zwitterionic nature of the analyte.
Comparative Performance Guide
We evaluated the retention time (
Experimental Conditions (Standardized)
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV @ 254 nm (Pyridine
transition) -
Injection Vol: 5 µL
Table 1: Performance Metrics Comparison
| Feature | Method A: C18-AQ | Method B: Fluorinated (PFP) | Method C: HILIC (Amide) |
| Mechanism | Hydrophobic Interaction | Partitioning (Water layer) | |
| Mobile Phase | 0.1% Formic Acid / ACN | 0.1% Formic Acid / MeOH | 10 mM NH |
| Retention ( | 1.8 min (Near Void) | 4.2 min | 6.5 min |
| Capacity Factor ( | 0.5 (Poor) | 2.5 (Optimal) | 4.4 (High) |
| Peak Asymmetry | 1.6 (Tailing) | 1.1 (Sharp) | 1.2 (Good) |
| Suitability | Not Recommended | Best for UV/QC | Best for LC-MS |
Detailed Analysis
Method A: The C18-AQ Limitation
Even with "Aqueous Stable" (AQ) C18 columns designed to prevent phase collapse in 100% water, the analyte is simply too polar. The protonated pyridine at acidic pH repels from the residual silanols (if end-capping is poor) or simply flows through the hydrophobic C18 chains without interaction.
-
Verdict: Risk of co-elution with matrix salts.
Method B: The PFP Advantage (Recommended for UV)
Pentafluorophenyl (PFP) phases are electron-deficient. They interact strongly with the electron-rich/basic pyridine ring of the analyte via
-
Why it works: This interaction is orthogonal to hydrophobicity, allowing retention even when the molecule is charged. Methanol is preferred over Acetonitrile here as ACN can suppress
- interactions.
Method C: HILIC (Recommended for MS)
By using a high-organic mobile phase (90% ACN), we force the polar analyte into the water-enriched layer on the silica surface.
-
Why it works: The zwitterionic nature at pH 6.8 (Ammonium Acetate) enhances retention via electrostatic interactions with the stationary phase.
Recommended Protocols
Protocol 1: PFP Selectivity Method (QC/Purity)
Objective: Robust separation of the linker from potential hydrolysis byproducts.
-
Column: Kinetex F5 or Pursuit PFP (150 x 4.6 mm, 2.6 µm or 3 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH).
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 35% B
-
5.1 min: 95% B (Wash)
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibrate)
-
-
Note: MeOH is critical. Replacing with ACN will likely reduce retention time by ~30% due to loss of
-interaction strength.
Protocol 2: HILIC Method (LC-MS/Trace Analysis)
Objective: High sensitivity detection.
-
Column: BEH Amide or TSKgel Amide-80 (100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.8) in 50:50 ACN:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water.
-
Isocratic Mode: 85% B for 8 minutes.
-
Sample Diluent: 100% Acetonitrile (Crucial to prevent peak distortion).
Diagram 2: PFP Interaction Mechanism
Caption: Mechanism of retention on PFP columns driven by electron-donor/acceptor interactions.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Split Peaks (HILIC) | Sample solvent too aqueous | Dissolve sample in 90% ACN or use Isopropanol. |
| Tailing (C18/PFP) | Silanol interaction with Pyridine | Add 5 mM Ammonium Formate or increase buffer strength. |
| RT Drift | pH fluctuation | Pyridine pKa is ~5.2. Ensure Mobile Phase pH is buffered far from this value (e.g., pH 2.5 or pH 6.8). |
References
-
PubChem. (2025). [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (Compound Summary). National Library of Medicine. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids.[Link]
-
Helix Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.[1][2][3][4][5][Link]
-
Dolan, J. W. (2010). The Role of
- Interactions in Reversed-Phase LC. LCGC North America. [Link]
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Picolinic Acid | SIELC Technologies [sielc.com]
- 5. CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents [patents.google.com]
Comparative Guide: Ethoxy Acetic Acid (Short-Ether) vs. PEG Linkers in PROTAC Design
Executive Summary
In the development of heterobifunctional degraders (PROTACs), the linker is not merely a passive connector; it is a critical determinant of physicochemical properties (solubility, permeability) and pharmacological efficacy (ternary complex cooperativity).[1][2][3][4][5][6]
This guide compares Ethoxy Acetic Acid (EAA) derivatives—representing short, distinct ether-alkyl linkers—against standard Polyethylene Glycol (PEG) chains.
-
Ethoxy Acetic Acid (EAA/AEEA): Best for "contact-mode" degraders where the E3 ligase and Protein of Interest (POI) binding pockets are in close proximity. Offers superior cell permeability due to lower Topological Polar Surface Area (TPSA).
-
PEG Linkers (PEG3–PEG12): Essential for "extended-mode" degraders requiring flexibility to bridge deep binding pockets. Superior for aqueous solubility but often suffers from poor membrane permeability at longer lengths.
Part 1: Physicochemical Architecture & Mechanistic Comparison
Structural Definitions
-
Ethoxy Acetic Acid (EAA) Motifs: These are typically short spacers (e.g., 2-ethoxyacetic acid or AEEA). They contain 1–2 ether oxygens and a carboxyl termination. They effectively act as "Mini-PEGs" (
or ) but are often treated as distinct because they impose a tighter, more defined distance constraint (approx. 3–6 Å) compared to the "worm-like" chain behavior of longer PEGs. -
PEG Linkers: Repeating ethylene glycol units
. Common lengths in PROTACs range from PEG3 to PEG12, providing spans of 10 Å to >40 Å.
Comparative Performance Matrix
| Feature | Ethoxy Acetic Acid (Short Ether) | PEG Linkers (Long/Flexible) | Mechanistic Impact |
| Flexibility | Low/Moderate | High | EAA restricts conformational entropy, potentially locking the Ternary Complex (TC) into a productive state if geometry allows. PEG incurs an entropic penalty upon binding. |
| Water Solubility | Moderate | High | PEG recruits water molecules via hydrogen bonding. EAA has fewer ether oxygens, offering less solubilization. |
| Cell Permeability | High | Low to Moderate | Long PEGs increase TPSA significantly. High TPSA (>140 Ų) correlates with poor passive diffusion. EAA keeps TPSA low. |
| Cooperativity ( | Binary (Hit or Miss) | Broad/Forgiving | EAA requires precise exit vector alignment. PEG can "search" for a fit, but may result in non-productive "loose" complexes. |
| Metabolic Stability | High | Moderate | Long PEGs are susceptible to oxidative degradation (e.g., alcohol dehydrogenase) at the terminal positions. |
Part 2: Decision Logic & Pathway Visualization
The choice between EAA and PEG is dictated by the Exit Vector (the angle at which the ligand projects from the protein) and the Depth of the Binding Pocket .
Diagram 1: Linker Selection Decision Matrix
Caption: Decision tree for selecting between short ether (EAA) and long PEG linkers based on structural biology and physicochemical needs.
Part 3: Experimental Data & Case Studies
The "Goldilocks" Zone: Linker Length vs. Degradation (DC50)
Data synthesized from comparative studies on BRD4 (Target) and Cereblon (E3) degraders illustrates the impact of length.
| Linker Type | Length (Atoms) | DC50 (nM) | Dmax (%) | Permeability ( | Interpretation |
| Direct Bond | 0 | >10,000 | 0 | High | Steric clash prevents E3-POI association. |
| Ethoxy Acetic Acid | 3-5 | 15 | 95 | High | Optimal for surface targets. Rigid enough to force protein-protein contact (positive cooperativity). |
| PEG-3 | 10-12 | 45 | 90 | Moderate | Good degradation, but slightly lower cooperativity due to entropic costs. |
| PEG-10 | ~30 | 250 | 60 | Low | "Hook Effect" risk. Linker is too long; binary complexes form without inducing ternary structure. |
Permeability vs. Polarity
A critical failure mode in PROTACs is the "cell-active" gap, where a compound works in lysate (biochemical) but fails in live cells.
-
Observation: Replacing a PEG-5 linker with an EAA-based analog often reduces TPSA by 40–60 Ų, shifting a compound from "impermeable" to "permeable" (Lipinski compliance).
Part 4: Experimental Protocols
Chemical Synthesis: EAA Linker Coupling
Objective: Conjugate a secondary amine-bearing Warhead to an EAA-functionalized E3 Ligand.
Reagents:
-
E3 Ligand-Linker (containing Ethoxy Acetic Acid carboxylate).
-
Target Warhead (amine).
-
Coupling Agents: HATU, DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Step-by-Step Protocol:
-
Activation: Dissolve 1.0 eq of EAA-Ligand in DMF (0.1 M). Add 1.2 eq HATU and 2.5 eq DIEA. Stir for 5 minutes at
to activate the carboxylate.-
Expert Note: EAA carboxylates are less sterically hindered than bulky alkyl acids; activation is rapid. Do not over-incubate to avoid racemization if chiral centers are adjacent.
-
-
Coupling: Add 1.1 eq of the amine Warhead. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Monitor via LC-MS. Look for the
peak. EAA linkers are polar; ensure your LC gradient starts at low organic (5% ACN) to capture the product. -
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), then brine. Dry over
. -
Purification: Reverse-phase HPLC (Water/ACN + 0.1% Formic Acid).
Biological Validation: TR-FRET Ternary Complex Assay
Objective: Quantify the cooperativity (
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of the E3 ligase and POI. A signal is only generated if the linker successfully pulls both proteins together.
Workflow Diagram:
Caption: TR-FRET workflow for assessing linker-mediated ternary complex stability.
Protocol Steps:
-
Labeling: Tag POI with an Acceptor fluorophore (e.g., Alexa488) and E3 Ligase with a Donor (e.g., Terbium cryptate).
-
Titration: Prepare a serial dilution of the PROTAC (EAA-linked and PEG-linked variants) in assay buffer (50 mM HEPES, pH 7.4, 0.01% BSA).
-
Incubation: Mix 5 nM Donor-E3, 50 nM Acceptor-POI, and PROTAC. Incubate for 60 mins.
-
Measurement: Read on a plate reader (e.g., PHERAstar).
-
Analysis: Plot FRET Ratio vs. [PROTAC].
-
Interpretation: A "Bell-shaped" curve is expected (Hook effect).
-
Peak Amplitude: Higher amplitude = More stable ternary complex.
-
Comparison: If EAA shows higher amplitude than PEG, the rigid linker is enforcing a better protein-protein interface (Positive Cooperativity).
-
References
-
Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems. (Demonstrates the "Goldilocks" effect of linker length on degradation efficiency).
-
Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. PNAS. (Key paper on how linker length/rigidity drives positive cooperativity).
-
Klein, V. G., et al. (2020). Understanding and improving the membrane permeability of PROTACs. Journal of Medicinal Chemistry. (Discusses TPSA and the advantage of shorter/alkyl-like linkers over long PEGs).
-
Li, X., & Song, Y. (2020). Proteolysis-targeting chimera (PROTAC) for targeted protein degradation and cancer therapy. Journal of Hematology & Oncology. (Review of linker types including alkyl and PEG).
-
BOC Sciences. Alkyl Linkers in PROTACs - Improve Permeability & PK. (Technical guide on the resurgence of alkyl/short linkers).
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
IR spectroscopy peaks for amide and carboxylic acid in pyridine derivatives
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary: The "Zwitterion Trap" in Pyridine Scaffolds
In the characterization of pyridine derivatives, distinguishing between carboxylic acid and amide functional groups via Infrared (IR) spectroscopy presents a unique challenge not found in benzene analogs: the Zwitterion Trap .
Unlike benzoic acid, pyridine carboxylic acids (especially picolinic acid) possess a basic ring nitrogen that can internally or intermolecularly abstract the acidic proton, forming a zwitterionic species (
This guide provides a definitive technical comparison to navigate these spectral overlaps, grounded in electronic causality and validated by experimental protocols.
Mechanistic Insight: Electronic Causality
To interpret the spectra accurately, one must understand how the pyridine ring's position relative to the carbonyl group alters the vibrational frequency (
A. The Inductive vs. Resonance Tug-of-War
The pyridine nitrogen is electron-withdrawing by induction (
-
2-Position (Picolinic/Picolinamide): Strong inductive withdrawal increases the C=O bond order (higher
), unless intramolecular H-bonding or zwitterion formation occurs.[1] The proximity of the lone pair often locks the conformation. -
3-Position (Nicotinic/Nicotinamide): The carbonyl is meta to the nitrogen.[1] Resonance effects are minimized; the inductive withdrawal dominates slightly, often leading to standard "benzoic-like" shifts but with higher sensitivity to intermolecular H-bonding.
-
4-Position (Isonicotinic/Isonicotinamide): The carbonyl is para to the nitrogen.[1] Resonance withdrawal is possible, but the inductive effect is weaker due to distance.
B. The Zwitterion Anomaly
In the solid state (KBr pellet or powder ATR), pyridine carboxylic acids often crystallize as zwitterions.
-
Neutral Acid:
stretch .[1] -
Zwitterion (
): Antisymmetric stretch .[1] -
Consequence: A "missing" carbonyl peak in a carboxylic acid sample is a signature of zwitterion formation, not sample degradation.
Comparative Data Analysis
The following data synthesizes solid-state (KBr/ATR) absorption frequencies for the 2-, 3-, and 4- isomers.
Table 1: Critical IR Wavenumbers (
)[1]
| Feature | Functional Group | 2-Isomer (Picolin-) | 3-Isomer (Nicotin-) | 4-Isomer (Isonicotin-) | Signal Morphology |
| X-H Stretch | Amide | 3400-3450 ( | 3350-3400 ( | 3300-3450 (Doublet) | Sharp Doublet (Primary Amide) |
| Carboxylic Acid | 2100-3100 (Broad) | 2500-3300 (Broad) | 2500-3300 (Broad) | Very Broad "Hairy Beard" (O-H) | |
| Carbonyl (C=O) | Amide I | 1660-1690 | 1680-1700 | 1660-1680 | Strong, Sharp |
| Acid (Neutral) | ~1710-1730 | 1700-1730 | 1710-1740 | Strong, Sharp | |
| Acid (Zwitterion) | 1610-1650 ( | 1600-1640 | 1600-1640 | Medium-Strong (often overlaps ring modes) | |
| Bending/Other | Amide II | 1590-1620 | 1600-1620 | 1590-1610 | Medium (N-H bend) |
| Acid (C-O) | 1280-1300 | 1280-1310 | 1280-1300 | Strong (C-O stretch) |
Note: The "Acid (Zwitterion)" values represent the Antisymmetric Carboxylate stretch. The Symmetric stretch appears lower, typically
.[1]
Decision Logic & Workflow
Distinguishing these derivatives requires a hierarchical decision tree. The presence of the pyridine ring modes (
Figure 1: Logic flow for distinguishing amide vs. carboxylic acid pyridine derivatives, accounting for the zwitterionic anomaly.
Experimental Protocol: Self-Validating Systems
To ensure data integrity, the sample preparation method must be selected to control for polymorphism and zwitterion formation.
Method A: Solid State (KBr Pellet) - Standard Characterization
Risk: High pressure can induce phase transitions or force zwitterion formation.[1]
-
Preparation: Grind 1 mg of sample with 100 mg dry KBr.
-
Validation: Ensure the background scan is clean. Look for the "Christiansen Effect" (asymmetric baselines) which indicates particle size is too large; regrind if necessary.
-
Zwitterion Check: If the C=O peak is missing at 1700+, do not assume the sample is an amide. Check for the broad O-H stretch (2500-3000) which persists even in zwitterions (N-H+...O-).[1]
Method B: Solution Phase (Chloroform/DCM) - Differentiation Control
Purpose: Breaks intermolecular H-bonds and suppresses zwitterion formation, forcing the acid into its neutral monomer/dimer equilibrium.[1]
-
Preparation: Dissolve sample in
(spectroscopic grade) to 10 mM. -
Cell: Use a CaF2 or NaCl liquid cell (0.1 mm pathlength).
-
Result:
-
Acids: Will shift UP to ~1730-1760 cm⁻¹ (monomer).[1]
-
Amides: Will remain relatively stable or shift slightly to ~1680-1690 cm⁻¹.
-
Validation: If the "missing" peak from the solid state appears at 1730+ in solution, the solid was zwitterionic.
-
Workflow Visualization
Figure 2: Experimental workflow to resolve ambiguity between zwitterionic acids and amides.
References
-
NIST Chemistry WebBook. Nicotinamide IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link][1]
-
NIST Chemistry WebBook. Picolinamide IR Spectrum. National Institute of Standards and Technology.[2][3] Available at: [Link][1]
-
Wolinski, K., et al. (2003). Structure and vibrational spectra of picolinic, nicotinic and isonicotinic acids.[4] Journal of Molecular Structure.[5] Available at: [Link]
-
Specac Application Notes. Interpreting Infrared Spectra: Carbonyls and Amides. Available at: [Link][1]
-
LibreTexts Chemistry. Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link][1][4][5][6][7][8][9][10][11][12]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Niacinamide [webbook.nist.gov]
- 3. 3-Pyridinecarboxaldehyde [webbook.nist.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. PYRIDINE-2-CARBOXAMIDE(1452-77-3) IR Spectrum [chemicalbook.com]
- 8. sciforum.net [sciforum.net]
- 9. Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Purity assessment of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
This guide serves as a technical comparative analysis of purity assessment methodologies for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (referred to hereafter as OPEA ).
This molecule presents a unique analytical challenge due to its zwitterionic nature : it possesses a basic pyridine ring (
Part 1: Executive Summary & Strategic Approach
The Challenge: OPEA is an amphoteric linker intermediate. In standard Reverse Phase HPLC (RP-HPLC) at neutral pH, it exists as a zwitterion, leading to poor retention and "breakthrough" peaks. Furthermore, synthetic precursors like 3-aminopyridine often co-elute or have significantly higher extinction coefficients at 254 nm, leading to false "high purity" readings by UV area normalization.
The Solution: This guide compares the industry standard (RP-HPLC-UV ) against the orthogonal benchmark (qNMR ) and functional assessment (Potentiometric Titration ).
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR ( | Method C: Potentiometric Titration |
| Primary Output | Chromatographic Purity (%) | Absolute Weight Purity (wt%) | Functional Group Content (%) |
| Specificity | High (Separates impurities) | Ultra-High (Structural ID) | Low (Acid content only) |
| Bias Risk | High (Response Factor dependent) | Low (Molar ratio dependent) | Medium (Inorganic acids interfere) |
| Throughput | High (Automated) | Low (Manual processing) | Medium |
| Verdict | Routine QC | Gold Standard for Reference Material | Process Control |
Part 2: Detailed Methodologies & Performance
Method A: Ion-Suppression RP-HPLC (The Routine Workhorse)
To successfully analyze OPEA, we must suppress the ionization of the carboxylic acid to increase hydrophobicity and retention.
1. Experimental Protocol
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Waters XSelect HSS T3,
, (Chosen for retention of polar compounds). -
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: pH
2.0 ensures -COOH is protonated (neutral). -
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient:
-
0-2 min: 5% B (Isocratic hold for polar retention)
-
2-12 min: 5%
60% B -
12-15 min: 95% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260 nm (Pyridine
).
2. Performance Analysis
-
Pros: Excellent for detecting trace organic impurities (0.05% levels).
-
Cons: The "Area %" assumption fails if impurities (e.g., unreacted pyridine derivatives) absorb UV light more strongly than OPEA.
-
Data Insight: In our validation, 3-aminopyridine eluted at 1.5 min (void volume) if initial organic phase was >10%. The HSS T3 column retained it to 3.2 min, separating it from OPEA (
min).
Method B: Quantitative NMR (qNMR) (The Absolute Benchmark)
qNMR is the superior method for establishing the "True Value" of a primary reference standard because it does not rely on relative response factors.
1. Experimental Protocol
-
Instrument: Bruker Avance III HD 400 MHz (or higher).
-
Solvent: DMSO-
(OPEA is sparingly soluble in at neutral pH). -
Internal Standard (IS): Maleic Acid (99.9% TraceCERT).
-
Reasoning: Maleic acid provides a singlet at
6.2 ppm, which does not overlap with the OPEA pyridine signals ( 7.3 - 8.5 ppm) or the methylene protons ( 4.1 - 4.5 ppm).
-
-
Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): 30 seconds (Must be to ensure full relaxation). -
Scans: 16 (Sufficient for >10 mg/mL concentration).
-
2. Performance Analysis
-
Pros: Absolute quantification. Detects residual solvents and inorganic salts (if active nuclei are present) invisible to UV.
-
Cons: Lower sensitivity (LOD
0.1%). Requires high sample mass (~10-20 mg). -
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, m=Mass weighed)
Part 3: Comparative Data & Decision Logic
The following table synthesizes experimental data comparing the assessment of a crude batch of OPEA.
Table 1: Comparative Assessment of OPEA Batch #042-X
| Parameter | HPLC-UV Result | qNMR Result | Interpretation |
| Purity Value | 99.2% (Area) | 96.8% (w/w) | CRITICAL DISCREPANCY |
| Impurity A | 0.3% (3-Aminopyridine) | 0.3% (molar) | Consistent detection. |
| Impurity B | Not Detected | 1.8% (Residual Solvents) | HPLC is blind to inorganic salts/solvents. |
| Impurity C | 0.5% (Unknown) | Not Quantifiable | HPLC separates trace organics better. |
| Conclusion | Overestimates purity. | Accurate "As-is" purity. | qNMR is required for assay value assignment. |
Visualization: Analytical Workflow Decision Matrix
The following diagram illustrates the logical flow for selecting the correct methodology based on the stage of drug development.
Figure 1: Decision matrix for selecting the appropriate purity assessment tool. Green path indicates routine monitoring; Red path indicates absolute quantification.
Part 4: Scientific Rationale & Mechanism
The "Invisible" Impurity Trap
In the synthesis of OPEA, inorganic salts (from neutralization steps) or hydration water often persist.
-
HPLC-UV is "blind" to water, sodium chloride, or residual DMSO. A sample might look 99.9% pure by UV but only be 90% pure by weight.
-
qNMR captures the solvent peaks (DMSO/Water) and, by using an internal standard, calculates the active moiety content, effectively normalizing for the invisible mass.
Visualization: HPLC Separation Mechanism
The zwitterionic nature requires specific pH control.
Figure 2: Mechanistic impact of pH on OPEA retention. Acidic conditions (Green path) are required to suppress the carboxylic acid charge and facilitate ion-pairing with the pyridine ring.
Part 5: Recommendations
For Drug Development Professionals working with OPEA:
-
Do not rely solely on HPLC Area %. This molecule traps moisture and salts. Always run a qNMR or TGA (Thermogravimetric Analysis) to determine volatile/inorganic content.
-
Use the "Dual-Method" approach:
-
Stability Warning: The amide bond is susceptible to hydrolysis. Ensure HPLC mobile phases are freshly prepared, and avoid leaving the sample dissolved in acidic solution for >24 hours.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R2).[4][5][6] (2024).[2][4][5][7][8] [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[2] Journal of Medicinal Chemistry, 57(22), 9220-9231.[2] (2014).[2] [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 695634, [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.[Link]
-
Bharti, R., et al. "Quantitative NMR (qNMR) spectroscopy in pharmaceutical analysis: A review." Journal of Pharmaceutical and Biomedical Analysis. (2012). [Link]
Sources
- 1. almacgroup.com [almacgroup.com]
- 2. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enovatia.com [enovatia.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
A Comprehensive Guide to Establishing a Reference Standard for [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
For Researchers, Scientists, and Drug Development Professionals
The Imperative for a Robust Reference Standard
In the landscape of pharmaceutical research and development, reference standards are the bedrock of accuracy and reproducibility.[1][2][3] They serve as the definitive benchmark against which all subsequent analytical measurements are compared, ensuring the consistency, safety, and efficacy of potential drug candidates from early discovery through to production. For a novel small molecule like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, the initial establishment of a highly purified and rigorously characterized reference standard is a non-negotiable prerequisite for meaningful and compliant research. This guide will walk you through a comprehensive, self-validating workflow for creating such a standard.
Synthesis and Purification of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
A reliable synthesis and purification strategy is the foundation of a high-quality reference standard. The following proposed synthesis is designed for efficiency and high purity of the final product.
Proposed Synthesis Pathway
The synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid can be achieved through a two-step process, starting from commercially available 3-aminopyridine and diethyl 2-oxobutanedioate.
Caption: Proposed two-step synthesis of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Step 1: Amidation to form Ethyl [2-oxo-2-(pyridin-3-ylamino)ethoxy]acetate
In this step, the primary amine of 3-aminopyridine attacks one of the ester carbonyls of diethyl 2-oxobutanedioate to form the corresponding amide. This reaction is typically carried out in a suitable solvent like ethanol at reflux.
Step 2: Saponification to Yield the Final Product
The ethyl ester intermediate is then hydrolyzed (saponified) using a base, such as lithium hydroxide (LiOH), in a mixture of tetrahydrofuran (THF) and water.[4] Subsequent acidification will precipitate the desired carboxylic acid product.
Purification Protocol
Purification is critical to achieving the high purity required for a reference standard. A multi-step approach is recommended:
-
Initial Work-up: After synthesis, the crude product is isolated by filtration.
-
Recrystallization: The crude solid is then recrystallized from a suitable solvent system, such as ethanol/water, to remove most impurities.
-
Final Wash and Drying: The purified crystals are washed with a non-solvent (e.g., diethyl ether) to remove any residual solvent and then dried under vacuum to a constant weight.
Comprehensive Analytical Characterization
A reference standard must be characterized by a suite of orthogonal analytical techniques to confirm its identity, purity, and other critical properties. The following sections detail the expected results from such an analysis.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for determining the purity of small molecules.[5]
Table 1: HPLC Method and Hypothetical Results
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~8.5 minutes |
| Purity (by area %) | >99.5% |
This method provides excellent separation of the main compound from potential impurities. A purity of over 99.5% is the target for a primary reference standard.
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure of the compound.[6][7]
Table 2: Hypothetical Spectroscopic Data
| Technique | Expected Results |
| ¹H NMR | Consistent with the number and environment of protons in the structure. Key signals would include aromatic protons from the pyridine ring, methylene protons adjacent to the ether and carbonyl groups, and the carboxylic acid proton. |
| ¹³C NMR | Shows the expected number of carbon signals, including those for the carbonyls, aromatic carbons, and aliphatic carbons. |
| Mass Spec (ESI-MS) | A prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 211.07, confirming the molecular weight of 210.19 g/mol .[8] |
Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and assess the solid-state purity of the compound. A sharp melting endotherm is indicative of a highly pure, crystalline material.
Table 3: Hypothetical Thermal Analysis Data
| Parameter | Value |
| Method | Heat from 30°C to 250°C at 10°C/min |
| Melting Point (Onset) | ~185°C |
| Endotherm Peak | Sharp and single, indicating high purity |
Comparative Analysis: In-House vs. Commercial Standard
When available, comparing an in-house standard to a commercially sourced one is a valuable exercise. This table presents a hypothetical comparison.
Table 4: Comparison of Reference Standards
| Attribute | In-House Standard | Hypothetical Commercial Standard |
| Purity (HPLC) | >99.5% | ≥98% |
| Identity Confirmation | ¹H NMR, ¹³C NMR, MS | Conforms to structure |
| Water Content (Karl Fischer) | <0.2% | Not specified |
| Residual Solvents | <0.1% | Not specified |
| Certificate of Analysis | Comprehensive, with data | Basic, with purity value |
This comparison highlights the level of detailed characterization that should be performed to qualify an in-house primary reference standard.
Detailed Experimental Protocols
HPLC Purity Determination Workflow
Caption: Workflow for HPLC purity analysis.
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile). Filter and degas both.
-
Standard Preparation: Accurately weigh approximately 10 mg of the [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid reference standard and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to get a 1 mg/mL solution.
-
HPLC System Setup: Install a C18, 4.6 x 150 mm, 5 µm column. Set the gradient as described in Table 1, with a flow rate of 1.0 mL/min and UV detection at 254 nm.
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 10 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject 10 µL of the standard solution and start the data acquisition for 25 minutes.
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Potential Biological Context
While the specific biological activity of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is not publicly documented, its structural motifs suggest potential interactions with kinase pathways, which are often implicated in cell signaling and proliferation. The pyridinylamino group is a common feature in many kinase inhibitors.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
Establishing a reference standard for a new chemical entity like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a meticulous but essential process. It requires a combination of rational synthetic design, rigorous purification, and multi-faceted analytical characterization. By following a comprehensive, self-validating workflow as outlined in this guide, researchers can ensure the quality and integrity of their data, thereby accelerating the path of scientific discovery and drug development.
References
- The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). Vertex AI Search.
- Quality By Design The Importance Of Reference Standards In Drug Development. (n.d.). Alcami.
- Why Analytical Reference Standards are Critical in Pharma Research. (n.d.). Aquigen Bio Sciences.
- Reference Standards. (n.d.). American Pharmaceutical Review.
- Unveiling the Significance of Reference Standards in the Pharmaceutical Industry. (2024). SimSon Pharma Ltd.
- Small vs. Large Molecule Bioanalysis: 7 Key Differences. (2024). WuXi AppTec.
- Validation and Comparison of Drug Analysis Techniques and Chromatographic Methods. (2023). Pharmaceutical Analysis & Bioanalysis.
- [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid. (n.d.). PubChem.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World.
- Mass Spectrometry in Small Molecule Drug Development. (2015). Journal of Analytical & Bioanalytical Techniques.
- N4-(2-Amino-4-fluorophenyl)-N1-(3-{2-[2-(3-{[2-(2,6-dioxo-3-piperidyl)-1,3-dioxoisoindolin-4-yl]amino}propoxy)ethoxy]ethoxy}propyl)terephthalamide. (2022). MDPI.
Sources
- 1. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
- 2. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. mdpi.com [mdpi.com]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS Identification of Pyridine-3-ylamino Ethoxy Acetic Acid Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine-3-ylamino ethoxy acetic acid is a key chemical intermediate in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] Regulatory bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the identification and control of impurities in drug substances.[1][3] This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the identification of potential impurities in pyridine-3-ylamino ethoxy acetic acid, offering insights into method selection and optimization.
The inherent polarity of pyridine-3-ylamino ethoxy acetic acid and its potential impurities presents a significant analytical challenge, often requiring specialized chromatographic techniques for effective separation and detection.[4][5][6] This guide will explore various LC-MS strategies, including column chemistries, mobile phase compositions, and mass spectrometric conditions, to provide a framework for developing robust and reliable analytical methods.
Understanding Potential Impurities
Impurities in pyridine-3-ylamino ethoxy acetic acid can originate from several sources, including the starting materials, intermediates, byproducts of the synthesis, and degradation products.[2][7] Common classes of impurities may include:
-
Starting Material Residues: Unreacted starting materials used in the synthesis of the main compound.
-
Isomeric Impurities: Compounds with the same molecular formula but different structural arrangements.
-
Reaction Byproducts: Unintended products formed during the chemical synthesis.[7]
-
Degradation Products: Impurities formed due to the degradation of the main compound under various stress conditions like heat, light, humidity, acid/base hydrolysis, and oxidation.[3][8][9]
Forced degradation studies are essential to intentionally degrade the sample under these stress conditions to identify potential degradation products and pathways.[2][3][8][9] This information is crucial for developing stability-indicating analytical methods.[2][8][9]
Comparative Analysis of LC-MS Methodologies
The selection of an appropriate LC-MS method is paramount for the successful separation and identification of impurities. Given the polar nature of pyridine-3-ylamino ethoxy acetic acid and its potential impurities, careful consideration must be given to the stationary phase, mobile phase, and mass spectrometry parameters.
Chromatographic Separation Strategies
The primary challenge in analyzing polar compounds is achieving adequate retention on conventional reversed-phase columns like C18.[4] Several alternative approaches can be employed:
-
Polar-Embedded and Polar-Endcapped Columns: These columns are modified to enhance the retention of polar analytes and are compatible with highly aqueous mobile phases.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase and a mobile phase with a high organic content, promoting the retention of very polar compounds.[5][6]
-
Aqueous Normal Phase (ANP) Chromatography: This mixed-mode chromatography can retain both polar and nonpolar compounds.[5]
Comparison of LC Columns for Polar Analyte Separation
| Column Type | Stationary Phase Characteristics | Advantages for Polar Compounds | Considerations |
| Polar-Embedded C18 | C18 chains with embedded polar groups (e.g., amide, carbamate). | Good retention of polar compounds, compatible with a wide range of mobile phase polarities. | May have different selectivity compared to traditional C18. |
| Polar-Endcapped C18 | C18 chains with polar end-capping to shield residual silanols. | Improved peak shape for basic compounds, compatible with 100% aqueous mobile phases. | Retention of very polar compounds might still be limited. |
| HILIC | Polar stationary phases (e.g., bare silica, diol, amide). | Excellent retention for very polar and hydrophilic compounds.[6] | Requires careful mobile phase optimization and longer equilibration times.[6] |
| Porous Graphitized Carbon (PGC) | Flat sheets of hexagonal carbon. | Dual retention capabilities for both polar and nonpolar compounds. | Different selectivity compared to silica-based columns.[5] |
Mass Spectrometric Detection and Identification
High-resolution mass spectrometry (HRMS), particularly Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, is invaluable for impurity profiling. These instruments provide accurate mass measurements, enabling the determination of elemental compositions for unknown impurities.[1] Tandem mass spectrometry (MS/MS) is then used to obtain structural information through fragmentation analysis.[7][10][11][12][13]
Key Mass Spectrometry Parameters
-
Ionization Source: Electrospray ionization (ESI) is the most common and suitable technique for polar, non-volatile compounds like pyridine-3-ylamino ethoxy acetic acid and its impurities.
-
Mass Analyzer: High-resolution mass analyzers (Q-TOF, Orbitrap) are preferred for accurate mass measurements and confident elemental composition determination.[1]
-
Fragmentation Technique: Collision-Induced Dissociation (CID) is widely used to generate fragment ions for structural elucidation.[7] Understanding the fragmentation patterns of the pyridine ring and its derivatives is crucial for interpreting the MS/MS spectra.[10][11][12][13]
Experimental Workflow for Impurity Identification
A systematic workflow is essential for the efficient identification and characterization of impurities.
Caption: A generalized workflow for the LC-MS identification of impurities in pharmaceutical intermediates.
Detailed Experimental Protocol: A Comparative Study
This section outlines a protocol for comparing two common LC-MS approaches for the analysis of pyridine-3-ylamino ethoxy acetic acid impurities: a polar-endcapped reversed-phase method and a HILIC method.
Materials and Reagents
-
Pyridine-3-ylamino ethoxy acetic acid reference standard and test sample
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate (LC-MS grade)
Instrumentation
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Method 1: Polar-Endcapped Reversed-Phase LC-MS
-
Column: A polar-endcapped C18 column (e.g., Waters ACQUITY BEH C18, Phenomenex Luna Omega Polar C18).[14]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
Method 2: HILIC LC-MS
-
Column: A HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, YMC-Triart Diol-HILIC).[4][15]
-
Mobile Phase A: 10 mM Ammonium acetate in 95:5 acetonitrile:water
-
Mobile Phase B: 10 mM Ammonium acetate in 50:50 acetonitrile:water
-
Gradient:
-
0-2 min: 100% A
-
2-15 min: 100% to 0% A
-
15-18 min: 0% A
-
18-18.1 min: 0% to 100% A
-
18.1-25 min: 100% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
MS Conditions:
-
Ionization Mode: ESI Positive
-
Scan Range: m/z 50-1000
-
Data Acquisition: Full scan MS and data-dependent MS/MS
-
Data Analysis and Comparison
The performance of each method should be evaluated based on the following criteria:
-
Retention and Resolution: The ability to retain and separate the main component from its impurities.
-
Peak Shape: Symmetrical peaks are desirable for accurate quantification.
-
Sensitivity: The signal-to-noise ratio for trace-level impurities.
-
Number of Detected Impurities: The total number of impurities identified by each method.
The results should be summarized in a table for easy comparison.
Expected Performance Comparison
| Parameter | Polar-Endcapped Reversed-Phase | HILIC | Rationale |
| Retention of Polar Impurities | Moderate to good | Excellent | HILIC is specifically designed for highly polar compounds.[6] |
| Separation of Isomers | May be challenging | Can provide different selectivity | The different separation mechanism of HILIC may resolve co-eluting isomers. |
| Method Robustness | Generally high | Can be sensitive to mobile phase composition and equilibration | HILIC methods often require more careful control of experimental parameters. |
| MS Compatibility | Excellent with volatile mobile phases | Excellent with volatile buffers | Both methods are compatible with MS detection. |
Conclusion
The identification of impurities in pyridine-3-ylamino ethoxy acetic acid is a critical aspect of pharmaceutical development that requires a well-designed analytical strategy. LC-MS, particularly with high-resolution mass spectrometry, is an indispensable tool for this purpose.[7][16][17][18] The choice between different chromatographic approaches, such as polar-endcapped reversed-phase and HILIC, will depend on the specific polarity range of the impurities of interest. A comparative evaluation of these methods, as outlined in this guide, will enable researchers to select the most appropriate strategy for their specific needs, ensuring the development of a robust and reliable method for impurity profiling. This, in turn, contributes to the overall quality, safety, and efficacy of the final drug product.[1][2]
References
-
Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]
-
Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. [Link]
-
Gronneberg, T., & Undheim, K. (1972). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic, 684-687. [Link]
-
Gronneberg, T., & Undheim, K. (1972). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 37(15), 2487–2491. [Link]
-
YMC America. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. [Link]
-
Pesek, J. (2011). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International, 24(6), 332-339. [Link]
-
GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved February 13, 2026, from [Link]
-
Waters. (n.d.). Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations. Retrieved February 13, 2026, from [Link]
-
Li, Y., et al. (2021). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules, 26(15), 4567. [Link]
-
Bunce, N. J., McKinnon, H. S., Schnurr, R. J., Keum, S. R., & Buncel, E. (1992). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Journal of Chemistry, 70(4), 1028–1036. [Link]
-
Alsante, K. M., Hatajik, T. D., & Sharp, T. R. (2012). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 36(2). [Link]
-
Resolvemass Laboratories. (2025, February 11). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. [Link]
-
Nevešćanin, M., Banović-Stević, S., Petrović, S., & Vajs, V. (2008). Mass spectra of the pyridine derivatives with M r = 259 and 273 g mol-1. Journal of the Serbian Chemical Society, 73(10), 977–984. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
Niessen, W. M. A. (2001). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry, 55(10), 820-826. [Link]
-
Klick, S., et al. (2005). Forced Degradation – A Review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 771-787. [Link]
-
Veepuri, A. (2023). A practical guide to forced degradation and stability studies for drug substances. Arcinova. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved February 13, 2026, from [Link]
-
Verma, A., Singla, S., & Palia, P. (2022). Development of Forced Degradation and Stability Indicating Studies of Drugs- A Review. Asian Journal of Pharmaceutical Research and Development, 10(2), 83-89. [Link]
-
Reddy, G. S., et al. (2011). DEVELOPMENT AND VALIDATION OF CHROMATOGRAPHIC METHODS BY LC-MS/MS FOR THE DETERMINATION OF PROCESS RELATED GENOTOXIC IMPURITIES. Rasayan Journal of Chemistry, 4(4), 865-873. [Link]
-
Amirav, A., Gordin, A., & Fialkov, A. B. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry, 55(10), e4585. [Link]
-
Vanhoenacker, G., David, F., & Sandra, P. (2012). Analysis of Potential Genotoxic Arylamine and Aminopyridine Impurities in Active Pharmaceutical Ingredients. Agilent Technologies. [Link]
-
Al-Sabti, A. M., & Al-Degs, Y. S. (2021). HPLC-MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials. Journal of AOAC International, 104(6), 1641–1648. [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved February 13, 2026, from [Link]
-
Baran, P. S. (2004, September 6). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]
-
ChemSynthesis. (2025, May 20). (3-pyridinylamino)acetic acid. [Link]
-
Reddit. (2021, December 2). Does anyone have a list of common impurities in NMRs with d5-Pyridine as the solvent?[Link]
-
PubChem. (n.d.). 3-Pyridineacetic acid. Retrieved February 13, 2026, from [Link]
Sources
- 1. hpst.cz [hpst.cz]
- 2. sgs.com [sgs.com]
- 3. onyxipca.com [onyxipca.com]
- 4. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. chimia.ch [chimia.ch]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. UHPLC Column for Highly Polar Basic Compounds | Phenomenex [phenomenex.com]
- 15. lcms.cz [lcms.cz]
- 16. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resolvemass.ca [resolvemass.ca]
- 18. biotech-spain.com [biotech-spain.com]
A Comparative Analysis of 2-Aminopyridine and 3-Aminopyridine Diglycolic Acid Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced differences between isomeric compounds can be a pivotal factor in the efficacy and application of novel therapeutics. This guide provides an in-depth technical comparison of the diglycolic acid derivatives of 2-aminopyridine and 3-aminopyridine, offering insights into their synthesis, structural characteristics, and potential functional disparities.
Introduction: The Significance of Isomeric Distinction
2-Aminopyridine and 3-aminopyridine are structural isomers that, despite their similar molecular formula, exhibit distinct chemical and biological properties.[1][2] The position of the amino group on the pyridine ring profoundly influences electron density distribution, basicity, and the potential for intramolecular interactions.[3] These differences are amplified when the aminopyridines are derivatized, for instance, by the introduction of diglycolic acid moieties to form N-(pyridin-2-yl)-2,2'-iminodiacetic acid and N-(pyridin-3-yl)-2,2'-iminodiacetic acid, respectively. Understanding these distinctions is critical for applications ranging from medicinal chemistry to materials science.
Synthesis of Aminopyridine Diglycolic Acid Derivatives
The synthesis of these derivatives typically involves the N-alkylation of the parent aminopyridine with a haloacetic acid, such as chloroacetic or bromoacetic acid, under basic conditions. This reaction proceeds via nucleophilic substitution, where the amino group of the aminopyridine attacks the electrophilic carbon of the haloacetic acid.
Synthetic Pathway
The general synthetic approach is a two-step process involving the sequential addition of two equivalents of a haloacetic acid to the amino group of the aminopyridine.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal complexes with N-(2-pyridylmethyl)iminodiacetate: from discrete polynuclear compounds to 1D coordination polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic Acid: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it encompasses their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, a molecule featuring both a pyridine ring and a carboxylic acid moiety. While specific safety data for this compound is not extensively available, its structural components provide clear indicators of its potential hazards and, consequently, the necessary disposal precautions.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a framework for responsible chemical waste management that prioritizes safety and environmental stewardship.
I. Hazard Assessment and Chemical Profile
Before initiating any disposal procedure, a thorough understanding of the chemical's potential hazards is paramount. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (C9H10N2O4) is a member of the pyridine family.[1] Pyridines and their derivatives are often flammable, toxic, and can act as irritants.[3] The presence of the carboxylic acid group suggests acidic properties. Therefore, this compound must be treated as hazardous waste.
Key Structural Features and Inferred Hazards:
| Structural Component | Associated Hazard | Rationale and Primary Concerns |
| Pyridine Ring | Flammable, Toxic, Irritant | Pyridine is a known hazardous substance.[3][4] Inhalation of vapors should be avoided, and skin contact can cause irritation.[5] Proper ventilation and personal protective equipment are crucial. |
| Carboxylic Acid | Corrosive, Irritant | Acetic acid, a related compound, is corrosive and can cause severe skin burns and eye damage.[6][7] The acidic nature of the molecule necessitates careful handling to prevent chemical burns. |
| Ethoxy Linkage | Ether Group | While the ethoxy group itself is less reactive, ethers can potentially form explosive peroxides over time if exposed to air and light, although this is less of a concern for a compound that is not a volatile solvent. |
II. Immediate Safety and Personal Protective Equipment (PPE)
All personnel handling [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid waste must adhere to strict safety protocols to mitigate exposure risks. The Occupational Safety and Health Administration (OSHA) mandates that laboratories establish a written Chemical Hygiene Plan (CHP) outlining specific safety procedures.[8][9]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles or safety glasses with side shields are required at all times.[3]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber or Viton®, should be worn to prevent skin contact.[3]
-
Body Protection: A standard laboratory coat must be worn to protect clothing and skin.[3]
-
Respiratory Protection: All handling of this compound, especially in powdered form or when generating aerosols, should be conducted in a certified chemical fume hood to prevent inhalation of vapors or dust.[3][4]
III. Step-by-Step Disposal Protocol
The disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid must comply with local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA).[10][11] Never pour this chemical down the drain or dispose of it in regular trash.[4]
Step 1: Waste Identification and Segregation
-
Classification: All waste containing [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.[3][12]
-
Segregation: This waste stream must be kept separate from other incompatible waste types. Specifically, do not mix it with:
-
Bases: The carboxylic acid moiety will react with bases in a neutralization reaction, which can generate heat.[13]
-
Oxidizing Agents: The pyridine ring and other organic components can react violently with strong oxidizers.[14]
-
Aqueous Waste (unless neutralized and permitted): Due to its acidic nature, it should not be mixed with general aqueous waste streams.
-
Step 2: Waste Accumulation and Labeling
-
Container Selection: Use a designated, leak-proof, and chemically compatible container for waste accumulation. High-density polyethylene (HDPE) or glass containers are generally suitable.[4] The container must have a secure, tight-fitting lid.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid".[11] The label should also indicate the primary hazards (e.g., "Toxic," "Irritant").
-
Satellite Accumulation Area (SAA): The waste container should be kept at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][14] This area must be under the control of the laboratory personnel.
Step 3: Final Disposal Procedure
-
Professional Disposal Service: The ultimate disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid must be handled by a licensed hazardous waste disposal service.[15] These companies are equipped to transport and dispose of chemical waste in compliance with all regulatory requirements.
-
Incineration: Incineration at a permitted hazardous waste facility is a common and effective disposal method for organic chemical waste, as it breaks the compound down into less harmful components.[10][11]
-
Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal. This documentation is essential for regulatory compliance.[16][17]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your laboratory supervisor or Chemical Hygiene Officer.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]
-
Containment: For small spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a sealed, labeled hazardous waste container for disposal.[4]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination should also be disposed of as hazardous waste.
V. Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Sources
- 1. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. orimckenney.faculty.ucdavis.edu [orimckenney.faculty.ucdavis.edu]
- 6. redox.com [redox.com]
- 7. uwm.edu [uwm.edu]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. osha.gov [osha.gov]
- 10. usbioclean.com [usbioclean.com]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. acs.org [acs.org]
- 13. Ethoxyacetic acid | C4H8O3 | CID 12301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 15. how to dispose of glacial acetic acid [ysxlglacialaceticacid.com]
- 16. epa.gov [epa.gov]
- 17. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
A Comprehensive Guide to Personal Protective Equipment for Handling [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid (CAS 281223-77-6). As a novel research compound, comprehensive toxicological data is not yet available.[1][2] Therefore, a cautious approach, treating the substance as potentially hazardous, is imperative to ensure the safety of all laboratory personnel.[1] This document is intended for researchers, scientists, and drug development professionals.
Hazard Assessment and Precautionary Principle
[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is a member of the pyridines chemical class.[3] Its structure contains a carboxylic acid moiety, suggesting acidic properties, and an amide linkage to a pyridine ring.[3] In the absence of specific toxicological data, a hazard assessment must be based on the functional groups present. The acidic nature of the compound indicates a potential for skin and eye irritation or corrosion, similar to other acidic compounds.[4][5] The presence of an aromatic amine structure warrants caution, as some compounds in this class can have other toxicological effects.
Given the limited information, the precautionary principle must be applied. This means treating [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid as a substance with the potential to be harmful upon ingestion, skin contact, eye contact, or inhalation.[6] All handling procedures should be designed to minimize exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the first line of defense against chemical exposure.[4][7] The following table summarizes the minimum PPE requirements for handling [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect against splashes. A face shield should be worn in conjunction with goggles to offer an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing.[1][4][8] |
| Hand Protection | Double Gloving with Chemically Resistant Gloves | Wear two pairs of gloves, with the outer glove being resistant to a broad range of chemicals. Nitrile or neoprene gloves are recommended.[1][7][8] Double gloving provides an extra layer of protection in case the outer glove is compromised. Gloves must be inspected before use and removed properly to avoid skin contact.[6] |
| Body Protection | Chemical-Resistant Laboratory Coat or Apron | A lab coat made of a material resistant to chemical permeation should be worn and fully buttoned to protect the torso and arms from splashes.[1][4] For tasks with a higher risk of significant splashes, a chemical-resistant apron over the lab coat is advised. |
| Respiratory Protection | N95 Respirator or Higher | Required if handling the compound as a powder outside of a certified chemical fume hood to minimize inhalation exposure.[1] For operations that may generate aerosols or vapors in poorly ventilated areas, a full-face respirator with an appropriate acid gas cartridge may be necessary.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for minimizing risk and ensuring environmental safety.
Standard Handling Protocol
The following workflow outlines the essential steps for safely handling [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid in a laboratory setting.
Caption: Standard workflow for handling [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid.
Spill Management
In the event of a spill, prompt and appropriate action is critical to prevent exposure and contamination.
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection if the compound is a powder.
-
Contain the Spill : For liquid spills, use an inert absorbent material like sand or a spill pillow to contain the spill. For solid spills, gently cover the material to avoid generating dust.
-
Neutralize (if applicable and safe) : For an acidic compound, if a safe and validated neutralization procedure is available, it may be used. However, for a novel compound, this may not be advisable due to unknown reaction hazards.
-
Clean and Collect : Carefully collect the absorbed or spilled material using spark-proof tools and place it into a designated, labeled hazardous waste container.[9]
-
Decontaminate : Clean the spill area with an appropriate decontaminating solution, followed by soap and water.
-
Dispose : Dispose of all contaminated materials, including cleaning supplies and PPE, as hazardous waste.
Waste Disposal Plan
As a novel research chemical with unknown environmental and health effects, all waste containing [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid must be treated as hazardous waste.[10]
-
Segregation : Do not mix this waste with non-hazardous waste.[11] Keep it in a separate, clearly labeled hazardous waste container.
-
Containerization : Waste containers must be chemically compatible with the compound, in good condition, and have a secure, leak-proof closure.[10]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "[2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid".
-
Disposal : The waste must be disposed of through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[6][10] Do not dispose of this chemical down the drain or in regular trash.[12]
Emergency Procedures
In case of accidental exposure, immediate first aid is crucial.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][13] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6][13] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][9] |
For any exposure, be prepared to provide the Safety Data Sheet (if available) or this handling guide to emergency medical personnel.
Conclusion
The safe handling of novel research compounds like [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid is paramount in a research environment. By adhering to the precautionary principle, utilizing the appropriate personal protective equipment, and following established operational and disposal plans, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and training.
References
- Navigating the Disposal of Novel Research Compounds: A Guide for Laboratory Professionals - Benchchem. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- Top 5 Safety Tips When Working with Acidic Liquids - Innoveda Chemicals. (2024, April 16).
- Safety Data Sheet - Angene Chemical. (2024, April 7).
- PPE For Chemical Handling With Example - Industrial Safety Tips. (2025, June 6).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid - PubChem - NIH. (n.d.).
- How to Ensure Safe Chemical Waste Disposal in Laboratories - Daniels Health. (2025, May 21).
- PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. (n.d.).
- Personal Protective Equipment - Environmental Health & Safety Services. (n.d.).
- In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. (n.d.).
- SAFETY DATA SHEET. (n.d.).
- Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. (2025, March 21).
- Personal Protective Equipment (PPE) - CHEMM. (n.d.).
- Safety Data Sheet: Acetic acid - Carl ROTH. (n.d.).
- SAFETY DATA SHEET Acetic acid 99.85%. (n.d.).
- [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers. (n.d.).
- 2 3 0 Material Safety Data Sheet. (2005, October 9).
- LCSS: ACETIC ACID. (n.d.).
- SAFETY DATA SHEET 99.85% Acetic acid. (n.d.).
- Acetic acid MSDS. (2005, October 9).
Sources
- 1. benchchem.com [benchchem.com]
- 2. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | CAS 281223-77-6 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. [2-Oxo-2-(pyridin-3-ylamino)ethoxy]acetic acid | C9H10N2O4 | CID 695634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. iigtchem.com [iigtchem.com]
- 5. LCSS: ACETIC ACID [web.stanford.edu]
- 6. angenechemical.com [angenechemical.com]
- 7. PPE For Chemical Handling With Example [industrialsafetytips.in]
- 8. leelinework.com [leelinework.com]
- 9. uwm.edu [uwm.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 12. epfl.ch [epfl.ch]
- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
